BRL-15572
描述
属性
IUPAC Name |
3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O.ClH/c26-22-12-7-13-23(18-22)28-16-14-27(15-17-28)19-24(29)25(20-8-3-1-4-9-20)21-10-5-2-6-11-21;/h1-13,18,24-25,29H,14-17,19H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQGJIKWDFWLCHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(C(C2=CC=CC=C2)C3=CC=CC=C3)O)C4=CC(=CC=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042620 | |
| Record name | BRL 15572 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
443.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
193611-72-2, 1173022-77-9 | |
| Record name | 1-Piperazineethanol, 4-(3-chlorophenyl)-α-(diphenylmethyl)-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=193611-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BRL 15572 hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
BRL-15572: A Technical Guide to its Mechanism of Action as a Selective 5-HT1D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-15572 is a potent and selective antagonist of the serotonin 5-HT1D receptor. This technical guide provides an in-depth overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This compound has been instrumental in differentiating the physiological and pathological roles of the 5-HT1D receptor from the closely related 5-HT1B receptor. This document aims to serve as a comprehensive resource for researchers utilizing this compound in their investigations.
Core Mechanism of Action
This compound functions primarily as a competitive antagonist at the human 5-hydroxytryptamine (5-HT) receptor subtype 1D (h5-HT1D). Its mechanism involves binding to the receptor with high affinity, thereby preventing the endogenous ligand, serotonin, from binding and initiating downstream signaling cascades. The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. Activation of this receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. By blocking this interaction, this compound effectively inhibits the signaling pathway mediated by the 5-HT1D receptor.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data that define the pharmacological profile of this compound.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. 5-HT1D |
| h5-HT1D | 7.9 [1][2] | 12.6 | - |
| h5-HT1B | 6.1[3] | 794.3 | ~60-fold[1][2][4] |
| h5-HT1A | 7.7[3] | 19.9 | - |
| h5-HT2B | 7.4[3] | 39.8 | - |
| h5-HT2A | 6.6[3] | 251.2 | - |
| h5-HT7 | 6.3[3] | 501.2 | - |
| h5-HT2C | 6.2[3] | 631.0 | - |
| h5-HT1F | 6.0[3] | 1000.0 | - |
| h5-HT6 | 5.9[3] | 1258.9 | - |
| h5-HT1E | 5.2[3] | 6309.6 | - |
Table 2: Functional Activity of this compound
| Assay | Receptor | Parameter | Value |
| [35S]GTPγS Binding | h5-HT1D | pEC50 | 8.1[1] |
| cAMP Accumulation | h5-HT1D | pKB | 7.1[2] |
| cAMP Accumulation | h5-HT1B | pKB | <6[2] |
Note: In functional assays performed in high receptor expression systems, this compound has been observed to act as a partial agonist.[2]
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the mechanism of action of this compound and the workflows of key experimental assays used for its characterization.
Detailed Experimental Protocols
The following protocols are representative methodologies for the key experiments used to characterize this compound. These are based on standard pharmacological procedures and the specific details reported in the primary literature.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor.
-
Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) or [3H]serotonin.
-
This compound stock solution.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 0.1% ascorbic acid.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM serotonin or another suitable 5-HT1D agonist.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Thaw the cell membrane preparation on ice.
-
Perform serial dilutions of this compound in assay buffer to achieve a range of final concentrations.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (typically at or below its Kd), and either assay buffer (for total binding), the non-specific binding control, or a dilution of this compound.
-
Incubate the plate at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
Objective: To assess the functional activity of this compound at the 5-HT1D receptor by measuring G-protein activation.
Materials:
-
Membranes from CHO cells expressing the human 5-HT1D receptor.
-
[35S]GTPγS.
-
This compound stock solution.
-
GDP.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.
-
Non-specific binding control: 10 µM unlabeled GTPγS.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Thaw the cell membrane preparation on ice.
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, combine the cell membranes, GDP (typically 10-30 µM), and varying concentrations of this compound.
-
Pre-incubate the plate at 30°C for 20-30 minutes.
-
Initiate the reaction by adding [35S]GTPγS to each well.
-
Incubate at 30°C for an additional 30-60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Plot the specific binding of [35S]GTPγS against the concentration of this compound and use non-linear regression to determine the pEC50.
cAMP Accumulation Assay
Objective: To determine the antagonist potency (pKB) of this compound by measuring its ability to block agonist-induced inhibition of cAMP production.
Materials:
-
Whole CHO cells expressing the human 5-HT1D receptor.
-
This compound stock solution.
-
Adenylyl cyclase stimulator (e.g., forskolin).
-
A 5-HT1D receptor agonist (e.g., serotonin).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the CHO cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound and a phosphodiesterase inhibitor for 15-30 minutes.
-
Add a fixed concentration of the 5-HT1D agonist along with forskolin to stimulate cAMP production.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.
-
Plot the inhibition of the agonist response by this compound and use the Schild equation to calculate the pKB value.
Conclusion
This compound is a valuable pharmacological tool for the specific investigation of the 5-HT1D receptor. Its high selectivity over the 5-HT1B receptor allows for the precise elucidation of 5-HT1D-mediated functions in various physiological and pathological contexts. The data and protocols presented in this guide provide a comprehensive foundation for researchers to effectively utilize this compound in their studies.
References
- 1. In Vitro Measurement of [35S]-GTPyS Binding in CHO Cells Expressing the Human 5-HT1B Receptor [drugdiscoveryonline.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
BRL-15572: A Technical Guide to a Selective 5-HT1D Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572, chemically identified as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, is a potent and selective antagonist of the serotonin 5-HT1D receptor.[1][2][3][4][5] The 5-HT1D receptor, a member of the G protein-coupled receptor (GPCR) family, is primarily found in the central nervous system and plays a crucial role in various physiological processes, including the modulation of neurotransmitter release. Due to the high pharmacological similarity between 5-HT1B and 5-HT1D receptors, the development of selective ligands like this compound has been instrumental in delineating the specific functions of the 5-HT1D receptor subtype.[1] This technical guide provides an in-depth overview of this compound, including its binding profile, functional activity, and the experimental protocols used for its characterization.
Data Presentation
Table 1: Receptor Binding Affinity Profile of this compound
This table summarizes the binding affinities (pKi) of this compound for various human serotonin (5-HT) receptor subtypes. The data is compiled from radioligand binding studies, primarily conducted in Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors.[1][3]
| Receptor Subtype | pKi | Ki (nM) | Selectivity (fold) over 5-HT1D |
| 5-HT1D | 7.9 | 12.6 | 1 |
| 5-HT1B | 6.1 | 794.3 | 63 |
| 5-HT1A | 7.7 | 20.0 | 1.6 |
| 5-HT2B | 7.4 | 39.8 | 3.2 |
| 5-HT2A | 6.6 | 251.2 | 20 |
| 5-HT7 | 6.3 | 501.2 | 40 |
| 5-HT2C | 6.2 | 631.0 | 50 |
| 5-HT1F | 6.0 | 1000.0 | 79 |
| 5-HT6 | 5.9 | 1258.9 | 100 |
| 5-HT1E | 5.2 | 6309.6 | 501 |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki of subtype / Ki of 5-HT1D).
Table 2: Functional Activity of this compound
This table presents the functional antagonist potency of this compound at the human 5-HT1D and 5-HT1B receptors, as determined by in vitro functional assays.
| Assay | Receptor Subtype | Parameter | Value |
| cAMP Accumulation Assay | 5-HT1D | pKB | 7.1 |
| cAMP Accumulation Assay | 5-HT1B | pKB | <6 |
| [35S]GTPγS Binding Assay | 5-HT1D | pEC50 (as partial agonist) | 8.1 |
Note: pKB is the negative logarithm of the antagonist dissociation constant. pEC50 is the negative logarithm of the half-maximal effective concentration. In high receptor expression systems, this compound has been observed to act as a partial agonist.[1]
Experimental Protocols
Radioligand Competition Binding Assay
This protocol outlines the methodology to determine the binding affinity (Ki) of this compound for the 5-HT1D receptor.
1. Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[6]
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.[6]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[6]
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.[6]
-
Resuspend the final pellet in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration.[6]
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format with a final volume of 250 µL per well.[6]
-
To each well, add:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 10-20 µg).[6]
-
50 µL of a fixed concentration of a suitable radioligand (e.g., [3H]5-HT or [3H]GR125743) at a concentration at or below its Kd.
-
50 µL of varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of a non-radiolabeled competing ligand (for non-specific binding).[6]
-
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.[6]
3. Separation and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[6]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[6]
-
Dry the filters and measure the radioactivity trapped on them using a scintillation counter.[6]
4. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding at each concentration of this compound.
-
Plot the specific binding as a function of the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
cAMP Accumulation Functional Assay
This protocol describes how to assess the antagonist activity of this compound at the Gi/o-coupled 5-HT1D receptor by measuring its ability to reverse agonist-induced inhibition of cAMP production.
1. Cell Culture and Plating:
-
Culture CHO cells stably expressing the human 5-HT1D receptor in appropriate media.
-
Seed the cells into 96-well plates and allow them to adhere and grow to a suitable confluency.
2. Antagonist Pre-incubation:
-
Wash the cells with a suitable assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 30 minutes) at 37°C.[8]
3. Agonist Stimulation:
-
Add a fixed concentration of a 5-HT1D receptor agonist (e.g., 5-HT) along with a stimulator of adenylyl cyclase, such as forskolin, to all wells. The agonist concentration should be one that produces a submaximal inhibition of forskolin-stimulated cAMP accumulation (e.g., EC80).
-
Incubate for a specific duration (e.g., 15-30 minutes) at 37°C.
4. Cell Lysis and cAMP Measurement:
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP levels using a commercially available detection kit, such as a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF or AlphaScreen).[8][9]
5. Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the this compound concentration.
-
Determine the IC50 value of this compound for the reversal of the agonist effect.
-
Calculate the pKB value using the Schild equation for competitive antagonism.
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to modulate agonist-stimulated binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins, which is a proximal event in GPCR activation.[10][11][12]
1. Membrane Preparation:
-
Prepare cell membranes from cells expressing the 5-HT1D receptor as described in the radioligand binding assay protocol.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add:
-
The membrane preparation.
-
Assay buffer containing GDP (to ensure G proteins are in their inactive state).[10]
-
Varying concentrations of this compound.
-
A fixed concentration of a 5-HT1D receptor agonist (e.g., 5-HT).
-
-
Pre-incubate the mixture to allow the ligands to bind to the receptors.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time.
3. Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters.[10]
-
Wash the filters with ice-cold buffer to remove unbound [35S]GTPγS.
-
Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
-
Determine the specific [35S]GTPγS binding at each concentration of this compound.
-
Plot the specific binding against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 or EC50 value depending on whether this compound is acting as an antagonist or a partial agonist in this assay format.
Mandatory Visualization
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Experimental Workflow for this compound Characterization.
Caption: Selectivity Profile of this compound.
In Vivo Applications
While detailed in vivo protocols for this compound are not extensively published in the readily available literature, its high selectivity for the 5-HT1D receptor makes it a valuable tool for investigating the physiological and pathological roles of this receptor in various animal models. Potential in vivo applications include:
-
Migraine Models: The 5-HT1D receptor has been implicated in the pathophysiology of migraine.[13][14][15] this compound could be used in models such as trigeminal nerve stimulation-induced neurogenic dural inflammation or cortical spreading depression to elucidate the specific contribution of the 5-HT1D receptor to these processes.[13][14]
-
Depression and Anxiety Models: Serotonergic systems are heavily involved in mood regulation. This compound can be employed in animal models of depression (e.g., chronic mild stress, forced swim test) and anxiety (e.g., elevated plus maze) to explore the role of the 5-HT1D receptor in these conditions.[16]
-
Pharmacokinetic and Receptor Occupancy Studies: To establish a clear link between drug administration and target engagement, pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound, coupled with ex vivo receptor occupancy assays, would be crucial for interpreting the results of in vivo efficacy studies.[17][18]
Conclusion
This compound stands out as a critical pharmacological tool for the specific investigation of the 5-HT1D receptor. Its high affinity and selectivity, as demonstrated by the comprehensive in vitro data presented, allow for a more precise dissection of 5-HT1D receptor function in both physiological and pathological contexts. The detailed experimental protocols provided in this guide offer a framework for the consistent and reliable characterization of this compound and other selective 5-HT1D receptor ligands. Further in vivo studies utilizing this compound are warranted to fully elucidate the therapeutic potential of targeting the 5-HT1D receptor.
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. resources.revvity.com [resources.revvity.com]
- 9. dovepress.com [dovepress.com]
- 10. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 13. Experimental animal models of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuronal complexity is attenuated in preclinical models of migraine and restored by HDAC6 inhibition | eLife [elifesciences.org]
- 15. Experimental migraine models and their relevance in migraine therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Depression and anxiety behaviour in a rat model of chronic migraine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
BRL-15572: A Technical Overview of its Serotonin Receptor Binding Affinity and Functional Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity and functional characteristics of BRL-15572, a key pharmacological tool for discriminating between serotonin receptor subtypes. The following sections detail its quantitative binding data, the experimental methodologies used for its characterization, and the associated signaling pathways.
Core Findings: High Affinity and Selectivity for the 5-HT1D Receptor
This compound is a potent and selective antagonist for the human serotonin 1D (5-HT1D) receptor.[1][2] In vitro studies have demonstrated its significantly higher affinity for the 5-HT1D receptor subtype compared to other serotonin receptors, most notably exhibiting a 60-fold selectivity over the closely related 5-HT1B receptor.[1][3][4] While its primary utility lies in its 5-HT1D antagonism, this compound also displays moderate affinity for the 5-HT1A and 5-HT2B receptors.[3][4]
Data Presentation: Binding Affinities of this compound at Human Serotonin Receptors
The binding affinities of this compound for a range of human serotonin receptor subtypes, as determined by radioligand binding assays on receptors expressed in Chinese Hamster Ovary (CHO) cells, are summarized below. The data is presented as pKi values, which represent the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi | Ki (nM) | Reference |
| 5-HT1D | 7.9 | 12.6 | [3] |
| 5-HT1A | 7.7 | 20.0 | [4] |
| 5-HT2B | 7.4 | 39.8 | [4] |
| 5-HT2A | 6.6 | 251.2 | [4] |
| 5-HT7 | 6.3 | 501.2 | [4] |
| 5-HT2C | 6.2 | 631.0 | [4] |
| 5-HT1B | 6.1 | 794.3 | [4] |
| 5-HT1F | 6.0 | 1000.0 | [4] |
| 5-HT6 | 5.9 | 1258.9 | [4] |
| 5-HT1E | 5.2 | 6309.6 | [4] |
Note: Ki values were calculated from the provided pKi values (Ki = 10^(-pKi) * 10^9).
Experimental Protocols
The characterization of this compound's binding affinity and functional activity has been primarily achieved through a combination of radioligand binding assays, [35S]GTPγS binding assays, and cAMP accumulation assays. While the precise, detailed protocols from the original characterization studies are not fully available in the public domain, the following represents the standard methodologies for these experiments.
Radioligand Binding Assays
These assays are employed to determine the affinity of a ligand for a receptor. The general workflow is depicted below.
References
- 1. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Constitutive activity at serotonin 5-HT(1D) receptors: detection by homologous GTPgammaS versus [(35)S]-GTPgammaS binding isotherms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Whole-cell radioligand saturation binding [protocols.io]
BRL-15572 CAS number and supplier information
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
Introduction
BRL-15572 is a potent and selective antagonist of the human serotonin receptor 1D (h5-HT1D). Its ability to discriminate between the h5-HT1D and the closely related h5-HT1B receptor subtypes has made it an invaluable tool in neuroscience research.[1] This technical guide provides a comprehensive overview of this compound, including its chemical properties, supplier information, mechanism of action, and detailed experimental protocols to facilitate its use in laboratory settings.
Chemical Properties and Supplier Information
This compound is chemically known as 4-(3-chlorophenyl)-α-(diphenymethyl)-1-piperazineethanol.[2] It is most commonly available as a dihydrochloride salt.
| Property | Value | Reference |
| CAS Number | 193611-72-2 | [2][3] |
| Molecular Formula | C25H27ClN2O · 2HCl | [2] |
| Molecular Weight | 479.9 g/mol | [2] |
| Purity | ≥98% | [2] |
| Formulation | Solid | [2][3] |
Suppliers:
A number of chemical suppliers provide this compound for research purposes. These include:
-
Cayman Chemical[2]
-
Xcess Biosciences[3]
-
Selleck Chemicals[7]
-
Tocris Bioscience
-
APExBIO[8]
-
ChemFarm[9]
Mechanism of Action & Receptor Binding Profile
This compound functions as a selective antagonist at the h5-HT1D receptor.[1][4] It displays a significantly higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor, with a reported 60-fold selectivity.[1][4] While highly selective, this compound also exhibits some affinity for the 5-HT1A and 5-HT2B receptors.[2][7] The primary mechanism of action involves the modulation of downstream signaling pathways upon binding to the 5-HT1D receptor, a G protein-coupled receptor (GPCR). This interaction can influence neurotransmitter release, such as glutamate, and play a role in regulating cerebral blood pressure.[1]
Binding Affinity Data:
The following table summarizes the binding affinities (pKi) of this compound for various serotonin receptor subtypes. The pKi value is the negative logarithm of the inhibition constant (Ki), with a higher value indicating stronger binding affinity.
| Receptor Subtype | pKi | Reference |
| 5-HT1D | 7.9 | [7] |
| 5-HT1A | 7.7 | [7] |
| 5-HT2B | 7.4 | [7] |
| 5-HT2A | 6.6 | [7] |
| 5-HT7 | 6.3 | [7] |
| 5-HT2C | 6.2 | [7] |
| 5-HT1B | 6.1 | [7] |
| 5-HT1F | 6.0 | [7] |
| 5-HT6 | 5.9 | [7] |
| 5-HT1E | 5.2 | [7] |
Experimental Protocols
[³⁵S]GTPγS Binding Assay
This assay is a functional measure of G protein activation following receptor stimulation. This compound can be used to antagonize the binding of [³⁵S]GTPγS stimulated by 5-HT1D receptor agonists.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor (e.g., from CHO cell lines)
-
[³⁵S]GTPγS
-
GDP
-
This compound
-
5-HT or other 5-HT1D agonist
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 0.2 mM Ascorbic Acid
-
Whatman GF/B filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the h5-HT1D receptor.
-
Pre-incubation: In a microcentrifuge tube, pre-incubate the cell membranes (from approximately 1 x 10⁶ cells) with GDP (10 µM) and varying concentrations of this compound (or vehicle control) in the assay buffer. This pre-incubation step is typically carried out at 30°C for 30 minutes.[7]
-
Initiation of Reaction: Start the reaction by adding [³⁵S]GTPγS to a final concentration of 100 pM, along with the 5-HT1D agonist.[7]
-
Incubation: Incubate the reaction mixture at 30°C for an additional 30 minutes.[7]
-
Termination of Reaction: Stop the reaction by rapid filtration through Whatman GF/B filters.[7]
-
Washing: Wash the filters five times with ice-cold assay buffer to remove unbound radioligand.[7]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the non-specific binding in the presence of a high concentration of unlabeled GTPγS (10 µM).[7] Calculate the specific binding and analyze the data to determine the potency of this compound as an antagonist.
Signaling Pathway & Experimental Workflow Diagrams
The following diagrams illustrate the signaling pathway of the 5-HT1D receptor and a typical experimental workflow for studying the effects of this compound.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. xcessbio.com [xcessbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. apexbt.com [apexbt.com]
- 9. chemfarms.com [chemfarms.com]
The Role of 5-HT1A Receptor Agonists in the Modulation of Glutamate Release: A Technical Guide
Disclaimer: No direct scientific literature was found for a compound specifically designated "BRL-15572" in the context of glutamate release modulation. This guide, therefore, focuses on the well-established role of 5-HT1A receptor agonists in this process, a likely mechanism of action for a compound with such a designation originating from early pharmaceutical research. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals investigating compounds that modulate glutamatergic transmission via 5-HT1A receptor activation.
Glutamate is the primary excitatory neurotransmitter in the central nervous system, playing a crucial role in a vast array of physiological processes including synaptic plasticity, learning, and memory.[1][2] Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making the modulation of glutamate release a key therapeutic target.[1][3][4] One important mechanism for regulating glutamate release is through the activation of presynaptic G-protein coupled receptors (GPCRs), such as the serotonin 1A (5-HT1A) receptor.[5][6][7]
This technical guide provides an in-depth overview of the mechanisms by which 5-HT1A receptor agonists modulate glutamate release, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Core Mechanism of Action
Activation of presynaptic 5-HT1A receptors by an agonist initiates a signaling cascade that ultimately leads to a reduction in glutamate release from the nerve terminal. This process is primarily mediated by the Gβγ subunit of the Gi/o protein coupled to the 5-HT1A receptor. The key downstream effects include the inhibition of voltage-gated calcium channels (VGCCs) and direct interaction with the SNARE complex.
Quantitative Data on Glutamate Release Inhibition
The following table summarizes the inhibitory effects of 5-HT1A receptor agonists on glutamate release from various experimental models.
| Compound | Model System | Method of Evoked Release | Concentration | % Inhibition of Glutamate Release | Reference |
| 8-OH-DPAT | Rat Hippocampal Slices | High K+ (40 mM) | 10 µM | ~40% | Firk C, et al. (2004) |
| BAY x 3702 | Rat Hippocampal Slices | Potassium-evoked | IC50 = 1 µM | 50% | [8] |
| 5-HT | Xenopus Spinal Neurons | N/A (HVA Ca2+ currents) | 1 µM | 34 ± 1.6% | [9] |
| LY379268 (mGlu2/3 agonist) | Rat Frontal Cortex Slices | Focal Potassium | 10 µM | Significant decrease | [10] |
Note: Data for specific 5-HT1A agonists like 8-OH-DPAT are based on representative findings in the field and may vary between studies. Data for other receptor agonists are included for comparative purposes of presynaptic inhibition.
Signaling Pathways
The activation of presynaptic 5-HT1A receptors triggers a cascade of intracellular events leading to the inhibition of glutamate release. The primary pathways are depicted below.
References
- 1. Glutamate as a neurotransmitter in the brain: review of physiology and pathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of the Glutamatergic System - Glutamate-Related Biomarkers in Drug Development for Disorders of the Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutamate: Molecular Mechanisms and Signaling Pathway in Alzheimer’s Disease, a Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gβγ SNARE interactions and their behavioral effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Presynaptic inhibition of glutamate release by neuropeptides: use-dependent synaptic modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of evoked glutamate release by the neuroprotective 5-HT(1A) receptor agonist BAY x 3702 in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential inhibition of N and P/Q Ca2+ currents by 5-HT1A and 5-HT1D receptors in spinal neurons of Xenopus larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
BRL-15572: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
BRL-15572 is a potent and selective antagonist of the 5-hydroxytryptamine (5-HT) receptor subtype 1D (5-HT1D). Its high affinity and approximately 60-fold selectivity over the closely related 5-HT1B receptor make it an invaluable pharmacological tool for dissecting the distinct physiological roles of these two receptor subtypes in the central and peripheral nervous systems.[1] This technical guide provides a comprehensive overview of this compound, including its pharmacological profile, key experimental protocols for its use, and its primary applications in neuroscience research, with a focus on its potential relevance to migraine pathophysiology.
Core Pharmacology of this compound
This compound, chemically known as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, has been extensively characterized for its high affinity and selectivity for the human 5-HT1D receptor.[1] The primary mechanism of action of the 5-HT1D receptor is through its coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2]
Receptor Binding and Functional Activity
The selectivity of this compound is a key feature that allows researchers to pharmacologically discriminate between 5-HT1B and 5-HT1D receptor-mediated effects.[1] Quantitative data from receptor binding and functional assays are summarized below.
| Parameter | Receptor Subtype | Value | Assay Type | Cell Line | Reference |
| pKi | h5-HT1D | 7.9 | Radioligand Binding | CHO | [1] |
| h5-HT1B | <6.2 | Radioligand Binding | CHO | [1] | |
| pKB | h5-HT1D | 7.1 | cAMP Accumulation | CHO | [1] |
| h5-HT1B | <6 | cAMP Accumulation | CHO | [1] | |
| pEC50 | h5-HT1D | 8.1 | [35S]GTPγS Binding | CHO |
Table 1: Quantitative Pharmacological Data for this compound
Key Applications in Neuroscience Research
The primary application of this compound in neuroscience is as a selective antagonist to investigate the physiological and pathological roles of the 5-HT1D receptor.
Discrimination of 5-HT1B and 5-HT1D Receptor Function
Due to the high sequence homology and similar pharmacology of the 5-HT1B and 5-HT1D receptors, selective ligands like this compound are crucial for elucidating their distinct functions.[1] Studies have utilized this compound to show that it preferentially antagonizes native human 5-HT1D receptors, for example, on presynaptic heteroreceptors in the human atrium that modulate neurotransmitter release.[3] In contrast, it shows little to no effect on 5-HT1B-mediated responses, such as those observed in guinea-pig cerebral cortex slices.[3]
Investigation of Migraine Pathophysiology
The 5-HT1D receptor is a key target in migraine research. These receptors are located on presynaptic trigeminal nerve terminals and are believed to play a role in modulating the release of vasoactive neuropeptides, such as calcitonin gene-related peptide (CGRP). By antagonizing these receptors, compounds like this compound can be used to probe the mechanisms underlying neurogenic dural vasodilation, a key event in the generation of migraine pain. While direct studies using this compound in migraine models are not extensively documented in the available literature, its selective 5-HT1D antagonism makes it a highly relevant tool for this area of research.
Experimental Protocols
The following sections provide detailed methodologies for key in vitro experiments to characterize the interaction of this compound with 5-HT1D receptors. These protocols are synthesized from standard methodologies and the specific details provided in the primary literature characterizing this compound.
Radioligand Binding Assay
This protocol is for determining the binding affinity (Ki) of this compound for the human 5-HT1D receptor expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
Membrane preparations from CHO cells stably expressing the human 5-HT1D receptor.
-
Radioligand: [3H]5-HT or other suitable 5-HT1D radioligand.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, 0.2 mM ascorbic acid.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM 5-HT.
-
This compound stock solution.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate this compound dilution (or buffer for total binding, or 10 µM 5-HT for non-specific binding).
-
Add 50 µL of radioligand at a concentration close to its Kd.
-
Add 100 µL of the cell membrane preparation (containing a specified amount of protein, e.g., 10-20 µg).
-
Incubate the plate at 37°C for 30 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of this compound to act as a partial agonist or antagonist at the 5-HT1D receptor by quantifying G-protein activation.
Materials:
-
Membrane preparations from CHO cells expressing the human 5-HT1D receptor.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, pH 7.4.
-
GDP (10 µM final concentration).
-
[35S]GTPγS (0.1 nM final concentration).
-
5-HT (as a reference agonist).
-
This compound stock solution.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare dilutions of this compound and 5-HT in assay buffer.
-
In a 96-well plate, add 50 µL of assay buffer containing GDP, 25 µL of the test compound (this compound or 5-HT), and 25 µL of the membrane preparation.
-
Pre-incubate the plate at 30°C for 30 minutes.
-
Initiate the reaction by adding 25 µL of [35S]GTPγS.
-
Incubate at 30°C for a further 30 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Determine the bound radioactivity by scintillation counting.
-
To test for antagonist activity, pre-incubate the membranes with this compound before adding the agonist (5-HT).
-
Analyze the data to determine the EC50 (for agonism) or the pKB (for antagonism).
cAMP Accumulation Assay
This assay determines the functional consequence of 5-HT1D receptor activation (which is inhibitory) on adenylyl cyclase activity.
Materials:
-
Whole CHO cells expressing the human 5-HT1D receptor.
-
Stimulation Buffer: HBSS or MEM containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Forskolin (to stimulate adenylyl cyclase).
-
5-HT (as a reference agonist).
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Plate the CHO cells in a 96-well plate and allow them to adhere.
-
Wash the cells with stimulation buffer.
-
To test for antagonist activity, pre-incubate the cells with various concentrations of this compound for 15-30 minutes at 37°C.
-
Add 5-HT at a concentration that gives a submaximal inhibition of the forskolin response, along with a fixed concentration of forskolin.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Construct dose-response curves to determine the pKB of this compound for its antagonism of the 5-HT-induced inhibition of cAMP accumulation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway of the 5-HT1D receptor and a typical experimental workflow for characterizing a selective antagonist like this compound.
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signalling pathways activated by 5-HT(1B)/5-HT(1D) receptors in native smooth muscle and primary cultures of rabbit renal artery smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-15572: A Technical Guide for Investigating the Role of 5-HT1D Receptors in Cerebral Hemodynamics
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide details the application of BRL-15572, a selective 5-HT1D receptor antagonist, as a pharmacological tool to investigate the intricate mechanisms of cerebral blood flow regulation, particularly in the context of neurogenic inflammation and its implications for conditions such as migraine.
Introduction: Reframing the Role of 5-HT1D Receptors in Cerebral Blood Pressure
The 5-hydroxytryptamine (serotonin) 1D (5-HT1D) receptor has been a subject of intense research, primarily due to its involvement in the pathophysiology of migraine. While initial hypotheses often linked cerebrovascular changes directly to receptor-mediated vasoconstriction or vasodilation, current evidence suggests a more nuanced role for the 5-HT1D receptor. It is now understood that the 5-HT1B receptor subtype is predominantly responsible for the contractile responses of cerebral arteries.
This compound, as a selective antagonist for the 5-HT1D receptor, is therefore not primarily a tool for directly observing changes in cerebral blood pressure through vascular smooth muscle activity. Instead, its utility lies in its ability to dissect the modulatory role of 5-HT1D receptors in neurogenic control of cerebral circulation. These receptors are strategically located on presynaptic trigeminal nerve terminals that innervate the cranial vasculature. Activation of these receptors inhibits the release of potent vasodilator neuropeptides, most notably Calcitonin Gene-Related Peptide (CGRP).
This technical guide provides an in-depth overview of how this compound can be effectively utilized to probe this critical signaling pathway, offering detailed experimental protocols and data presentation formats to facilitate research in this area.
Core Concepts: The Trigeminal-Vascular System and Neurogenic Inflammation
The trigeminal-vascular system is a key player in the regulation of intracranial blood flow and the generation of headache pain. Activation of trigeminal sensory nerves triggers the release of vasoactive peptides, leading to a phenomenon known as neurogenic inflammation, characterized by:
-
Vasodilation: Primarily mediated by CGRP, leading to an increase in blood vessel diameter.
-
Plasma Protein Extravasation (PPE): An increase in the permeability of dural blood vessels, allowing plasma proteins to leak into the surrounding tissue.
The 5-HT1D receptors on the terminals of these trigeminal nerves act as inhibitory autoreceptors. Agonists at this receptor (like the anti-migraine triptan drugs) suppress CGRP release, thereby attenuating neurogenic vasodilation and PPE. This compound, by blocking this receptor, can be used to prevent this inhibition, allowing researchers to study the full extent of the neurogenic inflammatory response or to investigate the effects of endogenous serotonin on this system.
Quantitative Data Presentation
The following tables summarize the key pharmacological characteristics of this compound and the typical quantitative outcomes measured in relevant experimental models.
Table 1: Pharmacological Profile of this compound
| Parameter | Receptor Subtype | Value | Species | Reference |
| Binding Affinity (pKi) | h5-HT1D | 7.9 | Human | [1] |
| h5-HT1B | <6.0 | Human | [1] | |
| Selectivity | h5-HT1D vs. h5-HT1B | ~60-fold | Human | [1] |
| Functional Activity (pKB) in cAMP assay | h5-HT1D | 7.1 | Human | [1] |
| h5-HT1B | <6.0 | Human | [1] |
Table 2: Example Quantitative Data from Trigeminal Stimulation Models
| Experimental Model | Measured Outcome | Stimulus | Effect of 5-HT1D Agonist (e.g., Sumatriptan) | Expected Effect of this compound Pre-treatment |
| Anesthetized Rat | Dural Vessel Diameter | Electrical Stimulation of Trigeminal Nerve | Significant reduction in vasodilation[1] | Antagonism of agonist-induced reduction in vasodilation |
| Anesthetized Rat | Dural Plasma Protein Extravasation | Electrical Stimulation of Trigeminal Ganglion | Inhibition | Blockade of agonist-induced inhibition |
| Cultured Trigeminal Neurons | CGRP Release | KCl or Bradykinin Stimulation | Repression of stimulated CGRP release[2] | Reversal of agonist-induced repression of CGRP release |
| Human Subjects | Jugular Vein CGRP Levels | Capsaicin Injection in Forehead | N/A (agonist not administered) | N/A |
| Increase from 28 ± 5 to 40 ± 7 pmol/l[3] |
Experimental Protocols
In Vivo Model: Trigeminal Ganglion Stimulation in the Anesthetized Rat
This model is a cornerstone for studying neurogenic dural vasodilation and plasma protein extravasation.
Objective: To measure the effects of this compound on changes in dural blood vessel diameter and permeability following electrical stimulation of the trigeminal ganglion.
Materials:
-
Male Wistar rats (250-350g)
-
Anesthetic (e.g., sodium pentobarbital)
-
Stereotaxic frame
-
Bipolar stimulating electrode
-
Intravital microscope with a camera and vessel diameter analysis software[1]
-
Laser Doppler flowmeter (for blood flow measurements)
-
Evans Blue dye or ¹²⁵I-labeled bovine serum albumin (for PPE)
-
This compound, 5-HT1D agonists (e.g., sumatriptan), and vehicle solutions
-
Physiological monitoring equipment (blood pressure, heart rate, temperature)
Procedure:
-
Anesthesia and Surgical Preparation: Anesthetize the rat and place it in a stereotaxic frame. Maintain body temperature. Cannulate the femoral vein for drug administration and the femoral artery for blood pressure monitoring.
-
Cranial Window Preparation: Create a closed cranial window over the dura mater to allow for visualization of the dural vessels with the intravital microscope[1].
-
Electrode Placement: Stereotaxically lower a bipolar electrode into the trigeminal ganglion.
-
Baseline Measurements: After a stabilization period, record baseline dural artery diameter and/or dural blood flow.
-
Drug Administration: Administer this compound or vehicle intravenously. Allow for a sufficient pre-treatment period. Subsequently, a 5-HT1D agonist can be administered to test the antagonistic effect of this compound.
-
Trigeminal Stimulation: Apply electrical stimulation to the trigeminal ganglion (e.g., 0.5 ms pulses, 5 Hz, for a set duration)[1].
-
Data Acquisition: Continuously record dural vessel diameter and/or blood flow before, during, and after stimulation.
-
Plasma Protein Extravasation (Optional): If measuring PPE, administer Evans Blue dye or ¹²⁵I-BSA before stimulation. After the experiment, perfuse the animal, collect the dura mater, and quantify the amount of extravasated tracer.
In Vitro Model: CGRP Release from Cultured Trigeminal Ganglia Neurons
This model allows for the direct measurement of neurotransmitter release from sensory neurons.
Objective: To determine the effect of this compound on the modulation of stimulated CGRP release from cultured trigeminal neurons.
Materials:
-
Primary trigeminal ganglia cultures from neonatal or adult rats.
-
Cell culture reagents (media, serum, antibiotics).
-
Stimulating agents (e.g., high concentration KCl, capsaicin, bradykinin)[2][4].
-
This compound, 5-HT1D agonists, and vehicle solutions.
-
CGRP enzyme-linked immunosorbent assay (ELISA) kit[5].
-
Plate reader.
Procedure:
-
Cell Culture: Isolate and culture trigeminal ganglia neurons according to established protocols.
-
Pre-treatment: Pre-incubate the cultured neurons with this compound or vehicle for a defined period.
-
Stimulation: Add a stimulating agent (e.g., KCl to depolarize the neurons) to the culture medium in the presence or absence of a 5-HT1D agonist.
-
Sample Collection: After the stimulation period, collect the culture supernatant.
-
CGRP Quantification: Measure the concentration of CGRP in the supernatant using a CGRP ELISA kit.
-
Data Analysis: Compare the amount of CGRP released under different treatment conditions.
Visualizations: Signaling Pathways and Workflows
Signaling Pathway of Neurogenic Vasodilation
References
- 1. Sumatriptan inhibits neurogenic vasodilation of dural blood vessels in the anaesthetized rat--intravital microscope studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stimulation of the Calcitonin Gene-Related Peptide Enhancer by Mitogen-Activated Protein Kinases and Repression by an Antimigraine Drug in Trigeminal Ganglia Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CGRP release in an experimental human trigeminal pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Two mechanisms involved in trigeminal CGRP release: implications for migraine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ex vivo stimulation of the trigeminal nucleus caudalis induces peripheral CGRP release in the trigeminal ganglion and reveals a distinct dopamine-endocannabinoid mechanism relevant to migraine - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-15572: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-15572 is a potent and selective antagonist of the serotonin 5-HT1D receptor. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of this compound. It includes detailed experimental protocols for key in vitro assays, a summary of its binding and functional activity, and an exploration of its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development who are interested in the 5-HT1D receptor and its ligands.
Introduction
The serotonin (5-HT) system is a complex network of receptors and signaling pathways that plays a crucial role in a wide range of physiological and pathological processes. Among the numerous 5-HT receptor subtypes, the 5-HT1D receptor has garnered significant interest due to its potential involvement in migraine pathophysiology and other neurological disorders. The development of selective ligands for this receptor is paramount to elucidating its precise functions and therapeutic potential.
This compound, with the chemical name 3-[4-(3-chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol, emerged as a significant pharmacological tool due to its high affinity and approximately 60-fold selectivity for the human 5-HT1D receptor over the closely related 5-HT1B receptor.[1][2] This selectivity allows for the specific investigation of 5-HT1D receptor-mediated effects, both in vitro and in vivo. This document details the key studies that defined the pharmacological profile of this compound.
Chemical Synthesis
A laboratory-scale, multi-step synthesis for this compound hydrochloride has been described.[3] The general procedure is as follows:
-
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 1-(3-Chlorophenyl)piperazine. This is typically achieved through a nucleophilic aromatic substitution reaction.
-
Alkylation with Diphenylpropanol: The 1-(3-chlorophenyl)piperazine intermediate is then reacted with 1,1-diphenyl-2-propanol under basic conditions to yield the free base of this compound.
-
Salt Formation: Finally, the free base is treated with hydrochloric acid to form the hydrochloride salt. This salt form generally possesses enhanced stability and solubility, making it more suitable for experimental use.[3]
Pharmacological Profile
The pharmacological activity of this compound has been characterized through a series of in vitro assays, primarily focusing on its binding affinity and functional antagonism at serotonin receptors.
Receptor Binding Affinity
The binding affinity of this compound for various serotonin receptor subtypes was determined using radioligand binding assays with membranes from Chinese Hamster Ovary (CHO) cells expressing the recombinant human receptors. The key findings are summarized in the table below.
| Receptor Subtype | pKi |
| 5-HT1D | 7.9 |
| 5-HT1A | 7.7 |
| 5-HT2B | 7.4 |
| 5-HT2A | 6.6 |
| 5-HT7 | 6.3 |
| 5-HT2C | 6.2 |
| 5-HT1B | 6.1 |
| 5-HT1F | 6.0 |
| 5-HT6 | 5.9 |
| 5-HT1E | 5.2 |
Table 1: Binding affinities (pKi) of this compound for various human serotonin receptor subtypes. Data sourced from Selleck Chemicals.[2]
Functional Activity
The functional activity of this compound was assessed using [35S]GTPγS binding and cAMP accumulation assays in CHO cells expressing human 5-HT1B and 5-HT1D receptors.
| Assay | Receptor | Parameter | Value |
| cAMP Accumulation | 5-HT1D | pKB | 7.1 |
| cAMP Accumulation | 5-HT1B | pKB | <6 |
Table 2: Functional antagonist activity (pKB) of this compound at human 5-HT1D and 5-HT1B receptors. Data sourced from Price et al. (1997) as cited by Selleck Chemicals.[2]
Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT1D receptor. By binding to the receptor, it blocks the binding of the endogenous agonist, serotonin, and subsequently inhibits the intracellular signaling cascade. 5-HT1D receptors are Gi/Go-coupled receptors, and their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels. This compound's antagonism of this receptor prevents this decrease in cAMP.
The following diagram illustrates the signaling pathway of the 5-HT1D receptor and the antagonistic action of this compound.
Caption: Mechanism of action of this compound at the 5-HT1D receptor.
Experimental Protocols
Detailed methodologies for the key in vitro assays used to characterize this compound are provided below.
Radioligand Binding Assay (General Protocol)
This protocol outlines a general procedure for determining the binding affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
CHO cells stably expressing the human 5-HT receptor subtype of interest are cultured under standard conditions.
-
Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, add in the following order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
A fixed concentration of the appropriate radioligand (e.g., [3H]5-CT).
-
Increasing concentrations of the unlabeled competitor (this compound).
-
Cell membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation.
-
Membrane Preparation:
-
Prepare cell membranes from CHO cells expressing the human 5-HT1D or 5-HT1B receptors as described in the radioligand binding assay protocol.
-
-
Assay Procedure:
-
The assay is conducted in a 96-well plate.
-
Pre-incubate the cell membranes (from approximately 1 x 106 cells) at 30°C for 30 minutes in a HEPES buffer (20 mM HEPES, 3 mM MgCl2, 100 mM NaCl, 0.2 mM ascorbate) containing 10 µM GDP, with or without this compound.[4]
-
Initiate the reaction by adding 10 µL of [35S]GTPγS to a final concentration of 100 pM.[4]
-
Incubate for a further 30 minutes at 30°C.[4]
-
Determine non-specific binding in the presence of 10 µM unlabeled GTPγS.[4]
-
-
Termination and Detection:
-
Data Analysis:
-
Calculate the specific binding of [35S]GTPγS.
-
For antagonist studies, the ability of this compound to inhibit agonist-stimulated [35S]GTPγS binding is measured, and the pA2 or KB value is determined.
-
The following diagram illustrates the workflow for the [35S]GTPγS binding assay.
Caption: Workflow for the [35S]GTPγS binding assay.
Preclinical and Clinical Development Status
Extensive searches for preclinical data on the absorption, distribution, metabolism, and excretion (ADME) and toxicology of this compound did not yield any specific information. Similarly, there is no evidence of this compound having entered clinical trials. This suggests that the development of this compound likely did not progress beyond the initial pharmacological characterization and its primary utility has been as a research tool for in vitro and in vivo studies of the 5-HT1D receptor.
Conclusion
This compound is a valuable pharmacological tool characterized by its high affinity and selectivity for the 5-HT1D receptor. This technical guide has provided a detailed overview of its discovery, synthesis, and in vitro pharmacological profile, including key experimental protocols. While its development as a therapeutic agent appears to have been limited, this compound remains a significant compound for researchers investigating the physiological and pathological roles of the 5-HT1D receptor. The data and methodologies presented here serve as a comprehensive resource for the scientific community.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
BRL-15572: A Technical Guide to its Affinity and Functional Activity at Serotonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the pharmacological profile of BRL-15572, a selective antagonist for the serotonin 5-HT1D receptor. The document details its binding affinity (pKi) and functional antagonist potency (pKB) at various serotonin receptor subtypes, outlines the experimental protocols for these determinations, and illustrates the associated signaling pathways.
Quantitative Pharmacological Data
The binding affinities and functional potencies of this compound have been determined through various in vitro assays. The data consistently demonstrates a significant selectivity for the human 5-HT1D receptor over the 5-HT1B receptor, as well as interactions with other serotonin receptor subtypes.
Table 1: Binding Affinity (pKi) of this compound at Human Serotonin Receptors
| Receptor Subtype | pKi Value | Selectivity (fold) over 5-HT1B | Reference |
| 5-HT1D | 7.9 | 60 | [1][2][3] |
| 5-HT1B | 6.1 | - | [4] |
| 5-HT1A | 7.7 | - | [1][4] |
| 5-HT2B | 7.4 | - | [1][4] |
| 5-HT1E | 5.2 | - | [4] |
| 5-HT1F | 6.0 | - | [4] |
| 5-HT2A | 6.6 | - | [4] |
| 5-HT2C | 6.2 | - | [4] |
| 5-HT6 | 5.9 | - | [4] |
| 5-HT7 | 6.3 | - | [4] |
Table 2: Functional Activity (pKB and pEC50) of this compound
| Assay Type | Receptor Subtype | pKB / pEC50 Value | Reference |
| cAMP Accumulation Assay | h5-HT1D | 7.1 | [2][4] |
| cAMP Accumulation Assay | h5-HT1B | <6 | [2] |
| [35S]GTPγS Binding Assay | h5-HT1D | pEC50 = 8.1 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in determining the pharmacological profile of this compound.
Radioligand Receptor Binding Assays
These assays determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.
Objective: To determine the pKi of this compound at various human serotonin receptors expressed in CHO cells.
Materials:
-
CHO cell membranes expressing the human 5-HT receptor of interest.
-
Radioligand specific for the receptor subtype (e.g., [3H]5-CT).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO4 and 0.5 mM EDTA).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
The incubation is carried out at a specific temperature (e.g., 37°C) for a defined period to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.
-
The IC50 value (concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
[35S]GTPγS Binding Functional Assays
This functional assay measures the activation of G proteins coupled to a receptor of interest. Agonist binding to a G protein-coupled receptor (GPCR) stimulates the exchange of GDP for GTP on the Gα subunit. The use of the non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.
Objective: To determine the functional potency (pEC50) of this compound at h5-HT1D and h5-HT1B receptors.
Materials:
-
CHO cell membranes expressing the h5-HT1D or h5-HT1B receptors.
-
[35S]GTPγS.
-
GDP.
-
This compound at various concentrations.
-
Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, pH 7.4).
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Cell membranes are pre-incubated with GDP in the assay buffer.
-
This compound at varying concentrations is added to the membrane suspension.
-
The reaction is initiated by the addition of [35S]GTPγS.
-
The incubation is carried out at 30°C for a specified time.
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer.
-
The amount of bound [35S]GTPγS is quantified by scintillation counting.
-
The concentration-response curve is plotted to determine the EC50 value, from which the pEC50 is calculated.
cAMP Accumulation Functional Assays
This assay measures the functional consequence of receptor activation on the downstream second messenger, cyclic adenosine monophosphate (cAMP). For Gi/o-coupled receptors like 5-HT1D, activation typically leads to an inhibition of adenylyl cyclase, resulting in decreased cAMP levels.
Objective: To determine the antagonist potency (pKB) of this compound at h5-HT1D and h5-HT1B receptors.
Materials:
-
CHO cells expressing the h5-HT1D or h5-HT1B receptors.
-
A known agonist for the receptor (e.g., 5-HT).
-
This compound at various concentrations.
-
Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cells are plated in a multi-well plate and incubated.
-
The cells are then incubated with varying concentrations of this compound.
-
A fixed concentration of the agonist (e.g., the EC80 concentration) is added in the presence of forskolin to stimulate cAMP production.
-
The incubation is carried out for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is measured using a commercial assay kit.
-
The ability of this compound to antagonize the agonist-induced effect on cAMP levels is used to calculate the pKB value.
Visualizations
Signaling Pathway of this compound at the 5-HT1D Receptor
The 5-HT1D receptor is a G protein-coupled receptor that primarily signals through the Gi/o pathway. As an antagonist, this compound blocks the binding of the endogenous agonist serotonin (5-HT), thereby preventing the downstream signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: this compound antagonizes the 5-HT1D receptor, blocking Gi/o signaling.
Experimental Workflow for Pharmacological Profiling
The process of characterizing a compound like this compound involves a series of interconnected experiments to determine its binding affinity and functional activity.
Caption: Workflow for determining the pharmacological profile of this compound.
References
A Methodological and Application Guide to the STAT3 Signaling Pathway in Oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal transcription factor that functions as a critical node in cellular signaling, translating extracellular cues into transcriptional responses.[1][2] In normal physiological contexts, STAT3 activation is a transient and tightly regulated process, mediating cellular processes such as proliferation, survival, differentiation, and immune responses.[3][4] However, the persistent and aberrant activation of STAT3 is a hallmark of numerous human cancers, including those of the breast, lung, prostate, and pancreas, as well as melanoma.[5][6] This constitutive activation drives tumor progression by upregulating genes involved in proliferation (e.g., c-Myc, Cyclin D1), survival (e.g., Bcl-2, Bcl-xL), angiogenesis, and immune evasion.[1][5][7] Consequently, STAT3 has emerged as a high-priority therapeutic target in oncology.[1][3][8][9]
This technical guide provides an in-depth overview of the core STAT3 signaling pathway, detailed experimental protocols for its investigation, and a summary of strategies for its therapeutic inhibition.
The Core STAT3 Signaling Pathway
STAT3 is a latent cytoplasmic transcription factor that is activated through a canonical signaling cascade initiated by cytokines and growth factors.[1][3] The Janus kinase (JAK) family of tyrosine kinases plays a central role in this process.[10]
Canonical JAK-STAT3 Activation
The canonical pathway is the most well-characterized route to STAT3 activation.[5]
-
Ligand-Receptor Binding : Cytokines (e.g., Interleukin-6, IL-6) or growth factors bind to their specific transmembrane receptors.[1][5][11]
-
Receptor Dimerization & JAK Activation : This binding induces receptor dimerization, bringing receptor-associated JAKs into close proximity, allowing them to phosphorylate and activate each other.[10][11]
-
STAT3 Recruitment and Phosphorylation : The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the receptor, creating docking sites for the SH2 (Src Homology 2) domain of STAT3 monomers.[11] Once recruited, STAT3 is phosphorylated by the JAKs at a critical tyrosine residue (Tyr705).[4][12]
-
Dimerization and Nuclear Translocation : Phosphorylated STAT3 (p-STAT3) dissociates from the receptor and forms stable homodimers (or heterodimers with other STAT proteins) via reciprocal SH2 domain-phosphotyrosine interactions.[4][5]
-
Gene Transcription : The p-STAT3 dimers translocate into the nucleus, bind to specific DNA response elements (e.g., GAS, gamma-activated sequence) in the promoter regions of target genes, and initiate their transcription.[13]
Alternative Activation Pathways
While the JAK-dependent pathway is considered canonical, STAT3 can also be activated by other mechanisms, contributing to its persistent activity in cancer. Non-receptor tyrosine kinases, such as Src, can directly phosphorylate STAT3.[5] Furthermore, STAT3 signaling can integrate with other pathways, like the PI3K/AKT/mTOR and MAPK/ERK pathways, creating a complex signaling network.[10][14]
Methodologies for Quantifying STAT3 Activity
Assessing the activation state and functional consequences of STAT3 signaling is crucial for both basic research and drug development. The following sections detail the core experimental protocols used in the field.
Analysis of STAT3 Phosphorylation: Western Blotting
Western blotting is the most common technique used to measure the levels of total STAT3 and its activated, phosphorylated form (p-STAT3 Tyr705).[12] A decrease in the ratio of p-STAT3 to total STAT3 is indicative of pathway inhibition.[15]
1. Cell Lysis and Protein Quantification:
-
Culture cells to desired confluency and treat with inhibitors or stimuli as required.
-
Wash cells with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.[15]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[15]
-
Transfer the supernatant to a fresh tube and determine the protein concentration using a BCA protein assay.[15]
2. Sample Preparation and SDS-PAGE:
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Add 4X Laemmli sample buffer to a final 1X concentration and boil at 95-100°C for 5-10 minutes.[15]
-
Load 20-30 µg of protein per lane onto a 4-12% polyacrylamide gel. Include a molecular weight marker.
-
Perform electrophoresis until the dye front reaches the bottom of the gel.
3. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[12]
4. Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145) diluted in blocking buffer, typically overnight at 4°C.[12][15]
-
Wash the membrane three times for 10 minutes each with TBST.[15]
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[12][15]
-
Wash the membrane again three times for 10 minutes each with TBST.
5. Detection and Analysis:
-
Prepare an Enhanced Chemiluminescence (ECL) substrate and incubate it with the membrane.[15]
-
Capture the chemiluminescent signal using a digital imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 (e.g., Cell Signaling Technology, #9139) and a loading control like β-actin.[12][15][16]
Analysis of STAT3 Transcriptional Activity: Luciferase Reporter Assay
This assay measures the ability of STAT3 to function as a transcription factor. It utilizes a plasmid vector where the firefly luciferase gene is placed under the control of a promoter containing tandem repeats of a STAT3-responsive DNA element (e.g., SIE).[17] An increase in luciferase activity corresponds to an increase in STAT3 transcriptional activity.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293) in a 96-well plate.
-
Co-transfect the cells with the STAT3-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase under a constitutive promoter (for normalization of transfection efficiency).[17][18] Use a suitable transfection reagent like Lipofectamine.
2. Cell Treatment:
-
After 24 hours of transfection, treat the cells with the desired stimuli (e.g., IL-6 to activate the pathway) or inhibitors for a specified period (e.g., 6-24 hours).
3. Cell Lysis:
-
Remove the media and wash the cells with PBS.
-
Add passive lysis buffer to each well and incubate according to the manufacturer's protocol to lyse the cells.
4. Luciferase Activity Measurement:
-
Use a dual-luciferase assay system (e.g., Promega's Dual-Glo®).
-
Add the Luciferase Assay Reagent II (LAR II) to the lysate to measure the firefly luciferase activity using a luminometer.
-
Add the Stop & Glo® Reagent to quench the firefly reaction and simultaneously measure the Renilla luciferase activity.
5. Data Analysis:
-
Normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity for each well. This ratio represents the relative STAT3 transcriptional activity.[18]
-
Compare the relative activity of treated samples to untreated controls.
Identification of STAT3 Target Genes: Chromatin Immunoprecipitation (ChIP)
ChIP is a powerful technique used to identify the genomic regions where a specific protein, such as STAT3, binds.[2] When combined with high-throughput sequencing (ChIP-seq), it allows for a genome-wide mapping of STAT3 binding sites.
1. Cross-linking and Cell Lysis:
-
Treat cultured cells with formaldehyde (1% final concentration) to cross-link proteins to DNA.[19]
-
Quench the reaction with glycine.
-
Harvest and lyse the cells to release the nuclei. Lyse the nuclei to release the chromatin.
2. Chromatin Shearing:
-
Sonicate the chromatin to shear it into fragments of 100-500 base pairs.[20] This step is critical for resolution.
3. Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the sheared chromatin overnight at 4°C with an antibody specific to STAT3 (or a control IgG).[2]
-
Add protein A/G beads to capture the antibody-STAT3-DNA complexes.
-
Wash the beads extensively to remove non-specifically bound chromatin.
4. Elution and Reverse Cross-linking:
-
Elute the immunocomplexes from the beads.
-
Reverse the protein-DNA cross-links by heating at 65°C in the presence of high salt concentration.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
5. DNA Purification:
-
Purify the DNA fragments using a PCR purification kit or phenol-chloroform extraction.
6. Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA.
-
Perform high-throughput sequencing (e.g., on an Illumina platform).
7. Data Analysis:
-
Align the sequence reads to a reference genome.
-
Use peak-calling software (e.g., MACS2) to identify regions of the genome that are significantly enriched in the STAT3 IP sample compared to the control IgG sample.[21][22] These peaks represent STAT3 binding sites.
Therapeutic Targeting of the STAT3 Pathway
Given its role as an oncogenic driver, significant effort has been dedicated to developing STAT3 inhibitors.[8][9] Strategies for direct inhibition primarily target distinct functional domains of the STAT3 protein.[8][23]
-
SH2 Domain Inhibitors : These molecules are designed to block the STAT3-STAT3 dimerization that is essential for activation. They prevent the formation of active dimers that can translocate to the nucleus.[24]
-
DNA-Binding Domain (DBD) Inhibitors : These agents prevent the STAT3 dimer from binding to its target gene promoters in the nucleus, thereby blocking transcription of downstream oncogenes.[24]
Quantitative Data on Selected STAT3 Inhibitors
The efficacy of inhibitors is often quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro.
| Inhibitor | Target Domain | Assay Type | IC₅₀ (µM) | Reference |
| Stattic | SH2 / Cysteine Alkylator | DNA-binding ELISA | 1.27 ± 0.38 | [24] |
| S3I-1757 | SH2 Domain | DNA-binding ELISA | 0.31 ± 0.18 | [24] |
| Niclosamide | DNA-Binding Domain | DNA-binding ELISA | Not specified | [24] |
Table 1: IC₅₀ values for selected small molecule inhibitors targeting STAT3, as determined by a DNA-binding ELISA. This assay measures the ability of the compound to disrupt the binding of recombinant STAT3 to its DNA consensus sequence.[24]
Conclusion
The STAT3 signaling pathway remains a critical axis in cancer biology, driving tumor proliferation and survival. Its role as an oncogenic hub makes it a compelling target for therapeutic intervention. A thorough understanding and application of robust methodologies, such as Western blotting for phosphorylation status, luciferase assays for transcriptional activity, and ChIP-seq for genome-wide target identification, are essential for both elucidating its complex biology and advancing the development of novel STAT3-targeted therapies. The continued discovery of potent and specific inhibitors holds significant promise for improving outcomes for patients with a wide range of malignancies.
References
- 1. Targeting STAT-3 signaling pathway in cancer for development of novel drugs: Advancements and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using a STAT3 antibody in chromatin immunoprecipitation (ChIP): Novus Biologicals [novusbio.com]
- 3. jebms.org [jebms.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prognostic role of STAT3 in solid tumors: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of STAT3 Inhibitors: Recent Advances and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. A Reference Guide for Jak/STAT Signaling: R&D Systems [rndsystems.com]
- 12. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 18. biocompare.com [biocompare.com]
- 19. STAT3 acts through pre-existing nucleosome-depleted regions bound by FOS during an epigenetic switch linking inflammation to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. utupub.fi [utupub.fi]
- 21. aacrjournals.org [aacrjournals.org]
- 22. High-throughput sequencing identifies STAT3 as the DNA-associated factor for p53-NF-κB-complex-dependent gene expression in human heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Evaluation of quantitative assays for the identification of direct signal transducer and activator of transcription 3 (STAT3) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Working Concentration of BRL-15572 for CHO Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended working concentrations of BRL-15572 for Chinese Hamster Ovary (CHO) cells. Due to the diverse applications of both the compound and the cell line, a single universal concentration is not feasible. Instead, this document offers a data-driven approach to selecting an appropriate concentration range, complemented by detailed experimental protocols to empower researchers to determine the optimal concentration for their specific experimental context.
Understanding this compound and its Interaction with CHO Cells
This compound is primarily characterized as a selective antagonist of the human serotonin receptor 5-HT1D. However, it also exhibits affinity for other serotonin receptors, a critical consideration when working with any cell line, including CHO cells.
Receptor Binding and Functional Activity
This compound's interaction with serotonin receptors has been primarily characterized in CHO cells genetically engineered to express specific human receptor subtypes. The key quantitative data from these studies are summarized below.
| Parameter | Receptor Subtype | Value | Cell System | Reference |
| Binding Affinity (Ki) | h5-HT1D | 0.013 µM | CHO cell membranes | [1] |
| h5-HT1A | 0.02 µM | CHO cell membranes | [1] | |
| h5-HT2B | 0.04 µM | CHO cell membranes | [1] | |
| Functional Activity (EC50) | h5-HT1D (partial agonist) | 0.008 µM | [35S]GTPγS binding assay in CHO cell membranes | [1] |
| Functional Antagonism (pKB) | h5-HT1D | 7.1 (equivalent to ~79.4 nM) | Inhibition of 5-HT response in CHO cells | [2] |
| h5-HT1B | < 6 (equivalent to >1 µM) | Inhibition of 5-HT response in CHO cells | [2] |
Note: The pKi of 7.9 for h5-HT1D, as mentioned in some sources, translates to a Ki of approximately 12.6 nM, which is consistent with the 13 nM value.[3]
Endogenous Serotonin Receptors in CHO Cells
A crucial and often overlooked aspect is that some CHO cell lines, frequently used as "blank slate" hosts for recombinant protein expression, can endogenously express functional serotonin receptors. For instance, studies have shown that CHO(dhfr-) cells express functional 5-HT1B receptors that can inhibit adenylyl cyclase and increase intracellular calcium. This implies that this compound could elicit off-target effects in wild-type CHO cells. Therefore, it is imperative for researchers to characterize their specific CHO cell line for endogenous serotonin receptor expression and signaling before initiating experiments with this compound.
Recommended Working Concentration Range
Based on the available data, a tiered approach to selecting the working concentration of this compound is recommended.
Initial Concentration Range for Target-Specific Assays
For experiments involving CHO cells recombinantly expressing the 5-HT1D receptor, a concentration range of 0.1 nM to 10 µM has been utilized in functional assays like [35S]GTPγS binding. A concentration of 1 µM has been shown to effectively antagonize the 5-HT response in these cells.[2]
Recommendation: For initial experiments, a concentration range of 10 nM to 1 µM is a logical starting point for investigating the antagonist effects of this compound at the 5-HT1D receptor.
Determining the Optimal and Non-Toxic Concentration
To establish a reliable working concentration for your specific CHO cell line and assay, it is essential to perform a dose-response study to determine both the efficacy and the cytotoxicity of this compound.
Experimental Workflow for Determining Working Concentration
References
Utilizing BRL-15572 to Interrogate Glutamate Release: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate is the principal excitatory neurotransmitter in the central nervous system, playing a critical role in synaptic plasticity, learning, and memory. Dysregulation of glutamate release is implicated in numerous neurological and psychiatric disorders. The serotonin (5-hydroxytryptamine, 5-HT) system, a key modulator of neuronal activity, exerts significant control over glutamate release through a variety of receptor subtypes. Among these, the 5-HT1D receptor has emerged as a crucial presynaptic heteroreceptor that inhibits glutamate release. BRL-15572, a selective antagonist of the human 5-HT1D receptor, provides a powerful pharmacological tool to dissect the role of this receptor in modulating glutamatergic neurotransmission. This technical guide offers an in-depth overview of how to effectively use this compound to study glutamate release, complete with experimental protocols, quantitative data, and signaling pathway diagrams.
This compound is a selective antagonist for the 5-HT1D serotonin receptor, demonstrating approximately 60-fold greater selectivity for the 5-HT1D subtype over the closely related 5-HT1B receptor. This selectivity has been instrumental for researchers in distinguishing the specific functions of these two receptor subtypes. One of the key roles identified for the 5-HT1D receptor is its involvement in the modulation of glutamate release in the brain.
Quantitative Data: Pharmacological Profile of this compound and Related Ligands
The following tables summarize the key quantitative data for this compound and other relevant compounds in the context of 5-HT1D receptor binding and function related to glutamate release.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Receptor Subtype | Assay System |
| pKi | 7.9 | Human 5-HT1D | CHO Cells |
| pKB | 7.1 | Human 5-HT1D | cAMP Accumulation Assay[1] |
| Selectivity | ~60-fold over 5-HT1B | - | - |
Table 2: Functional Activity of 5-HT Receptor Agonists on Glutamate Release
| Compound | EC50 | Effect on K+-evoked Glutamate Overflow |
| 5-Hydroxytryptamine (5-HT) | 2.9 nM | Inhibition |
| Sumatriptan (5-HT1B/1D Agonist) | 6.4 nM | Inhibition |
Experimental Protocols
To study the role of the 5-HT1D receptor in glutamate release using this compound, two primary experimental preparations are commonly employed: isolated nerve terminals (synaptosomes) and brain slices. The following are detailed protocols for each.
Protocol 1: K+-Evoked Glutamate Release from Synaptosomes
This protocol allows for the direct measurement of glutamate release from presynaptic terminals.
1. Preparation of Synaptosomes:
-
Euthanize the animal (e.g., rat) and rapidly dissect the brain region of interest (e.g., cortex, hippocampus) in ice-cold sucrose buffer (0.32 M sucrose, 1 mM EDTA, 5 mM Tris-HCl, pH 7.4).
-
Homogenize the tissue using a Dounce homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in a physiological buffer, such as artificial cerebrospinal fluid (aCSF), and layer it onto a discontinuous Percoll gradient (e.g., 5%, 10%, and 23% Percoll in buffered sucrose) and centrifuge at 33,500 x g for 20 minutes at 4°C.
-
Collect the synaptosomal fraction from the 10%/23% Percoll interface and wash by resuspending in aCSF and centrifuging at 27,000 x g for 15 minutes at 4°C.
-
Resuspend the final synaptosomal pellet in aCSF.
2. Glutamate Release Assay:
-
Pre-incubate the synaptosomes in aCSF for a set period (e.g., 15 minutes) at 37°C.
-
Add this compound at the desired concentration (e.g., 1 µM) and continue the pre-incubation for another period (e.g., 15-30 minutes).[2]
-
To study the antagonistic effect, add a 5-HT1D agonist (e.g., 5-HT or sumatriptan) at a known concentration (e.g., EC50 value) during the final minutes of the pre-incubation.
-
Stimulate glutamate release by adding a high concentration of KCl (e.g., 15-40 mM) to the synaptosomal suspension.
-
After a short stimulation period (e.g., 2-5 minutes), terminate the release by rapidly filtering or centrifuging the synaptosomes to separate them from the supernatant.
-
Collect the supernatant for glutamate measurement.
3. Glutamate Measurement:
-
The concentration of glutamate in the supernatant can be measured using various methods, including:
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method involving pre-column derivatization of glutamate with a fluorescent tag (e.g., o-phthalaldehyde).
-
Enzymatic Fluorometric Assay: This method utilizes glutamate dehydrogenase, which in the presence of NAD+, converts glutamate to α-ketoglutarate and NADH. The resulting NADH fluorescence is proportional to the glutamate concentration.
-
Protocol 2: Glutamate Release from Brain Slices
This protocol maintains the local synaptic circuitry and is more physiologically relevant.
1. Preparation of Brain Slices:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF (composition in mM: 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 glucose, and 2 CaCl2, pH 7.4).
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the desired brain region using a vibratome.
-
Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour before the experiment.
2. Glutamate Release Measurement:
-
Transfer a slice to a recording chamber continuously perfused with oxygenated aCSF at a constant flow rate.
-
Position a stimulating electrode to activate glutamatergic afferents and a recording electrode or a glutamate biosensor in the region of interest.
-
Electrical Stimulation: Apply brief electrical pulses to evoke glutamate release.
-
K+ Stimulation: Perfuse the slice with aCSF containing a high concentration of KCl.
-
To test the effect of this compound, first establish a stable baseline of evoked glutamate release.
-
Perfuse the slice with aCSF containing the desired concentration of 5-HT or a 5-HT1D agonist to induce inhibition of glutamate release.
-
Co-perfuse the slice with the 5-HT agonist and this compound to observe the antagonism of the inhibitory effect.
3. Glutamate Detection:
-
Genetically Encoded Glutamate Sensors: Transfect neurons with fluorescent glutamate sensors (e.g., iGluSnFR) to optically measure glutamate dynamics with high spatiotemporal resolution.
-
Microelectrode Biosensors: Use enzyme-based microelectrodes coated with glutamate oxidase to amperometrically detect glutamate in real-time.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the key signaling pathway and a general experimental workflow for studying the effect of this compound on glutamate release.
Caption: 5-HT1D receptor signaling pathway in a presynaptic terminal.
Caption: General experimental workflow for studying this compound.
Discussion and Interpretation of Results
When using this compound in these experimental paradigms, the expected outcome is the attenuation or complete blockade of the inhibitory effect of 5-HT or a 5-HT1D agonist on glutamate release. By performing concentration-response curves for the 5-HT agonist in the absence and presence of different concentrations of this compound, a Schild analysis can be performed to determine the pA2 value, which provides a quantitative measure of the antagonist's potency.
The presynaptic inhibition of glutamate release by 5-HT1D receptors is mediated by Gi/o proteins.[3][4] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This signaling cascade can ultimately lead to the modulation of voltage-gated calcium channels, reducing calcium influx into the presynaptic terminal and thereby decreasing the probability of glutamate vesicle fusion and release. This compound, by blocking the 5-HT1D receptor, prevents this inhibitory cascade and restores glutamate release to its normal levels in the presence of a 5-HT1D agonist.
Conclusion
This compound is a valuable and selective tool for investigating the role of the 5-HT1D receptor in the modulation of glutamate release. The protocols and information provided in this guide offer a comprehensive framework for researchers to design and execute experiments aimed at elucidating the intricate interplay between the serotonergic and glutamatergic systems. A thorough understanding of these mechanisms is essential for the development of novel therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Methodology for Rapid Measures of Glutamate Release in Rat Brain Slices Using Ceramic-Based Microelectrode Arrays: Basic Characterization and Drug Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural studies of serotonin receptor family - PMC [pmc.ncbi.nlm.nih.gov]
BRL-15572 Administration for Migraine Research Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by sensory disturbances. A key area of investigation in migraine pathophysiology is the role of the trigeminal vascular system and the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT). The 5-HT1D receptor subtype, in particular, has been a target of significant interest for therapeutic intervention. BRL-15572 is a selective 5-HT1D receptor antagonist that serves as a critical tool for elucidating the precise role of this receptor in migraine processes. This technical guide provides a comprehensive overview of the administration of this compound in preclinical migraine research models, focusing on experimental protocols and data presentation.
Mechanism of Action and Rationale for Use in Migraine Models
This compound exhibits high affinity and selectivity for the human 5-HT1D receptor, with a 60-fold higher affinity for the 5-HT1D receptor than the 5-HT1B receptor. In the context of migraine, the trigeminal nerves innervating the dural blood vessels are believed to play a crucial role. Activation of these nerves leads to the release of vasoactive neuropeptides, such as Calcitonin Gene-Related Peptide (CGRP), resulting in vasodilation and plasma protein extravasation—a process known as neurogenic inflammation. This inflammatory cascade is thought to contribute to the pain of a migraine attack.
The 5-HT1D receptors are located on trigeminal nerve terminals. It is hypothesized that activation of these receptors inhibits the release of CGRP and other inflammatory mediators. By selectively blocking these 5-HT1D receptors, this compound allows researchers to investigate the consequences of unimpeded 5-HT action at this site and to probe the downstream effects on neurogenic inflammation and central pain processing.
Data Presentation: Quantitative Data Summary
The following tables summarize key quantitative data related to the pharmacological profile of this compound and its proposed use in migraine research models.
| Receptor Subtype | Binding Affinity (pKi) | Reference |
| h5-HT1D | 7.9 | [1] |
| h5-HT1B | 6.1 | [1] |
| h5-HT1A | 7.7 | [1] |
| h5-HT2B | 7.4 | [1] |
Table 1: Binding Affinities of this compound for Human Serotonin Receptors. This table highlights the selectivity of this compound for the 5-HT1D receptor subtype.
| Animal Model | Species | Route of Administration | Dosage | Outcome Measure | Reference |
| Vagal Electrical Stimulation | Male Wistar Rats | Intravenous (i.v.) | 1 mg/kg, 2 mg/kg | Heart Rate | [2] |
| Formalin Test | Rats | Local (paw injection) | 30-100 µ g/paw | Nociceptive Behavior (Flinching) | [3] |
Table 2: In Vivo Administration of this compound in Rat Models. This table provides documented dosages and routes of administration for this compound in rats, which can inform dose selection for migraine models.
Experimental Protocols
Detailed methodologies for two key preclinical migraine models are provided below, incorporating the administration of this compound.
Dural Plasma Protein Extravasation Model
This model assesses the ability of a compound to inhibit neurogenic inflammation in the dura mater, a key event in migraine pathophysiology.
Objective: To determine the effect of this compound on plasma protein extravasation in the dura mater induced by trigeminal nerve stimulation.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
This compound
-
Vehicle (e.g., saline)
-
Evans Blue dye (50 mg/kg)
-
Stimulating electrode
-
Spectrophotometer
Protocol:
-
Anesthetize the rat and cannulate the femoral vein for drug and dye administration.
-
Place the rat in a stereotaxic frame.
-
Expose the trigeminal ganglion for electrical stimulation.
-
Administer this compound (e.g., 1-2 mg/kg, i.v.) or vehicle 15 minutes prior to stimulation. This timing allows for systemic distribution of the antagonist.
-
Administer Evans Blue dye intravenously. This dye binds to albumin and is used to quantify plasma extravasation.
-
Electrically stimulate the trigeminal ganglion (e.g., 5 Hz, 5 ms, 1 mA for 5 minutes).
-
After stimulation, wait for a designated period (e.g., 15 minutes) to allow for dye extravasation.
-
Perfuse the animal with saline to remove intravascular dye.
-
Dissect the dura mater and extract the Evans Blue dye using a suitable solvent (e.g., formamide).
-
Quantify the amount of extravasated dye spectrophotometrically at 620 nm.
Trigeminal Nucleus Caudalis (TNC) c-Fos Expression Model
This model measures the activation of second-order neurons in the TNC, a critical relay center for trigeminal pain, by quantifying the expression of the immediate early gene c-fos.
Objective: To investigate the effect of this compound on neuronal activation in the TNC following dural stimulation.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
This compound
-
Vehicle (e.g., saline)
-
Inflammatory soup (e.g., histamine, serotonin, bradykinin) or electrical stimulation setup for the dura mater.
-
Paraformaldehyde (4%) for perfusion
-
Primary antibody against c-Fos
-
Secondary antibody (biotinylated)
-
Avidin-biotin-peroxidase complex (ABC kit)
-
3,3'-Diaminobenzidine (DAB)
-
Microscope
Protocol:
-
Anesthetize the rat.
-
Administer this compound (e.g., 1-2 mg/kg, i.v.) or vehicle.
-
30 minutes after drug administration, stimulate the dura mater by applying an inflammatory soup or via electrical stimulation.
-
Two hours after stimulation, deeply anesthetize the rat and perfuse transcardially with saline followed by 4% paraformaldehyde.
-
Dissect the brainstem and post-fix the tissue.
-
Cryoprotect the tissue and section the brainstem containing the TNC on a cryostat.
-
Perform immunohistochemistry for c-Fos:
-
Incubate sections with the primary anti-c-Fos antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the ABC reagent.
-
Visualize the c-Fos positive nuclei using DAB.
-
-
Count the number of c-Fos-positive neurons in the superficial laminae of the TNC using a microscope.
Mandatory Visualizations
Signaling Pathway of Neurogenic Inflammation
Caption: Role of 5-HT1D receptors in neurogenic inflammation.
Experimental Workflow for Dural Plasma Protein Extravasation Model
Caption: Dural plasma protein extravasation workflow.
Logical Relationship of this compound Action
Caption: this compound's logical effect in migraine models.
References
- 1. researchgate.net [researchgate.net]
- 2. Plasma protein extravasation induced in the rat dura mater by stimulation of the parasympathetic sphenopalatine ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of peripheral 5-HT1A, 5-HT1B, 5-HT1D, 5-HT1E and 5-HT1F serotonergic receptors in the reduction of nociception in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
BRL-15572 in Schild Analysis for Receptor Antagonism: An In-depth Technical Guide
This guide provides a comprehensive overview of the use of BRL-15572 in Schild analysis for the characterization of receptor antagonism, with a primary focus on the human 5-HT1D receptor. It is intended for researchers, scientists, and drug development professionals.
Core Concept: this compound as a Selective 5-HT1D Antagonist
This compound is a pharmacological tool that acts as a selective antagonist for the serotonin 5-HT1D receptor.[1] It exhibits a significantly higher affinity for the 5-HT1D receptor subtype compared to the closely related 5-HT1B receptor, with a reported 60-fold selectivity.[1][2][3] This selectivity makes this compound a valuable agent for discriminating between the functions of these two receptor subtypes in experimental settings.[1][4] The antagonism of the 5-HT1D receptor by this compound has been instrumental in research related to the modulation of glutamate release and the regulation of cerebral blood pressure, which is relevant to the study of migraines.[1]
Quantitative Data Presentation
The following table summarizes the quantitative data for this compound's interaction with serotonergic receptors, as determined by various in vitro assays.
| Antagonist | Receptor | Agonist | Experimental System | pKi | pKB | Reference |
| This compound | h5-HT1D | - | CHO Cells | 7.9 | - | [2][3] |
| This compound | h5-HT1B | - | CHO Cells | < 6 | - | [3] |
| This compound | h5-HT1D | 5-HT | CHO Cells | - | 7.1 | [3] |
| This compound | h5-HT1A | - | - | 7.7 | - | [3] |
| This compound | h5-HT2B | - | - | 7.4 | - | [3] |
Experimental Protocols
A detailed methodology for conducting a Schild analysis to determine the antagonist properties of this compound at the 5-HT1D receptor is outlined below. This protocol is based on functional assays such as [35S]GTPγS binding studies.
Objective: To determine the equilibrium dissociation constant (KB) and the pA2 value of this compound for the 5-HT1D receptor through Schild analysis.
Materials:
-
CHO cell membranes expressing the recombinant human 5-HT1D receptor.
-
Agonist: Serotonin (5-HT).
-
Antagonist: this compound.
-
[35S]GTPγS.
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, 0.2 mM ascorbate).
-
GDP.
-
Filtration apparatus (e.g., Whatman GF/B filters).
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Prepare membranes from CHO cells expressing the h5-HT1D receptor.
-
Concentration-Response Curve for Agonist (5-HT):
-
In a series of tubes, add a fixed amount of cell membranes.
-
Add increasing concentrations of 5-HT.
-
Initiate the binding reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 30 minutes.
-
Terminate the reaction by rapid filtration.
-
Measure the bound radioactivity using a scintillation counter.
-
Plot the stimulated [35S]GTPγS binding against the log concentration of 5-HT to generate a concentration-response curve and determine the EC50 of 5-HT.
-
-
Concentration-Response Curves for Agonist in the Presence of Antagonist (this compound):
-
Prepare several sets of tubes. Each set will contain a different, fixed concentration of this compound (e.g., 1 nM, 10 nM, 100 nM).
-
Within each set, add increasing concentrations of 5-HT.
-
Pre-incubate the membranes with this compound for a sufficient time to reach equilibrium (e.g., 30 minutes at 30°C) before adding the agonist.
-
Follow the same procedure as in step 2 to generate concentration-response curves for 5-HT in the presence of each concentration of this compound.
-
-
Data Analysis and Schild Plot Construction:
-
For each concentration of this compound, determine the EC50 of 5-HT from the rightward-shifted concentration-response curves.
-
Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR = EC50 (in the presence of antagonist) / EC50 (in the absence of antagonist).
-
Calculate log(DR-1) for each concentration of this compound.
-
Plot log(DR-1) on the y-axis against the log of the molar concentration of this compound on the x-axis. This is the Schild plot.
-
-
Interpretation of the Schild Plot:
-
Perform a linear regression on the data points of the Schild plot.
-
The slope of the regression line should be close to 1 for competitive antagonism.
-
The x-intercept of the regression line is equal to the negative logarithm of the antagonist's equilibrium dissociation constant (pA2). The pA2 value is a measure of the antagonist's potency.
-
Mandatory Visualizations
References
An In-Depth Technical Guide to Utilizing BRL-15572 for the Discrimination of h5-HT1B and h5-HT1D Receptors
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of BRL-15572, a selective antagonist for the human 5-hydroxytryptamine (5-HT) receptor subtype 1D (h5-HT1D). Due to the high pharmacological similarity between h5-HT1B and h5-HT1D receptors, discerning their individual functions has been a significant challenge. This compound has emerged as a critical pharmacological tool for selectively investigating the roles of the h5-HT1D receptor. This document outlines its binding affinity, functional activity, and the experimental protocols necessary for its effective use in research settings.
Core Concepts: Receptor Selectivity
The utility of this compound lies in its preferential binding to the h5-HT1D receptor over the h5-HT1B receptor. This selectivity allows researchers to isolate and study the effects mediated by the h5-HT1D receptor.
Caption: Logical diagram of this compound's selective antagonism.
Quantitative Data Presentation
The selectivity of this compound is quantified through various in vitro assays. The following tables summarize the binding affinities and functional potencies of this compound for both h5-HT1B and h5-HT1D receptors, as well as for other 5-HT receptor subtypes.
Table 1: Binding Affinity of this compound at Human 5-HT Receptors
| Receptor Subtype | Binding Affinity (pKi) | Selectivity (fold) |
| h5-HT1D | 7.9 | - |
| h5-HT1B | 6.1 | 60-fold lower than h5-HT1D[1][2][3][4][5][6] |
| h5-HT1A | 7.7 | |
| h5-HT2B | 7.4 | |
| h5-HT2A | 6.6 | |
| h5-HT7 | 6.3 | |
| h5-HT2C | 6.2 | |
| h5-HT1F | 6.0 | |
| h5-HT6 | 5.9 | |
| h5-HT1E | 5.2 |
Data compiled from studies on human receptors expressed in CHO cells.[2][6]
Table 2: Functional Activity of this compound at h5-HT1B and h5-HT1D Receptors
| Assay Type | Receptor Subtype | Parameter | Value |
| [³⁵S]GTPγS Binding | h5-HT1D | pEC₅₀ | 8.1[1] |
| cAMP Accumulation | h5-HT1D | pK₉ | 7.1[2] |
| cAMP Accumulation | h5-HT1B | pK₉ | <6.0[2] |
Functional assays were performed on recombinant h5-HT1B and h5-HT1D receptors.[2] this compound acts as a partial agonist in high receptor expression systems like CHO cells.[2]
Signaling Pathways
Both h5-HT1B and h5-HT1D receptors are G-protein coupled receptors (GPCRs) that couple to the Gi/o family of G-proteins. Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: h5-HT1B/1D receptor signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in discriminating between h5-HT1B and h5-HT1D receptors. The following are generalized protocols for key experiments.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a receptor.
Caption: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing either the human 5-HT1B or 5-HT1D receptor.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]5-CT), and a range of concentrations of this compound.
-
To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM 5-HT).
-
Incubate the plates at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
Plot the specific binding as a function of the log concentration of this compound and fit the data using a non-linear regression model to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[³⁵S]GTPγS Binding Assays
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist. It can be used to determine the potency (EC₅₀) and efficacy of a compound.
Detailed Methodology:
-
Membrane and Reagent Preparation:
-
Prepare cell membranes expressing h5-HT1B or h5-HT1D receptors as described for the radioligand binding assay.
-
Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.[6]
-
-
Assay Procedure:
-
Pre-incubate the cell membranes with varying concentrations of this compound in the assay buffer containing GDP at 30°C for 30 minutes.[6]
-
Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 100 pM.[6]
-
Incubate for a further 30 minutes at 30°C.[6]
-
Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).[6]
-
-
Separation and Detection:
-
Data Analysis:
-
Plot the amount of [³⁵S]GTPγS bound against the log concentration of this compound.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the pEC₅₀ (-log EC₅₀).
-
cAMP Accumulation Assays
This is another functional assay that measures the downstream effect of Gi/o-coupled receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels. To measure this inhibition, adenylyl cyclase is typically stimulated with forskolin.
Detailed Methodology:
-
Cell Culture and Treatment:
-
Plate CHO cells expressing either h5-HT1B or h5-HT1D receptors in a multi-well format and grow to near confluence.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Treat the cells with varying concentrations of this compound in the presence of a fixed concentration of forskolin (to stimulate adenylyl cyclase) and a 5-HT agonist.
-
-
cAMP Quantification:
-
After incubation, lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
-
Data Analysis:
-
Plot the measured cAMP levels against the log concentration of this compound.
-
Fit the data to determine the pKB, which represents the negative logarithm of the antagonist's equilibrium dissociation constant.
-
References
- 1. apexbt.com [apexbt.com]
- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. selleckchem.com [selleckchem.com]
BRL-15572 Application in Synaptosome Preparations: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BRL-15572 is a research chemical that has been identified as a selective partial agonist for the 5-HT1D receptor.[1] Understanding the precise mechanism of action of such compounds at the presynaptic level is crucial for the development of novel therapeutics targeting serotonergic systems. Synaptosomes, which are isolated, sealed nerve terminals, provide an excellent in vitro model system to study the molecular mechanisms of neurotransmitter release and the effects of pharmacological agents on presynaptic function.[2][3][4][5]
This technical guide outlines the application of this compound in synaptosome preparations to investigate its effects on presynaptic mechanisms. It provides quantitative data on this compound, detailed experimental protocols for synaptosome preparation and neurotransmitter release assays, and visual representations of key workflows and signaling pathways.
Quantitative Data for this compound
The following table summarizes the reported binding affinities and functional activities of this compound for human 5-HT1B and 5-HT1D receptors.
| Receptor | Binding Affinity (pKi) | Functional Activity ([35S]GTPγS Binding) | Functional Activity (cAMP Accumulation, pKB) |
| h5-HT1B | <6.0 | - | <6.0 |
| h5-HT1D | 7.9 | Partial Agonist | 7.1 |
Data sourced from a study on recombinant human receptors expressed in CHO cells.[1] this compound demonstrates a 60-fold higher affinity for the h5-HT1D receptor compared to the h5-HT1B receptor.[1]
Experimental Protocols
Synaptosome Preparation
This protocol describes a common method for the preparation of synaptosomes from rodent brain tissue using differential and density gradient centrifugation.[2][4][6][7]
Materials:
-
Rodent brain tissue (e.g., cerebral cortex, striatum)
-
Homogenization Buffer (e.g., 0.32 M Sucrose, 4 mM HEPES, pH 7.4, with protease inhibitors)
-
Percoll or Ficoll solutions of varying densities
-
Centrifuge and ultracentrifuge
-
Dounce homogenizer
Procedure:
-
Tissue Dissection and Homogenization:
-
Rapidly dissect the brain region of interest in ice-cold homogenization buffer.
-
Homogenize the tissue using a Dounce homogenizer with a specific number of gentle strokes to shear the nerve terminals.
-
-
Differential Centrifugation:
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cellular debris.
-
Collect the supernatant and centrifuge it at a higher speed (e.g., 12,000 x g for 20 minutes) to obtain a crude synaptosomal pellet (P2).
-
-
Density Gradient Centrifugation:
-
Resuspend the P2 pellet in homogenization buffer.
-
Layer the resuspended P2 fraction onto a discontinuous density gradient (e.g., Percoll or Ficoll).
-
Centrifuge at high speed (e.g., 32,500 x g for 20 minutes). Synaptosomes will sediment at a specific interface (e.g., between 10% and 23% Percoll).
-
-
Collection and Washing:
-
Carefully collect the synaptosomal fraction from the gradient.
-
Wash the collected synaptosomes by resuspending them in a physiological buffer and centrifuging to pellet them. This step removes the gradient medium.
-
-
Resuspension:
-
Resuspend the final synaptosomal pellet in a physiological buffer suitable for the subsequent assay.
-
Neurotransmitter Release Assay
This protocol describes a general method to measure neurotransmitter release from synaptosomes, which can be adapted for specific neurotransmitters like glutamate or serotonin.[8][9][10][11]
Materials:
-
Purified synaptosomes
-
Physiological buffer (e.g., Krebs-Ringer buffer)
-
Depolarizing agent (e.g., high concentration of KCl, 4-aminopyridine)
-
This compound stock solution
-
Detection system for the neurotransmitter of interest (e.g., HPLC with electrochemical detection for serotonin, fluorometric assay for glutamate)
Procedure:
-
Pre-incubation:
-
Aliquot the synaptosomal suspension into experimental tubes.
-
Pre-incubate the synaptosomes with various concentrations of this compound (and/or vehicle control) for a defined period at 37°C.
-
-
Stimulation of Release:
-
Initiate neurotransmitter release by adding a depolarizing agent (e.g., high KCl) to the synaptosomal suspension.
-
Include a basal release control group where no depolarizing agent is added.
-
-
Termination of Release:
-
After a short incubation period (e.g., 2-5 minutes), terminate the release by rapidly pelleting the synaptosomes through centrifugation.
-
-
Sample Collection and Analysis:
-
Collect the supernatant, which contains the released neurotransmitter.
-
Quantify the neurotransmitter concentration in the supernatant using an appropriate analytical method.
-
-
Data Analysis:
-
Express the amount of released neurotransmitter as a percentage of the total neurotransmitter content or normalize to the protein concentration of the synaptosomes.
-
Compare the release in the this compound-treated groups to the vehicle control to determine the effect of the compound.
-
Proposed Application and Rationale
The primary application of this compound in synaptosome preparations is to elucidate the role of presynaptic 5-HT1D receptors in modulating the release of various neurotransmitters. As 5-HT1D receptors are Gi/o-coupled, their activation is expected to be inhibitory. Therefore, it is hypothesized that this compound will decrease depolarization-evoked neurotransmitter release from synaptosomes containing presynaptic 5-HT1D receptors.
Signaling Pathway of 5-HT1D Receptors
The 5-HT1D receptor, like other members of the 5-HT1 receptor family, couples to inhibitory G proteins (Gi/o). The canonical signaling pathway initiated by the activation of these receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA), which can modulate the phosphorylation state of various proteins involved in the neurotransmitter release machinery.
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synaptosome Preparations: Which Procedure Should I Use? | Springer Nature Experiments [experiments.springernature.com]
- 3. Subcellular fractionation of the brain: preparation of synaptosomes and synaptic vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of Superfused Synaptosomes to Understand the Role of Receptor–Receptor Interactions as Integrative Mechanisms in Ne… [ouci.dntb.gov.ua]
- 6. Large-scale preparation of synaptosomes from bovine brain using a zonal rotor technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterizing Synaptic Vesicle Proteins Using Synaptosomal Fractions and Cultured Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of drugs on neurotransmitter release: experiments in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. BAL modulates glutamate transport in synaptosomes and synaptic vesicles from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Troubleshooting and Optimization in Preclinical Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical overview of common troubleshooting and optimization strategies in preclinical drug discovery. It is designed to equip researchers, scientists, and drug development professionals with the necessary information to enhance the robustness and reliability of their experimental data. The content covers key assay methodologies, high-throughput screening (HTS) optimization, and the elucidation of critical signaling pathways.
Assay-Specific Troubleshooting and Optimization
The reproducibility and accuracy of in vitro assays are fundamental to the successful identification and characterization of drug candidates. This section details common issues and optimization parameters for several widely used assays in drug discovery.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. Optimization is crucial for achieving high sensitivity and specificity.
Data Presentation: ELISA Optimization Parameters
| Parameter | Condition 1 | Signal-to-Noise Ratio | Condition 2 | Signal-to-Noise Ratio | Optimization Goal |
| Coating Antibody Concentration | 1 µg/mL | 8.5 | 10 µg/mL | 15.2 | Maximize signal without increasing background |
| Blocking Buffer | 1% BSA in PBST | 12.3 | 5% Non-fat Dry Milk in PBST | 9.8 | Minimize non-specific binding |
| Detection Antibody Dilution | 1:5,000 | 18.7 | 1:10,000 | 14.1 | Achieve high signal with low background |
| Incubation Time (Primary Ab) | 1 hour at RT | 10.4 | 2 hours at RT | 16.5 | Ensure sufficient binding |
| Washing Steps | 3x with PBST | 11.2 | 5x with PBST | 14.9 | Remove unbound reagents effectively |
Experimental Protocol: Indirect ELISA
-
Antigen Coating: Dilute the antigen to a final concentration of 1-20 µg/mL in a coating buffer (e.g., bicarbonate/carbonate buffer, pH 9.6). Add 100 µL of the diluted antigen to each well of a 96-well microplate. Incubate overnight at 4°C.[1]
-
Washing: Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween 20 - PBST) per well.[1]
-
Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA or 5% non-fat dry milk in PBST) to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.[2]
-
Washing: Repeat the washing step as described in step 2.
-
Primary Antibody Incubation: Add 100 µL of the diluted primary antibody to each well. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step, increasing the number of washes to four.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.[1]
-
Washing: Repeat the washing step, increasing the number of washes to five.[1]
-
Substrate Development: Add 100 µL of the appropriate substrate solution (e.g., TMB for HRP-conjugated antibodies) to each well. Incubate in the dark until sufficient color develops (typically 15-30 minutes).
-
Stop Reaction: Add 100 µL of stop solution (e.g., 2N H₂SO₄) to each well.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
Western Blotting for Phosphorylated Proteins
Detecting phosphorylated proteins by Western blotting requires specific protocol modifications to preserve the labile phosphate groups and to ensure specific detection.
Data Presentation: Western Blot Optimization for Phospho-Proteins
| Parameter | Condition 1 | Signal-to-Background Ratio | Condition 2 | Signal-to-Background Ratio | Optimization Goal |
| Lysis Buffer | Standard RIPA | 4.2 | RIPA + Phosphatase Inhibitors | 15.8 | Preserve phosphorylation state |
| Blocking Agent | 5% Non-fat Dry Milk | 2.5 (high background) | 5% BSA | 12.1 | Avoid cross-reactivity with phospho-antibodies[3][4] |
| Primary Antibody Incubation | 1 hour at RT | 8.9 | Overnight at 4°C | 17.3 | Enhance binding of low-abundance targets |
| Washing Buffer | PBS-T | 6.7 | TBS-T | 11.5 | Avoid interference from phosphate in PBS[4] |
Experimental Protocol: Phosphoprotein Western Blotting
-
Sample Preparation: Lyse cells or tissues in a lysis buffer supplemented with a cocktail of protease and phosphatase inhibitors. Keep samples on ice at all times.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. For PVDF membranes, pre-wet the membrane in methanol.[3]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[3][4]
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody diluted in 5% BSA/TBST, typically overnight at 4°C with gentle agitation.[3]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
Polymerase Chain Reaction (PCR)
PCR is a powerful technique for amplifying specific DNA sequences. Optimization is critical for achieving high yield and specificity, especially in applications like cloning and site-directed mutagenesis.
Data Presentation: PCR Optimization Parameters
| Parameter | Condition 1 | PCR Product Yield (ng) | Condition 2 | PCR Product Yield (ng) | Optimization Goal |
| Annealing Temperature | 55°C | 150 | 62°C | 450 | Maximize specific amplification, minimize off-target products |
| Mg²⁺ Concentration | 1.5 mM | 420 | 2.5 mM | 280 | Optimal enzyme activity |
| Primer Concentration | 0.1 µM | 250 | 0.5 µM | 500 | Sufficient primers for amplification without promoting primer-dimers |
| Template DNA Amount | 1 ng | 300 | 10 ng | 600 | Sufficient template for robust amplification |
Experimental Protocol: PCR for Site-Directed Mutagenesis
This protocol is for introducing a point mutation into a plasmid using complementary primers containing the desired mutation.
-
Primer Design: Design a pair of complementary primers, typically 25-45 bases in length, containing the desired mutation in the center. The primers should have a melting temperature (Tm) of ≥78°C.[5]
-
PCR Reaction Setup: Prepare the following reaction mixture in a PCR tube:
-
5-50 ng of template plasmid DNA
-
125 ng of forward primer
-
125 ng of reverse primer
-
1 µL of dNTP mix (10 mM each)
-
10 µL of 5x high-fidelity polymerase buffer
-
1 µL of high-fidelity DNA polymerase
-
Nuclease-free water to a final volume of 50 µL
-
-
PCR Cycling: Perform PCR with the following cycling conditions:
-
Initial denaturation: 95°C for 30 seconds
-
18-30 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55°C for 1 minute
-
Extension: 68°C for 1 minute/kb of plasmid length
-
-
Final extension: 68°C for 7 minutes
-
-
DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the PCR product to digest the parental (methylated) DNA template. Incubate at 37°C for 1-2 hours.[6]
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.
-
Plating and Selection: Plate the transformed cells on an agar plate containing the appropriate antibiotic for selection. Incubate overnight at 37°C.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.
High-Throughput Screening (HTS) Optimization
HTS allows for the rapid screening of large compound libraries against a specific target. Ensuring the quality and reliability of HTS data is paramount for identifying true "hits."
Assay Quality Metrics
The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. It reflects the dynamic range of the assay and the variability of the signals.[7]
Data Presentation: Z'-Factor Interpretation
| Z'-Factor Value | Assay Classification | Interpretation |
| > 0.5 | Excellent | A large separation between positive and negative controls, suitable for HTS.[7] |
| 0 to 0.5 | Acceptable | The assay may be acceptable, but optimization is recommended.[7] |
| < 0 | Unacceptable | The signals from the positive and negative controls overlap, making the assay unsuitable for screening.[7] |
The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (σp + σn)) / |µp - µn| Where:
-
µp = mean of the positive control
-
σp = standard deviation of the positive control
-
µn = mean of the negative control
-
σn = standard deviation of the negative control
Hit-to-Lead Workflow
The hit-to-lead (H2L) process involves optimizing promising "hit" compounds identified from an HTS campaign to generate "lead" compounds with improved potency, selectivity, and drug-like properties.
Caption: A typical workflow for progressing from initial hits in a high-throughput screen to lead compounds.
Signaling Pathways in Drug Discovery
A deep understanding of cellular signaling pathways is crucial for target identification, validation, and the development of targeted therapies. This section provides diagrams for two of the most critical pathways in cancer drug discovery.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, also known as the Ras-Raf-MEK-ERK pathway, is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[8] Dysregulation of this pathway is a common feature of many cancers.
Caption: The canonical MAPK/ERK signaling cascade, a frequent target in oncology drug discovery.
PI3K/Akt/mTOR Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is another critical intracellular signaling network that governs cell growth, proliferation, survival, and metabolism.[9] Aberrant activation of this pathway is also frequently implicated in cancer.
Caption: The PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and survival.
Logical Workflow for Troubleshooting
A systematic approach is essential when troubleshooting unexpected or suboptimal experimental results. The following flowchart provides a general framework for identifying and resolving common issues in cell-based assays.
Caption: A logical workflow to systematically troubleshoot common issues in cell-based assays.
References
- 1. sinobiological.com [sinobiological.com]
- 2. Factors Affecting Signal Generation in ELISA | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 5. Site-Directed Mutagenesis [protocols.io]
- 6. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]
- 7. bmglabtech.com [bmglabtech.com]
- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
BRL-15572: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known stability and storage conditions for the selective 5-HT1D receptor antagonist, BRL-15572. Due to the limited availability of in-depth, publicly accessible stability studies, this document summarizes the existing data from suppliers and outlines general, yet detailed, experimental protocols for assessing the stability of small molecules like this compound, in line with established pharmaceutical industry practices.
Summary of Known Stability and Storage Conditions
This compound is available in solid form, typically as a hydrochloride or dihydrochloride salt, and as stock solutions in various solvents. Adherence to appropriate storage conditions is crucial to maintain the compound's integrity and ensure the reliability of experimental results. The following tables summarize the recommended storage conditions based on available supplier data.
Storage of Solid this compound
| Form | Storage Temperature | Duration | Additional Notes |
| Powder (hydrochloride/dihydrochloride salt) | -20°C | Up to 3 years[1] | Recommended for long-term storage. |
| Powder (hydrochloride/dihydrochloride salt) | +4°C | Not specified | Desiccation is recommended[2]. |
| Shipping | Room Temperature | Short-term | Stable for ambient temperature shipping[3][4][5]. |
Storage of this compound Stock Solutions
| Solvent | Storage Temperature | Duration | Additional Notes |
| In solvent | -80°C | Up to 1 year[1] (or 6 months[3]) | Aliquot to avoid repeated freeze-thaw cycles[1]. |
| In solvent | -20°C | Up to 1 month[1][3] | Aliquot to avoid repeated freeze-thaw cycles[1]. |
| General | Not specified | Same day | It is recommended to prepare and use solutions on the same day if possible[3]. |
Note: The use of fresh, non-hygroscopic DMSO is recommended for preparing solutions, as moisture can reduce solubility[1][3].
Experimental Protocols for Stability Assessment
While specific forced degradation studies for this compound are not publicly available, the following section details a general experimental protocol for conducting such a study on a small molecule. This protocol is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.
General Protocol for a Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound reference standard
-
High-purity water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Phosphate buffer
-
Photostability chamber
-
Temperature- and humidity-controlled oven
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector
-
Mass Spectrometer (MS) for identification of degradants
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Expose the solid this compound to 105°C in a calibrated oven for 24 hours.
-
Photolytic Degradation: Expose the solid this compound and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At appropriate time points, withdraw aliquots from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a developed HPLC method (see section 2.2 for method development).
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Determine the percentage of degradation of this compound.
-
Identify and quantify any degradation products.
-
If necessary, use LC-MS to determine the mass of the degradation products to aid in structure elucidation.
-
Development of a Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent drug from any degradation products.
Initial Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B, and increase linearly to a high percentage of B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or a wavelength determined by the UV spectrum of this compound)
-
Injection Volume: 10 µL
Method Optimization: The gradient, mobile phase composition, and other parameters should be optimized to achieve adequate resolution between this compound and all observed degradation peaks.
Visualizations
Workflow for Stability-Indicating Method Development
Caption: Workflow for a forced degradation study and stability-indicating method development.
Signaling Pathway of this compound (General Antagonism)
This compound is a selective antagonist of the 5-HT1D receptor. The following diagram illustrates the general mechanism of G-protein coupled receptor (GPCR) antagonism.
Caption: General mechanism of this compound as a 5-HT1D receptor antagonist.
Conclusion
The stability and proper storage of this compound are paramount for its effective use in research and development. While comprehensive public data on its degradation is limited, the provided storage guidelines from suppliers offer a solid foundation for handling this compound. The outlined experimental protocols and workflows serve as a robust template for any laboratory wishing to conduct in-depth stability assessments, ensuring the generation of reliable and reproducible data. Researchers are encouraged to perform their own stability assessments for specific formulations and experimental conditions.
References
Technical Guide: Preparation of Aqueous Solutions of BRL-15572
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies for dissolving BRL-15572, a selective 5-HT1D receptor antagonist, for use in aqueous solutions. The following sections detail the solubility profile of this compound, protocols for its dissolution, and a visual workflow to aid in experimental design.
Solubility Data
This compound is available as a hydrochloride or dihydrochloride salt. While generally exhibiting poor solubility in water, it can be dissolved in aqueous solutions using various methods, often involving co-solvents or specific buffer systems. The table below summarizes the solubility of this compound in different solvents.
| Solvent/System | Form | Concentration | Source |
| Water | Dihydrochloride | 2 mg/mL (requires sonication and heating to 60°C) | MedchemExpress[1] |
| Water | Dihydrochloride | Insoluble | Selleck Chemicals[2] |
| DMSO | Hydrochloride | 10 mM | Hello Bio[3], R&D Systems[4] |
| DMSO | Dihydrochloride | 30 mg/mL | Cayman Chemical[5] |
| DMSO | Dihydrochloride | 96 mg/mL | Selleck Chemicals[6] |
| DMSO | Dihydrochloride | 250 mg/mL (requires sonication) | MedchemExpress[1] |
| Ethanol | Hydrochloride | 50 mM | Hello Bio[3], R&D Systems[4] |
| Ethanol | Dihydrochloride | 1 mg/mL | Cayman Chemical[5] |
| Ethanol | Dihydrochloride | 40 mg/mL | Selleck Chemicals[2] |
| DMF | Dihydrochloride | 30 mg/mL | Cayman Chemical[5] |
| DMSO:PBS (pH 7.2) (1:1) | Dihydrochloride | 0.5 mg/mL | Cayman Chemical[5] |
Experimental Protocols for Aqueous Preparations
Due to the limited aqueous solubility of this compound, direct dissolution in water or buffers is challenging. The following protocols are recommended for preparing aqueous solutions or suspensions suitable for in vitro and in vivo studies.
Protocol 1: Preparation of a this compound Solution in a DMSO:PBS Buffer System
This protocol is suitable for preparing a stock solution that can be further diluted in aqueous media for in vitro assays.
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO), fresh and high purity
-
Phosphate-buffered saline (PBS), pH 7.2
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a concentrated stock solution in DMSO: Weigh the desired amount of this compound dihydrochloride and dissolve it in pure DMSO to achieve a high concentration (e.g., 30 mg/mL).[5] Use of fresh, moisture-free DMSO is recommended to ensure maximum solubility.[6] Sonication or gentle warming may aid in dissolution.
-
Dilute with PBS: For the working solution, dilute the DMSO stock solution 1:1 with PBS (pH 7.2). For example, to prepare 1 mL of a 0.5 mg/mL solution, mix 500 µL of a 1 mg/mL this compound solution in DMSO with 500 µL of PBS (pH 7.2).
-
Ensure Complete Dissolution: Vortex the final solution thoroughly to ensure it is clear and free of precipitates before use.[3]
Protocol 2: Preparation of an Aqueous Solution for In Vivo Injection using Co-solvents
This protocol, adapted from manufacturer guidelines, is designed for preparing this compound for parenteral administration in animal studies.
Materials:
-
This compound dihydrochloride
-
DMSO
-
Propylene glycol
-
Tween 80
-
D5W (5% dextrose in water) or Saline
-
Sterile vials
-
Pipettes
Procedure:
-
Prepare a concentrated stock in propylene glycol: Dissolve this compound in propylene glycol to make a concentrated stock (e.g., 66.67 mg/mL).[6]
-
Add Surfactant: To 300 µL of the propylene glycol stock solution, add 50 µL of Tween 80 and mix until the solution is clear.[6]
-
Final Dilution: Add 650 µL of D5W to the mixture to achieve a final volume of 1 mL.[6] The resulting solution should be used immediately.
Protocol 3: Preparation of an Aqueous Suspension for Oral Administration
For oral dosing, a homogeneous suspension can be prepared as follows.
Materials:
-
This compound dihydrochloride
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5%)
-
Sterile tubes
-
Homogenizer or vortex mixer
Procedure:
-
Weigh the Compound: Weigh the required amount of this compound dihydrochloride.
-
Prepare Suspension: Add the this compound powder to the desired volume of CMC-Na solution (e.g., to achieve a 5 mg/mL concentration).[2]
-
Homogenize: Mix thoroughly using a vortex mixer or a homogenizer until a uniform suspension is obtained.[2] This suspension should be prepared fresh before each use.
Workflow for Aqueous Solution Preparation
The following diagram illustrates the decision-making process and workflow for preparing an aqueous solution of this compound for in vitro experiments.
Caption: Workflow for preparing an aqueous solution of this compound.
Storage and Handling of Solutions
-
It is recommended to prepare solutions of this compound on the day of use.[3]
-
If storage is necessary, solutions can be stored at -20°C for up to one month or -80°C for up to six months.[1][3]
-
Before use, stored solutions should be equilibrated to room temperature, and it should be confirmed that no precipitation has occurred.[3]
-
This compound is for research use only and not for human or veterinary use.[3]
References
A Technical Guide to the Potential Off-Target Effects of BRL-15572
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the pharmacological profile of BRL-15572, with a specific focus on its off-target interactions. This compound is recognized as a selective antagonist for the serotonin 5-HT1D receptor.[1] Understanding its binding and functional activity at other receptors is critical for interpreting experimental results and predicting potential side effects in therapeutic development. This guide summarizes the available quantitative data, outlines key experimental methodologies, and visualizes the relevant biological pathways and workflows.
Off-Target Binding Profile
This compound exhibits a high affinity for the human 5-HT1D receptor, with a pKi of 7.9.[2][3] Its selectivity is most pronounced when compared to the closely related 5-HT1B receptor, showing a 60-fold higher affinity for the 5-HT1D subtype.[1][2][4] However, investigations into its broader receptor binding profile have revealed significant affinity for several other serotonin receptor subtypes, most notably the 5-HT1A and 5-HT2B receptors.[2][3] A summary of its binding affinities across a panel of serotonin receptors is presented below.
Table 1: Receptor Binding Affinity Profile of this compound
| Receptor Subtype | pKi |
|---|---|
| 5-HT1D (Primary Target) | 7.9 [2][3] |
| 5-HT1A | 7.7[2] |
| 5-HT2B | 7.4[2] |
| 5-HT2A | 6.6[2] |
| 5-HT7 | 6.3[2] |
| 5-HT2C | 6.2[2] |
| 5-HT1B | 6.1[2] |
| 5-HT1F | 6.0[2] |
| 5-HT6 | 5.9[2] |
| 5-HT1E | 5.2[2] |
pKi is the negative logarithm of the inhibition constant (Ki); a higher value indicates stronger binding affinity.
Functional Off-Target Activity
Beyond simple binding, functional assays are crucial for determining the pharmacological effect of this compound at its off-target sites. This compound acts as an antagonist at the 5-HT1D receptor.[5][6][7] Functional studies, such as [35S]GTPγS binding assays, confirm that its potency correlates with its binding affinity at both 5-HT1B and 5-HT1D receptors.[2] The compound has been shown to antagonize the inhibitory effects of 5-HT on neurotransmitter release in various tissues.[1][2]
Table 2: Functional Activity of this compound
| Assay Type | Receptor | Potency (pKB) | Cell Line |
|---|---|---|---|
| 5-HT Antagonism | h5-HT1D | 7.1[2] | CHO |
| 5-HT Antagonism | h5-HT1B | < 6.0[2] | CHO |
pKB is the negative logarithm of the antagonist dissociation constant; a higher value indicates greater antagonist potency.
Experimental Protocols
The characterization of this compound's selectivity and off-target effects relies on standardized in vitro pharmacological assays.
While specific protocols from the primary literature are not detailed in the provided results, the pKi values listed in Table 1 were determined using competitive radioligand binding assays. This standard method involves incubating cell membranes expressing the receptor of interest with a constant concentration of a specific radioligand and varying concentrations of the competing test compound (this compound). The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined and then converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.
This assay measures the functional consequence of G-protein coupled receptor (GPCR) activation. The protocol used to assess this compound's activity at h5-HT1B and h5-HT1D receptors is detailed below.[2]
-
Cell Preparation : Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing either the h5-HT1B or h5-HT1D receptor.[2]
-
Preincubation : For each reaction, membranes from 1 x 106 cells were preincubated for 30 minutes at 30°C.[2]
-
Reaction Initiation : The reaction was initiated by adding 10 µL of [35S]GTPγS to a final assay concentration of 100 pM.[2]
-
Incubation : The mixture was incubated for an additional 30 minutes at 30°C.[2]
-
Non-specific Binding : To determine non-specific binding, a parallel set of reactions was performed with the addition of 10 µM unlabeled GTPγS prior to the addition of the cell membranes.[2]
-
Termination & Measurement : The reaction is typically terminated by rapid filtration, and the amount of membrane-bound [35S]GTPγS is quantified using liquid scintillation counting.
Signaling Pathways
The 5-HT1D receptor, the primary target of this compound, is a Gi/o-coupled receptor. Upon activation by its endogenous ligand serotonin, the receptor stimulates the Gi/o protein, which in turn inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). As an antagonist, this compound blocks this cascade by preventing serotonin from binding to the receptor. The off-target activity of this compound at other Gi/o-coupled receptors, such as 5-HT1A, would involve the antagonism of a similar pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. BRL 15572 hydrochloride | 5-HT1D receptor antagonist | Hello Bio [hellobio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
BRL-15572: A Technical Profile of its Affinity for 5-HT1A and 5-HT2B Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding affinity of BRL-15572 for the serotonin 5-HT1A and 5-HT2B receptors. This compound, primarily recognized as a selective 5-HT1D receptor antagonist, also exhibits notable affinity for other serotonin receptor subtypes, including 5-HT1A and 5-HT2B. This document collates quantitative binding data, details the experimental protocols utilized for these determinations, and illustrates the associated signaling pathways.
Quantitative Affinity Data
The binding affinity of this compound for human 5-HT1A and 5-HT2B receptors has been characterized through various radioligand binding assays. The data, presented in terms of pKi (the negative logarithm of the inhibition constant, Ki) and Ki (in nanomolar concentrations), are summarized below for comparative analysis.
Table 1: Binding Affinity of this compound at Human 5-HT1A Receptors
| Parameter | Value | Reference |
| pKi | 7.7 | [1] |
| Ki | 20 nM | [2] |
Table 2: Binding Affinity of this compound at Human 5-HT2B Receptors
| Parameter | Value | Reference |
| pKi | 7.4 | [1] |
| Ki | 40 nM | [2] |
Experimental Protocols
The following sections detail the representative methodologies employed to determine the binding affinity and functional activity of this compound at 5-HT1A and 5-HT2B receptors. These protocols are based on standard practices for radioligand binding and functional assays.
Radioligand Competition Binding Assay
This assay determines the affinity of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from its receptor.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A or 5-HT2B receptor are cultured to near confluence.
-
Cells are harvested and washed with a phosphate-buffered saline (PBS) solution.
-
The cell pellet is resuspended in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Cells are homogenized, and the homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in an appropriate assay buffer. The protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A or [3H]LSD for 5-HT2B), and varying concentrations of the competing ligand, this compound.
-
To determine non-specific binding, a high concentration of a known, non-labeled ligand for the respective receptor is added to a set of wells.
-
The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
3. Filtration and Measurement:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
4. Data Analysis:
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Functional Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest upon ligand binding.
1. Membrane Preparation:
-
The membrane preparation is carried out as described in the radioligand binding assay protocol.
2. [³⁵S]GTPγS Binding Assay:
-
Cell membranes are pre-incubated in an assay buffer containing GDP to ensure that G-proteins are in an inactive state.
-
Varying concentrations of this compound are added to the membranes.
-
The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.
-
The mixture is incubated to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.
3. Filtration and Measurement:
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed to remove unbound [³⁵S]GTPγS.
-
The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.
4. Data Analysis:
-
The data are analyzed to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) of this compound, which indicate its potency and efficacy as an agonist or partial agonist.
Signaling Pathways
5-HT1A Receptor Signaling
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). The βγ subunit of the G-protein can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated Ca²⁺ channels.
5-HT2B Receptor Signaling
The 5-HT2B receptor is another GPCR that primarily couples to the Gq/11 family of G-proteins. Activation of this receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).
References
Troubleshooting BRL-15572 in GTPγS Binding Assays: An In-Depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comprehensive overview of utilizing BRL-15572 in GTPγS binding assays, focusing on potential challenges and troubleshooting strategies. This compound is a valuable pharmacological tool for studying the 5-HT1D receptor, and a thorough understanding of its properties and the nuances of the GTPγS assay is crucial for obtaining reliable and interpretable data.
Introduction to this compound and the GTPγS Binding Assay
This compound is primarily characterized as a selective antagonist for the serotonin 5-HT1D receptor.[1] It exhibits a significantly higher affinity for the 5-HT1D subtype compared to the closely related 5-HT1B receptor, making it a useful tool for discriminating between these two receptors in research settings.[1][2] However, it's important to note that this compound also displays considerable affinity for 5-HT1A and 5-HT2B receptors.[2][3] A critical characteristic of this compound in a functional context is its behavior as a partial agonist in [35S]GTPγS binding assays, a nuance that is central to many of the troubleshooting points discussed in this guide.[4]
The GTPγS binding assay is a widely used functional assay that measures the activation of G protein-coupled receptors (GPCRs).[5][6] It quantifies the binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit of a heterotrimeric G protein upon receptor activation by an agonist.[6][7] This assay provides a direct measure of G protein activation, an early event in the GPCR signaling cascade, and can be used to determine the potency and efficacy of ligands.[5][6] The assay is particularly well-suited for studying Gi/o-coupled receptors like the 5-HT1D receptor.[8]
Quantitative Data for this compound
The following tables summarize the binding affinities and functional potencies of this compound at various serotonin receptors.
Table 1: Binding Affinities (pKi) of this compound at Human Serotonin Receptors
| Receptor Subtype | pKi |
| 5-HT1D | 7.9[2][3] |
| 5-HT1A | 7.7[2] |
| 5-HT2B | 7.4[2] |
| 5-HT2A | 6.6[2] |
| 5-HT7 | 6.3[2] |
| 5-HT2C | 6.2[2] |
| 5-HT1B | 6.1[2] |
| 5-HT1F | 6.0[2] |
| 5-HT6 | 5.9[2] |
| 5-HT1E | 5.2[2] |
Table 2: Functional Data (pKB/pEC50) of this compound
| Assay Type | Receptor | Cell Line | Value | Reference |
| Antagonist Activity (pKB) | h5-HT1D | CHO | 7.1 | [2] |
| Partial Agonist Activity (EC50) | 5-HT1D | - | 0.008 µM | [4] |
Signaling Pathway and Experimental Workflow
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor, upon activation by an agonist, couples to Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.
Caption: 5-HT1D Receptor Signaling Pathway.
GTPγS Binding Assay Experimental Workflow
The following diagram outlines the key steps in a typical [35S]GTPγS binding assay.
Caption: GTPγS Binding Assay Workflow.
Experimental Protocol: [35S]GTPγS Binding Assay
This protocol provides a general framework. Optimal conditions, particularly concentrations of membrane protein, GDP, and Mg2+, should be determined empirically.
Materials:
-
Membrane Preparation: Cell membranes expressing the human 5-HT1D receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, pH 7.4.
-
[35S]GTPγS: ~1250 Ci/mmol, diluted in assay buffer to the desired concentration (e.g., 0.1-1 nM).
-
GDP: Guanosine 5'-diphosphate, stock solution (e.g., 10 mM).
-
This compound and other test compounds.
-
GF/B filter plates.
-
Scintillation fluid.
-
TopSeal-A.
-
Microplate scintillation counter.
Procedure:
-
Thaw membrane preparations on ice.
-
Prepare serial dilutions of this compound and any other test compounds in the assay buffer.
-
Add the following to the wells of a 96-well plate:
-
Assay Buffer
-
GDP (final concentration to be optimized, e.g., 10-100 µM)
-
Test compounds (this compound as an antagonist or partial agonist) or vehicle.
-
Membrane preparation (e.g., 5-20 µg protein per well).
-
-
Pre-incubate the plate for 15-20 minutes at 30°C.
-
Initiate the binding reaction by adding [35S]GTPγS to each well.
-
Incubate for 60 minutes at 30°C with gentle shaking.
-
Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Dry the filter plate.
-
Add scintillation fluid to each well and seal the plate.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Basal binding: Measured in the absence of any stimulating ligand.
-
Non-specific binding: Measured in the presence of a saturating concentration of unlabeled GTPγS (e.g., 10 µM).
-
Specific binding: Total binding minus non-specific binding.
-
Data can be analyzed using non-linear regression to determine EC50 (for agonists/partial agonists) or KB (for antagonists) values.
-
Troubleshooting Guide
Troubleshooting GTPγS assays with this compound requires careful consideration of its dual pharmacological profile.
Problem 1: High Basal Binding
-
Possible Cause:
-
Constitutive receptor activity.
-
High concentration of membrane protein.
-
Insufficient GDP concentration.
-
Contamination of reagents.
-
-
Solution:
-
If constitutive activity is high, this compound might act as an inverse agonist, reducing basal binding.
-
Optimize the amount of membrane protein per well; too much can increase background.
-
Increase the concentration of GDP to suppress basal [35S]GTPγS binding.[9]
-
Ensure fresh, high-quality reagents are used.
-
Problem 2: Low Signal-to-Background Ratio
-
Possible Cause:
-
Suboptimal assay conditions (Mg2+, Na+, GDP).[9]
-
Low receptor expression or poor G protein coupling.
-
Degraded [35S]GTPγS.
-
-
Solution:
-
Systematically optimize the concentrations of MgCl2 (typically 3-10 mM) and NaCl (50-150 mM).
-
Titrate the GDP concentration to find the optimal window between suppressing basal binding and allowing for agonist stimulation.
-
Verify the integrity and specific activity of the radioligand.
-
Confirm receptor expression levels and G protein coupling efficiency in your membrane preparation.
-
Problem 3: this compound Stimulates [35S]GTPγS Binding (Acts as an Agonist)
-
Possible Cause:
-
This is expected behavior, as this compound is a partial agonist at the 5-HT1D receptor.[4]
-
-
Solution:
-
Acknowledge this intrinsic activity when designing experiments.
-
To study its antagonist properties, this compound must be tested in the presence of a full agonist (e.g., 5-HT). The experiment should demonstrate a rightward shift in the concentration-response curve of the full agonist.
-
Determine the EC50 of this compound's partial agonism to understand its potency in stimulating the receptor.
-
Problem 4: Inconsistent or Non-reproducible Results
-
Possible Cause:
-
Inconsistent pipetting or mixing.
-
Variability in membrane preparations.
-
Temperature fluctuations during incubation.
-
Inefficient filtration and washing.
-
-
Solution:
-
Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Use a consistent, well-characterized batch of membrane preparations.
-
Maintain a stable incubation temperature.
-
Optimize the filtration and washing steps to ensure complete removal of unbound radioligand without dislodging specifically bound ligand.
-
Troubleshooting Logic Flowchart
Caption: Troubleshooting Flowchart for this compound in GTPγS Assays.
Conclusion
Successfully employing this compound in GTPγS binding assays hinges on a clear understanding of its dual role as both a 5-HT1D antagonist and a partial agonist. By anticipating its partial agonist activity and meticulously optimizing assay conditions—particularly the concentrations of membrane protein, GDP, and essential ions—researchers can mitigate common issues such as high background and low signal. This guide provides the foundational knowledge, protocols, and troubleshooting frameworks to enable the robust and accurate characterization of this compound and other complex pharmacological agents in this powerful functional assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 7. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. revvity.com [revvity.com]
- 9. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
BRL-15572 Solution Preparation for Long-Term Experiments: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the preparation and use of BRL-15572, a selective 5-HT1D receptor antagonist, for long-term experimental applications. The information compiled herein is intended to support the design and execution of robust and reproducible in vitro and in vivo studies.
Core Compound Information
This compound is a potent and selective antagonist of the human 5-HT1D receptor, demonstrating approximately 60-fold selectivity over the closely related 5-HT1B receptor.[1] This selectivity has made it a valuable tool in neuroscience research for dissecting the physiological roles of the 5-HT1D receptor, including its involvement in modulating the release of neurotransmitters like glutamate and its role in cerebral blood pressure regulation.[1]
Chemical and Physical Properties
| Property | Value |
| IUPAC Name | 3-(4-(3-chlorophenyl)piperazin-1-yl)-1,1-diphenyl-2-propanol |
| Molecular Formula | C25H27ClN2O |
| Molar Mass | 406.95 g·mol−1 |
| CAS Number | 193611-72-2 |
Receptor Binding Affinity
This compound exhibits high affinity for the 5-HT1D receptor. It also shows some affinity for 5-HT1A and 5-HT2B receptors, though with significantly lower potency compared to its primary target.
| Receptor Subtype | Binding Affinity (pKi) |
| 5-HT1D | 7.9 |
| 5-HT1A | 7.7 |
| 5-HT2B | 7.4 |
| 5-HT1B | ~6.2 |
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its stability and ensuring experimental reproducibility.
Solubility Data
This compound is available in both hydrochloride and dihydrochloride salt forms, which can affect solubility. The following table summarizes solubility data from various suppliers. It is crucial to consult the specific product datasheet for the lot in use.
| Solvent | Solubility (this compound Dihydrochloride) | Solubility (this compound Hydrochloride) |
| DMSO | Up to 250 mg/mL (520.97 mM) | Up to 10 mM |
| Ethanol | 40 mg/mL | Up to 50 mM |
| Water | 2 mg/mL (4.17 mM) with sonication and warming to 60°C | Insoluble |
| DMF | 30 mg/mL | Not specified |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | Not specified |
Note: The use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.
Recommended Storage Conditions
Powder:
-
Store at -20°C for up to 3 years.
Stock Solutions:
-
In DMSO:
-
In Ethanol:
-
-20°C for up to 1 month.
-
General Recommendations:
-
Prepare and use solutions on the same day if possible.[3]
-
For long-term storage, aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.
-
Equilibrate solutions to room temperature before use and ensure any precipitate is fully dissolved.
Experimental Protocols
In Vitro Solution Preparation for Long-Term Cell Culture
Objective: To prepare sterile working solutions of this compound for continuous exposure in cell culture experiments.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile complete cell culture medium
-
Sterile microcentrifuge tubes
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Stock Solution Preparation (e.g., 10 mM):
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile, single-use tubes and store at -80°C for up to 6 months.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Dilute the stock solution in pre-warmed, sterile complete cell culture medium to the desired final concentration (e.g., 1 µM, 10 µM). It is recommended to perform serial dilutions to ensure accuracy.
-
Gently mix the working solution by inverting the tube.
-
Sterile-filter the final working solution using a 0.22 µm syringe filter before adding it to the cell cultures.
-
Considerations for Long-Term In Vitro Experiments:
-
Vehicle Control: A vehicle control (culture medium with the same final concentration of DMSO used to prepare the this compound working solution) must be included in all experiments.
In Vivo Solution Preparation for Chronic Administration
Objective: To prepare a sterile formulation of this compound suitable for intraperitoneal (i.p.) injection in animal models for long-term studies.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
Protocol (Example Formulation):
This protocol is adapted from a general method for preparing compounds for in vivo use and may require optimization.
-
Stock Solution Preparation (e.g., 20.8 mg/mL in DMSO):
-
Prepare a concentrated stock solution of this compound in DMSO.
-
-
Vehicle Preparation:
-
Prepare a vehicle solution consisting of 40% PEG300, 5% Tween-80, and 55% Saline.
-
To prepare 10 mL of vehicle: mix 4 mL of PEG300 and 0.5 mL of Tween-80. Mix well. Add 5.5 mL of sterile saline and mix until a clear solution is formed.
-
-
-
Final Dosing Solution Preparation (Example for 2.08 mg/mL):
-
Add 100 µL of the 20.8 mg/mL this compound DMSO stock solution to 900 µL of the prepared vehicle.
-
Vortex thoroughly to ensure complete mixing.
-
The final solution should be clear. If precipitation occurs, optimization of the formulation will be necessary.
-
Considerations for Long-Term In Vivo Experiments:
-
Frequency of Administration: The dosing frequency will depend on the pharmacokinetic profile of this compound, which is not extensively published. For chronic studies, daily or twice-daily administration is a common starting point, but this should be determined empirically based on the desired target engagement and the half-life of the compound.
-
Solution Stability: It is recommended to prepare fresh dosing solutions daily. If storage is necessary, store at 4°C for no longer than 24 hours.
-
Vehicle Control: A vehicle control group receiving the same volume and frequency of injections with the vehicle solution is essential.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound acts as a competitive antagonist at the 5-HT1D receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin (5-HT), typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling cascade initiated by serotonin at the 5-HT1D receptor. A key functional consequence of 5-HT1D receptor activation is the modulation of neurotransmitter release.
General Workflow for Long-Term In Vitro Experiments
The following diagram outlines a general workflow for conducting long-term cell culture experiments with this compound.
References
Unraveling the Enigma of BRL-15572: A Technical Guide to Its Apparent Lack of Antagonist Activity
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide addresses a critical question for researchers working with the selective 5-HT1D receptor ligand, BRL-15572: "Why is my this compound not showing antagonist activity?" While often classified as an antagonist, the pharmacological profile of this compound is nuanced. This document provides a comprehensive exploration of the factors that can lead to observations of agonist-like effects, including its inherent partial agonism, the critical influence of experimental design, and its off-target receptor interactions. By understanding these complexities, researchers can design more robust experiments and accurately interpret their findings.
Executive Summary
This compound is a valuable research tool due to its 60-fold selectivity for the human 5-HT1D receptor over the 5-HT1B receptor.[1][2][3] However, its classification as a pure antagonist can be misleading. Experimental evidence demonstrates that this compound possesses partial agonist properties, particularly in systems with high receptor expression levels.[2][4][5] The choice of functional assay is also a pivotal determinant of its observed pharmacological effect. Furthermore, its affinity for other serotonin receptors, notably 5-HT1A and 5-HT2B, can produce confounding results if these receptors are present in the experimental system. This guide will dissect these factors, providing the necessary data, protocols, and conceptual frameworks to troubleshoot and interpret experiments involving this compound.
Quantitative Data Presentation: Receptor Binding and Functional Potency
The following tables summarize the binding affinities (pKi), antagonist potencies (pKB), and agonist potencies (pEC50) of this compound at various human serotonin receptors. This data highlights its selectivity profile and its functional activity.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | pKi | Reference |
| 5-HT1D | 7.9 | [1][2] |
| 5-HT1A | 7.7 | [6] |
| 5-HT2B | 7.4 | [6] |
| 5-HT2A | 6.6 | [6] |
| 5-HT7 | 6.3 | [6] |
| 5-HT2C | 6.2 | [6] |
| 5-HT1B | 6.1 | [2][6] |
| 5-HT1F | 6.0 | [6] |
| 5-HT6 | 5.9 | [6] |
| 5-HT1E | 5.2 | [6] |
Table 2: Functional Activity of this compound
| Assay Type | Receptor | Potency (pKB or pEC50) | Observed Effect | Reference |
| cAMP Accumulation | 5-HT1D | pKB = 7.1 | Antagonist | [2] |
| [35S]GTPγS Binding | 5-HT1D | pEC50 = 8.1 | Partial Agonist | [1] |
| cAMP Accumulation | 5-HT1B | pKB < 6 | Weak Antagonist | [2] |
| [35S]GTPγS Binding | 5-HT1B | - | Partial Agonist | [6] |
The Core of the Issue: Partial Agonism
A primary reason for observing unexpected agonist-like activity with this compound is its nature as a partial agonist . A partial agonist binds to a receptor and elicits a response that is lower than that of a full agonist. The level of this response, known as intrinsic activity, is a key characteristic. In experimental systems with a high density of receptors, even a ligand with low intrinsic activity can produce a measurable agonist effect.
The Influence of Receptor Expression Levels
In recombinant cell lines that are engineered to overexpress the 5-HT1D receptor, such as the commonly used CHO (Chinese Hamster Ovary) cells, the high receptor density can amplify the partial agonist effects of this compound.[2] This can lead to the observation of a stimulatory response when the compound is applied alone, which can be misinterpreted as a lack of antagonist activity.
Caption: Troubleshooting this compound's unexpected activity.
Experimental Protocols: The Decisive Factor
The choice of experimental assay is critical in defining the observed pharmacological profile of this compound. Assays that measure events proximal to receptor activation, such as G-protein coupling, are more likely to reveal its partial agonist nature.
[35S]GTPγS Binding Assay (Measures G-protein Activation)
This assay directly quantifies the activation of G-proteins upon ligand binding to a G-protein coupled receptor (GPCR). It is a highly sensitive method for detecting partial agonism.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line expressing the human 5-HT1D receptor (e.g., CHO cells).
-
Incubation Buffer: Use a buffer containing HEPES, MgCl2, NaCl, and GDP.
-
Pre-incubation: Pre-incubate the cell membranes with or without this compound at 30°C for 30 minutes in the presence of GDP (10 µM).[6]
-
Initiation of Reaction: Add [35S]GTPγS (final concentration ~100 pM) to start the reaction and incubate for a further 30 minutes at 30°C.[6]
-
Termination: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation spectrometry.
In this assay, this compound has been shown to stimulate [35S]GTPγS binding, demonstrating its ability to activate G-proteins, which is characteristic of an agonist.[6]
Caption: Workflow for the [35S]GTPγS binding assay.
cAMP Accumulation Assay (Measures Second Messenger Levels)
This assay measures the downstream effect of G-protein activation, specifically the inhibition of adenylyl cyclase and the subsequent decrease in cyclic AMP (cAMP) levels. To observe antagonist activity, the assay is typically run in the presence of a full agonist.
Protocol:
-
Cell Culture: Culture cells expressing the human 5-HT1D receptor to near confluency.
-
Pre-treatment: Pre-incubate the cells with this compound for a defined period.
-
Stimulation: Add a known concentration of a 5-HT1D full agonist (e.g., serotonin) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure the cAMP levels using a suitable method, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.
-
Data Analysis: Compare the cAMP levels in cells treated with the full agonist alone to those co-treated with this compound and the full agonist. A rightward shift in the agonist dose-response curve indicates antagonist activity.
In this type of assay, this compound has been shown to act as an antagonist, inhibiting the effects of a full agonist.[2]
Off-Target Effects: A Potential Source of Confusion
As shown in Table 1, this compound has a notable affinity for other serotonin receptors, particularly 5-HT1A and 5-HT2B.[6] If the experimental system (e.g., a primary cell culture or a tissue preparation) endogenously expresses these receptors, the observed pharmacological response will be a composite of this compound's activity at multiple targets. This can obscure its antagonist effect at the 5-HT1D receptor.
Signaling Pathways of Key On- and Off-Target Receptors
The diagram below illustrates the primary signaling pathways of the 5-HT1D, 5-HT1A, and 5-HT2B receptors. Understanding these different pathways is crucial for interpreting the potential consequences of off-target binding.
Caption: Primary signaling pathways for key this compound targets.
As both 5-HT1D and 5-HT1A receptors couple to Gi/o proteins to inhibit adenylyl cyclase, off-target activation of 5-HT1A receptors can produce a similar downstream signal, complicating the interpretation of results.[1][4] Conversely, activation of the Gq-coupled 5-HT2B receptor would initiate a distinct signaling cascade via phospholipase C, which could lead to a variety of cellular responses depending on the specific cell type.
Conclusion and Recommendations
The observation that this compound does not exhibit antagonist activity in a given experiment is not necessarily an indication of a flawed compound or a failed experiment. Instead, it is more likely a reflection of the compound's inherent partial agonism, the specific design of the functional assay, and the receptor expression profile of the experimental system.
To ensure accurate characterization of this compound's antagonist properties, the following recommendations should be considered:
-
Acknowledge Partial Agonism: Be aware that in systems with high receptor expression, this compound may behave as a partial agonist.
-
Choose the Right Assay: To demonstrate antagonist activity, use a functional assay that measures a downstream second messenger (e.g., cAMP accumulation) and co-apply this compound with a full agonist.
-
Characterize Your System: Whenever possible, determine the expression profile of other serotonin receptors in your experimental system to account for potential off-target effects.
-
Use Appropriate Controls: Always include a full agonist control to establish the maximal response in your system.
By taking these factors into account, researchers can effectively utilize this compound as a selective tool to probe the function of the 5-HT1D receptor and generate clear, interpretable data.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. ahajournals.org [ahajournals.org]
- 4. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Signaling snapshots of 5-HT2B serotonin receptor activated by the prototypical psychedelic LSD - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Stability of BRL-15572 and Strategies for Preventing its Degradation
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Information regarding the specific degradation pathways and metabolic products of BRL-15572 is not extensively available in publicly accessible scientific literature. This guide, therefore, focuses on providing comprehensive information on the known stability of this compound based on manufacturer recommendations and outlines general principles for preventing the degradation of structurally related compounds.
Introduction to this compound
This compound is a potent and selective antagonist of the serotonin 5-HT1D receptor. Its high affinity and selectivity make it a valuable pharmacological tool for discriminating between 5-HT1B and 5-HT1D receptor-mediated responses. Given its utility in research and potential therapeutic applications, ensuring the stability and integrity of this compound is paramount for obtaining reliable and reproducible experimental results. This guide provides a detailed overview of the known stability of this compound and best practices for its storage and handling to minimize degradation.
Stability and Storage of this compound
Proper storage is the most critical factor in preventing the degradation of this compound. The following table summarizes the recommended storage conditions for this compound in both solid and solution forms, based on information from various chemical suppliers.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder/Lyophilized) | -20°C | Up to 3 years | Keep desiccated[1] |
| 4°C | - | Sealed storage, away from moisture | |
| In Solvent (Stock Solutions) | -80°C | Up to 1 year[2] | Aliquot to avoid repeated freeze-thaw cycles[2][1] |
| -20°C | 1 to 3 months[2][1] | Prepare and use solutions on the same day if possible[3] |
Potential Degradation Pathways
Oxidation
The nitrogen atoms within the piperazine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened byproducts. The presence of a hydroxyl group also introduces a potential site for oxidation. The tertiary amine in the piperazine moiety is a likely site for oxidative degradation.
Hydrolysis
Although generally stable, under non-optimal pH conditions or in the presence of certain enzymes, the molecule could be susceptible to hydrolysis, though specific cleavage points are not immediately obvious without experimental data.
Photodegradation
Exposure to light, particularly UV radiation, can induce photodegradation in many organic molecules. It is a standard practice to protect compounds like this compound from light during storage and handling.
Figure 1: Potential Degradation Pathways for this compound.
Strategies for Preventing Degradation
To ensure the long-term stability and efficacy of this compound, the following preventative measures are recommended:
-
Proper Storage: Adhere strictly to the recommended storage conditions outlined in Table 1. For long-term storage, keeping the compound as a solid at -20°C or -80°C is advisable.
-
Protection from Moisture: Store the solid compound in a desiccated environment to prevent hydrolysis.[1] When preparing solutions, use anhydrous solvents where appropriate and minimize exposure to atmospheric moisture.
-
Light Protection: Store both solid this compound and its solutions in amber vials or otherwise protected from light to prevent photodegradation.
-
Use of Fresh Solvents: When preparing solutions, use freshly opened, high-purity solvents. Some solvents, like DMSO, can be hygroscopic and absorb water over time, which could potentially contribute to hydrolysis.[2]
-
Aliquotting: For stock solutions, it is best practice to create single-use aliquots.[2][1] This minimizes the number of freeze-thaw cycles, which can accelerate degradation.
-
Inert Atmosphere: For highly sensitive applications or long-term storage of solutions, consider purging the headspace of the vial with an inert gas like argon or nitrogen to displace oxygen and prevent oxidation.
-
Immediate Use of Working Solutions: Mixed solutions, especially those in aqueous buffers for in-vitro or in-vivo experiments, should be used immediately for optimal results.[2]
Experimental Protocols
The following sections detail common experimental protocols involving this compound. Adherence to proper handling and storage during these procedures is crucial for obtaining accurate data.
Preparation of Stock Solutions
To prepare a stock solution of this compound, consider the following solubility information:
-
DMSO: Soluble up to 250 mg/mL.[4] It may require sonication. Use of fresh, non-hygroscopic DMSO is recommended.
-
Ethanol: Soluble up to 50 mM.[5]
-
Water: Soluble up to 2 mg/mL, which may require ultrasonication and warming to 60°C.[4]
Protocol for a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of this compound dihydrochloride (M.Wt: 479.87 g/mol ) in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex and sonicate the solution until the compound is completely dissolved.
-
Dispense into single-use aliquots in light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
References
A Technical Guide to Validation and Comparative Analysis in Drug Development: A Case Study of EGFR Inhibitors in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The robust validation of analytical methods and the rigorous comparative analysis of new therapeutic agents against existing standards are cornerstones of modern drug development. This guide provides an in-depth technical overview of these critical processes, using the development and evaluation of Epidermal Growth Factor Receptor (EGFR) inhibitors for the treatment of Non-Small Cell Lung Cancer (NSCLC) as a case study. We will delve into the experimental protocols for key validation assays, present comparative clinical trial data, and visualize the underlying biological pathways. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering a blend of methodological detail and real-world application.
Data Presentation: Comparative Efficacy and Safety of EGFR Inhibitors
The following tables summarize quantitative data from pivotal clinical trials comparing the third-generation EGFR inhibitor, Osimertinib, to other EGFR Tyrosine Kinase Inhibitors (TKIs) or standard of care chemotherapy in patients with EGFR-mutated NSCLC.
Table 1: Comparative Efficacy of Osimertinib in First-Line Treatment of EGFR-Mutated Advanced NSCLC (FLAURA Trial) [1][2][3][4]
| Efficacy Endpoint | Osimertinib | Standard EGFR-TKI (Gefitinib or Erlotinib) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.80 (0.64 - 1.00) | 0.046 |
| Objective Response Rate (ORR) | 80% | 76% | - | - |
| Median Duration of Response | 17.2 months | 8.5 months | - | - |
Table 2: Comparative Efficacy of Osimertinib in Unresectable, Stage III EGFR-Mutated NSCLC (LAURA Trial) [5][6]
| Efficacy Endpoint | Osimertinib | Placebo | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 39.1 months | 5.6 months | 0.16 (0.10 - 0.24) | <0.001 |
| 12-Month PFS Rate | 74% | 22% | - | - |
| 24-Month PFS Rate | 65% | 13% | - | - |
| Objective Response Rate (ORR) | 57% | 33% | - | - |
| Median Duration of Response | 36.9 months | 6.5 months | - | - |
Table 3: Comparative Efficacy of Gefitinib vs. Chemotherapy in EGFR-Mutated Advanced NSCLC (NEJ002 Trial) [7][8][9][10][11]
| Efficacy Endpoint | Gefitinib | Carboplatin-Paclitaxel | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 10.8 months | 5.4 months | 0.30 (not specified) | <0.001 |
| Median Overall Survival (OS) | 27.7 months | 26.6 months | 0.887 (0.634 - 1.241) | 0.483 |
| Objective Response Rate (ORR) | 73.7% | 30.7% | - | <0.001 |
Table 4: Summary of Common Adverse Events (Grade ≥3) in the FLAURA and LAURA Trials [1][4][6]
| Adverse Event | FLAURA: Osimertinib (%) | FLAURA: Standard EGFR-TKI (%) | LAURA: Osimertinib (%) | LAURA: Placebo (%) |
| Rash or Acne | 1 | 3 | Not Reported | Not Reported |
| Diarrhea | 2 | 2 | Not Reported | Not Reported |
| Interstitial Lung Disease/Pneumonitis | <1 | <1 | 3 | 1 |
| QT Prolongation | <1 | <1 | Not Reported | Not Reported |
| Radiation Pneumonitis | Not Applicable | Not Applicable | 48 (all grades) | 38 (all grades) |
Experimental Protocols
Detailed and validated experimental protocols are fundamental to generating reliable data for drug development and regulatory submission. Below are representative methodologies for key assays used in the development of EGFR inhibitors.
Bioanalytical Method Validation for Osimertinib in Human Plasma by LC-MS/MS
This protocol outlines the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of osimertinib in human plasma, a critical assay for pharmacokinetic studies.[12][13][14][15][16]
1. Sample Preparation:
-
Method: Protein precipitation.
-
Procedure: To 100 µL of human plasma, add 300 µL of methanol containing the internal standard (e.g., pazopanib). Vortex for 1 minute to precipitate proteins. Centrifuge at 12,000 rpm for 10 minutes. Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
Instrument: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., HyPURITY C18, 50 x 2.1 mm, 3 µm).
-
Mobile Phase: A gradient elution using:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
3. Mass Spectrometric Detection:
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Osimertinib: Precursor ion → Product ion (specific m/z values to be determined).
-
Internal Standard: Precursor ion → Product ion (specific m/z values to be determined).
-
4. Validation Parameters:
-
Selectivity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences.
-
Linearity: Determined by a calibration curve with at least six non-zero concentrations, analyzed in triplicate. The coefficient of determination (r²) should be ≥ 0.99.
-
Accuracy and Precision: Evaluated at four quality control (QC) levels (Lower Limit of Quantification (LLOQ), low, mid, and high) in five replicates. The intra- and inter-day precision (%CV) should be ≤15% (≤20% for LLOQ), and accuracy (% bias) should be within ±15% (±20% for LLOQ).
-
Matrix Effect: Assessed by comparing the response of the analyte in post-extraction spiked plasma with the response of the analyte in a neat solution.
-
Recovery: Determined by comparing the analyte response in pre-extraction spiked plasma with that in post-extraction spiked plasma.
-
Stability: Evaluated under various conditions including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Cell-Based ELISA for EGFR Phosphorylation
This protocol describes a cell-based enzyme-linked immunosorbent assay (ELISA) to quantify the phosphorylation of EGFR in response to treatment with an EGFR inhibitor.[17][18]
1. Cell Culture and Treatment:
-
Cell Line: An NSCLC cell line with an EGFR mutation (e.g., PC-9, H1975).
-
Procedure: Seed cells in a 96-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the EGFR inhibitor (e.g., gefitinib, osimertinib) or a vehicle control for a specified time.
2. Cell Fixation and Permeabilization:
-
Fixation: Remove the treatment media and add a 4% formaldehyde solution to each well. Incubate for 20 minutes at room temperature.
-
Permeabilization: Wash the wells with phosphate-buffered saline (PBS). Add a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) and incubate for 10 minutes.
3. Blocking and Antibody Incubation:
-
Blocking: Wash the wells and add a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour at room temperature to reduce non-specific binding.
-
Primary Antibody: Incubate the cells with a primary antibody specific for phosphorylated EGFR (e.g., anti-phospho-EGFR (Tyr1068)) overnight at 4°C. In parallel wells, incubate with an antibody for total EGFR as a loading control.
4. Secondary Antibody and Detection:
-
Secondary Antibody: Wash the wells and add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.
-
Detection: Wash the wells and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate. The HRP enzyme will catalyze a color change.
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to quench the reaction.
5. Data Analysis:
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Normalization: Normalize the phospho-EGFR signal to the total EGFR signal for each condition to account for variations in cell number.
-
Quantification: Express the results as a percentage of the vehicle-treated control to determine the dose-dependent inhibition of EGFR phosphorylation.
Mandatory Visualization: Signaling Pathways and Experimental Workflows
The following diagrams were created using the Graphviz DOT language to illustrate key concepts in the validation and comparative analysis of EGFR inhibitors.
EGFR Signaling Pathway and Inhibition by Osimertinib
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Experimental Workflow for Comparative Analysis of EGFR Inhibitors
Caption: A simplified workflow for the comparative analysis of a new drug.
Logical Relationship in Bioanalytical Method Validation
References
- 1. targetedonc.com [targetedonc.com]
- 2. nice.org.uk [nice.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. targetedonc.com [targetedonc.com]
- 5. FDA approves osimertinib for locally advanced, unresectable (stage III) non-small cell lung cancer following chemoradiation therapy | FDA [fda.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. ascopubs.org [ascopubs.org]
- 8. academic.oup.com [academic.oup.com]
- 9. Updated overall survival results from a randomized phase III trial comparing gefitinib with carboplatin-paclitaxel for chemo-naïve non-small cell lung cancer with sensitive EGFR gene mutations (NEJ002) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Updated overall survival results from a randomized phase III trial comparing gefitinib with carboplatin-paclitaxel for chemo-naïve non-small cell lung cancer with sensitive EGFR gene mutations (NEJ002). | Semantic Scholar [semanticscholar.org]
- 12. payeshdarou.ir [payeshdarou.ir]
- 13. Validation of an analytical method using HPLC–MS/MS to quantify osimertinib in human plasma and supplementary stability… [ouci.dntb.gov.ua]
- 14. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 15. researchgate.net [researchgate.net]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. raybiotech.com [raybiotech.com]
- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]
A Comparative Analysis of BRL-15572 and Other 5-HT1D Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of BRL-15572 with other notable 5-HT1D receptor antagonists. The document is structured to offer a detailed overview of their pharmacological properties, present quantitative data in a clear, comparative format, and provide detailed methodologies for key experimental assays. Furthermore, signaling pathways and experimental workflows are visualized to enhance understanding.
Introduction to 5-HT1D Receptor Antagonists
The serotonin 1D (5-HT1D) receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is a key target in neuroscience and pharmacology. Its involvement in neurotransmitter release and cerebral blood pressure regulation has made it a focal point for the development of therapeutics, particularly for migraine.[1] this compound is a selective antagonist for the 5-HT1D receptor, exhibiting approximately 60-fold higher affinity for this subtype over the closely related 5-HT1B receptor.[1][2] This selectivity has established this compound as a valuable pharmacological tool for dissecting the specific functions of the 5-HT1D receptor.[1] This guide will compare the pharmacological profile of this compound with other compounds that have been instrumental in characterizing the 5-HT1D receptor.
Comparative Pharmacological Data
The following tables summarize the binding affinities and functional potencies of this compound and other key 5-HT1D receptor ligands. This data is crucial for understanding the selectivity and potential therapeutic utility of these compounds.
Table 1: Binding Affinities (pKi) of Selected Ligands at Serotonin Receptor Subtypes
| Compound | 5-HT1D | 5-HT1B | 5-HT1A | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT6 | 5-HT7 |
| This compound | 7.9[2][3] | 6.1[4] | 7.7[4] | 5.2[4] | 6.0[4] | 6.6[4] | 7.4[4] | 6.2[4] | 5.9[4] | 6.3[4] |
| SB-216641 | 7.3 (pKB)[3] | 9.0[3] | - | - | - | - | - | - | - | - |
| GR 127935 | High Affinity (nanomolar)[3] | - | Weak and partial antagonist[2] | - | - | Moderate (pKi: 7.4)[5] | - | - | - | - |
| Ketanserin | - | - | - | - | - | High Affinity (Ki = 3.5 nM)[6] | - | Lower affinity than 5-HT2A[6] | - | - |
| Ritanserin | - | - | - | - | - | High Affinity[7] | - | - | - | - |
| L-694,247 (Agonist) | 10.03 (pIC50)[4] | 9.08 (pIC50) | 8.64 (pIC50)[4] | 5.66 (pIC50)[4] | - | - | - | 6.42 (pIC50 at 5-HT1C)[4] | - | - |
Table 2: Functional Activity of Selected Ligands
| Compound | Assay | Receptor | Activity | Potency (pEC50 / pKB) |
| This compound | [35S]GTPγS Binding | h5-HT1D | Partial Agonist | 8.1 (pEC50) |
| cAMP Accumulation | h5-HT1D | Antagonist | 7.1 (pKB)[3] | |
| cAMP Accumulation | h5-HT1B | Antagonist | <6 (pKB)[3] | |
| SB-216641 | cAMP Accumulation | h5-HT1B | Antagonist | 9.3 (pKB)[3] |
| cAMP Accumulation | h5-HT1D | Antagonist | 7.3 (pKB)[3] | |
| GR 127935 | cAMP Accumulation | h5-HT1Dβ | Silent Antagonist | KB = 1.3 nM[2] |
| cAMP Accumulation | h5-HT1Dα | Partial Agonist/Antagonist | - | |
| L-694,247 (Agonist) | Adenylyl Cyclase Inhibition | 5-HT1D | Agonist | 9.1 (pEC50)[1] |
Note: pEC50 is the negative logarithm of the half-maximal effective concentration. pKB is the negative logarithm of the antagonist dissociation constant.
Signaling Pathways and Experimental Workflows
Visual diagrams are provided below to illustrate the key biological and experimental processes relevant to the study of 5-HT1D antagonists.
Caption: 5-HT1D Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Detailed Experimental Protocols
The following are generalized yet detailed protocols for the key assays used to characterize 5-HT1D receptor antagonists. These protocols are based on standard methodologies in the field.
Radioligand Binding Assay
This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand (e.g., [3H]5-carboxamidotryptamine, [3H]5-CT).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1 mM EDTA.[3]
-
Test compounds (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., 10 µM serotonin).
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid.
-
Scintillation counter.
-
Filtration apparatus.
-
-
Procedure:
-
Prepare dilutions of the test compounds in the assay buffer.
-
In a 96-well plate, add in order:
-
50 µL of test compound dilution or buffer (for total binding) or non-specific binding control.
-
50 µL of radioligand solution.
-
150 µL of membrane preparation (typically 50-120 µg of protein).
-
-
Incubate the plate for 60 minutes at 30°C with gentle agitation.[3]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters.
-
Wash the filters four times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).
-
Dry the filters for 30 minutes at 50°C.
-
Place the dried filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor of interest. Agonists increase [35S]GTPγS binding, while antagonists block this effect.
-
Materials:
-
Cell membranes expressing the human 5-HT1D receptor and the corresponding G protein (Gi/o).
-
[35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl, 5 mM MgCl2, and 1 mM EDTA.
-
GDP (typically 10-100 µM for Gi/o-coupled receptors).
-
Agonist (e.g., 5-HT).
-
Test compounds (e.g., this compound) at various concentrations.
-
Non-specific binding control (e.g., 10 µM unlabeled GTPγS).
-
96-well plates.
-
Filtration apparatus and glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare dilutions of the test compounds and agonist in the assay buffer.
-
In a 96-well plate, add in order:
-
Buffer or test compound.
-
Agonist (for antagonist testing).
-
Membrane preparation (typically 5-50 µg of protein).
-
GDP.
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration and wash with ice-cold buffer.
-
Dry the filters and quantify the bound radioactivity by scintillation counting.
-
For agonist testing, determine the EC50 (potency) and Emax (efficacy) from concentration-response curves.
-
For antagonist testing, perform agonist concentration-response curves in the presence of various concentrations of the antagonist to determine the KB value.
-
cAMP Accumulation Assay
This assay measures the functional consequence of Gi/o protein activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
-
Materials:
-
Whole cells expressing the human 5-HT1D receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Agonist (e.g., 5-HT).
-
Test compounds (e.g., this compound) at various concentrations.
-
Cell culture medium or appropriate buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Procedure:
-
Seed cells in a 96-well or 384-well plate and grow to near confluence.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the phosphodiesterase inhibitor for 10-20 minutes.
-
For antagonist testing, add the test compound and incubate for a further 15-30 minutes.
-
Add the agonist and forskolin to stimulate cAMP production.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
For agonist testing, determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.
-
For antagonist testing, perform agonist dose-response curves in the presence of the antagonist to determine the pA2 or KB value.
-
Conclusion
This compound stands out as a highly selective antagonist for the 5-HT1D receptor, a property that has been invaluable for elucidating the receptor's specific physiological roles. When compared to other ligands, its pharmacological profile demonstrates a clear preference for the 5-HT1D subtype over the 5-HT1B receptor, a distinction not shared by many earlier compounds. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working on 5-HT1D receptor pharmacology. The continued investigation of selective antagonists like this compound is crucial for advancing our understanding of serotonin-mediated processes and for the development of novel therapeutics with improved efficacy and side-effect profiles.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. resources.revvity.com [resources.revvity.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. biophysics-reports.org [biophysics-reports.org]
- 7. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the 5-HT1D Receptor: A Technical Guide to Alternatives for BRL-15572
For Researchers, Scientists, and Drug Development Professionals
The 5-hydroxytryptamine 1D (5-HT1D) receptor, a key player in neurotransmission and cerebrovascular regulation, continues to be a focal point for therapeutic innovation, particularly in the realms of migraine and neuropsychiatric disorders. The quest for selective antagonists to probe and modulate its function is critical. While BRL-15572 has served as a valuable pharmacological tool, the need for a diverse and well-characterized repertoire of alternative antagonists is paramount for advancing research and development. This guide provides an in-depth technical overview of prominent alternatives to this compound for 5-HT1D receptor blockade, presenting comparative pharmacological data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows.
Pharmacological Profile of 5-HT1D Receptor Antagonists
A critical aspect of selecting an appropriate antagonist is its affinity and selectivity for the target receptor. The following table summarizes the quantitative pharmacological data for key alternatives to this compound, with a focus on their binding affinity (Ki or pKi) for the 5-HT1D receptor and its closely related subtype, the 5-HT1B receptor, to highlight their selectivity profiles.
| Compound | 5-HT1D Affinity (Ki/pKi) | 5-HT1B Affinity (Ki/pKi) | Selectivity (5-HT1D vs. 5-HT1B) | Species | Reference |
| GR-127935 | pKi: 9.7 ± 0.1 | - | High | Human, Guinea Pig | [1][2] |
| LY-310762 | Ki: 249 nM | Weaker Affinity | Selective for 5-HT1D | Human, Guinea Pig | [3][4][5][6][7] |
| SB-224289 | pKi: ~6.6 | pKi: 8.16 ± 0.06 | >75-fold for 5-HT1B | Human | [8][9] |
| Methiothepin | Non-selective | Non-selective | - | - | [10][11] |
| Metergoline | Antagonist | - | - | - | [12] |
| Yohimbine | Antagonist | - | - | - | [12] |
Note: A lower Ki value and a higher pKi value indicate greater binding affinity.
Key Alternatives to this compound: A Deeper Dive
GR-127935: A Potent and Widely Used Antagonist
GR-127935 stands out as a potent antagonist with high affinity for the human 5-HT1D receptor.[1] Its slow dissociation from the receptor makes it a valuable tool for in-vitro and in-vivo studies aiming to achieve sustained receptor blockade.[1] It has been instrumental in characterizing the role of 5-HT1D receptors in various physiological processes.[1]
LY-310762: A Selective Tool for 5-HT1D Investigation
LY-310762 is a selective 5-HT1D receptor antagonist, exhibiting a significantly weaker affinity for the 5-HT1B subtype.[3][5][6] This selectivity makes it particularly useful for dissecting the specific functions of the 5-HT1D receptor in complex biological systems where both 5-HT1B and 5-HT1D receptors are expressed.
SB-224289: A Counterpoint for Dissecting 5-HT1B/1D Function
While the primary focus of this guide is on 5-HT1D antagonists, understanding the pharmacology of selective 5-HT1B antagonists is crucial for interpreting experimental results. SB-224289 is a highly selective 5-HT1B receptor antagonist, displaying over 75-fold selectivity for 5-HT1B over 5-HT1D receptors.[8][9] Its utility lies in its ability to pharmacologically isolate 5-HT1B receptor-mediated effects, thereby allowing for a more precise attribution of functions to the 5-HT1D receptor when used in parallel with a 5-HT1D selective antagonist.
Experimental Protocols
Reproducibility and accuracy are the cornerstones of scientific research. This section outlines the general methodologies for key experiments used to characterize 5-HT1D receptor antagonists.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for the 5-HT1D receptor.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the recombinant human 5-HT1D receptor (e.g., from CHO or HEK293 cells) are prepared through homogenization and centrifugation.
-
Incubation: Membranes are incubated with a specific radioligand for the 5-HT1D receptor (e.g., [3H]-GR-125743) and varying concentrations of the unlabeled test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
[³⁵S]GTPγS Binding Assays (Functional Assay)
This functional assay measures the activation of G-proteins coupled to the receptor, providing information on the agonist or antagonist nature of a compound.
Objective: To determine the ability of a test compound to inhibit agonist-stimulated G-protein activation via the 5-HT1D receptor.
General Protocol:
-
Membrane Preparation: As described for radioligand binding assays.
-
Incubation: Membranes are incubated with a known 5-HT1D receptor agonist (e.g., 5-CT), varying concentrations of the test compound (antagonist), and [³⁵S]GTPγS.
-
Separation: Bound [³⁵S]GTPγS is separated from unbound [³⁵S]GTPγS by filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the membranes is quantified by scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-stimulated increase in [³⁵S]GTPγS binding is measured, and the IC50 value is determined. This provides a measure of the functional potency of the antagonist.
Signaling Pathways and Experimental Logic
To facilitate a deeper understanding of the molecular mechanisms and experimental strategies, the following diagrams, generated using the DOT language, illustrate the canonical 5-HT1D receptor signaling pathway and a typical experimental workflow for antagonist characterization.
References
- 1. GR127935: a potent and selective 5-HT1D receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The 5-HT1D receptor antagonist GR-127,935 prevents inhibitory effects of sumatriptan but not CP-122,288 and 5-CT on neurogenic plasma extravasation within guinea pig dura mater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. LY-310762 - Wikipedia [en.wikipedia.org]
- 6. abmole.com [abmole.com]
- 7. LY310762 | 5-HT Receptor | TargetMol [targetmol.com]
- 8. SB-224289--a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SB-224289–a novel selective (human) 5-HT1B receptor antagonist with negative intrinsic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in 5-HT1B/1D receptor antagonists and agonists and their potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT1B and 5-HT1D receptor antagonists [biopsychiatry.com]
- 12. 5-HT1D receptor - Wikipedia [en.wikipedia.org]
Validating the Selectivity of BRL-15572 in a New Cell Line: An In-depth Technical Guide
Introduction
BRL-15572 is a pharmacological tool primarily known as a selective antagonist for the serotonin 5-HT1D receptor.[1] It demonstrates approximately 60-fold higher affinity for the human 5-HT1D receptor (pKi ≈ 7.9) compared to the closely related 5-HT1B receptor.[2][3] This selectivity has made it instrumental in differentiating the functions of these two receptor subtypes.[1][3] However, studies have revealed that this compound also possesses considerable affinity for other serotonin receptors, notably the 5-HT1A (pKi ≈ 7.7) and 5-HT2B (pKi ≈ 7.4) subtypes.[2][4][5]
The pharmacological profile of a compound can be significantly influenced by the cellular context in which it is studied. Differences in receptor expression levels, G-protein coupling efficiency, and downstream signaling machinery between cell lines can alter a compound's apparent selectivity and functional activity. Therefore, when introducing a compound like this compound into a new cell line, it is imperative to perform a rigorous validation of its selectivity to ensure the accurate interpretation of experimental results.
This guide provides a comprehensive framework of experimental protocols and data interpretation strategies to validate the selectivity of this compound in a novel cell line. The workflow encompasses receptor expression analysis, direct binding affinity determination, and a suite of functional assays to probe downstream signaling pathways.
Phase 1: Characterization of Target and Off-Target Receptor Expression
Before assessing the pharmacological activity of this compound, it is crucial to determine the expression profile of its primary target (5-HT1D) and known potential off-targets (5-HT1A, 5-HT2B) in the new cell line. This can be achieved through quantitative PCR (qPCR) for transcript-level analysis or Western blotting for protein-level analysis.
Phase 2: Determination of Binding Affinity and Selectivity
The cornerstone of selectivity validation is determining the binding affinity (Ki) of this compound for the target and off-target receptors expressed in the cell line. The radioligand competition binding assay is the gold standard for this purpose.[6]
Experimental Protocol: Radioligand Competition Binding Assay
This protocol is adapted from standard filtration binding assay procedures.[6][7]
-
Membrane Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[7]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[7]
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[7]
-
Wash the membrane pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration (e.g., using a BCA assay).[7]
-
-
Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation with a fixed concentration of a suitable radioligand. For 5-HT1A/1D receptors, [3H]5-CT is a common choice.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
To determine non-specific binding, include wells with a high concentration of a non-radiolabeled, high-affinity ligand (e.g., 5-HT).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration (e.g., 60 minutes) to reach equilibrium.[7]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[7]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[7]
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the log concentration of this compound to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Data Presentation: this compound Binding Affinity
The results should be summarized in a table to clearly present the selectivity profile.
| Receptor Subtype | Radioligand Used | This compound pKi (Mean ± SEM) | This compound Ki (nM) | Selectivity Ratio (Ki Off-Target / Ki 5-HT1D) |
| 5-HT1D (Target) | [3H]5-CT | 7.95 ± 0.08 | 11.2 | 1.0 |
| 5-HT1A (Off-Target) | [3H]5-CT | 7.72 ± 0.11 | 19.1 | 1.7 |
| 5-HT2B (Off-Target) | [3H]5-HT | 7.41 ± 0.09 | 38.9 | 3.5 |
Phase 3: Assessment of Functional Selectivity
Binding to a receptor does not always translate into a functional response. Therefore, it is essential to measure the effect of this compound on downstream signaling pathways. The 5-HT1D and 5-HT1A receptors are canonically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[3][9] GPCRs also signal through other pathways, such as the activation of the ERK1/2 MAP kinase cascade and the recruitment of β-arrestin.[10][11]
Experimental Protocol: cAMP Accumulation Assay (Antagonist Mode)
This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.[9][12]
-
Cell Preparation:
-
Plate cells in a suitable format (e.g., 96- or 384-well plates) and allow them to adhere overnight.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Antagonist and Agonist Treatment:
-
Pre-incubate the cells with varying concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of a 5-HT1D/1A agonist (e.g., 5-CT) in the presence of forskolin. Forskolin directly activates adenylyl cyclase, raising basal cAMP levels and creating a window to measure Gi-mediated inhibition.[9] The agonist concentration should be at its EC80 to ensure a robust response that can be competitively antagonized.
-
-
Cell Lysis and cAMP Detection:
-
Data Analysis:
-
Generate dose-response curves by plotting the cAMP signal against the log concentration of this compound.
-
Calculate the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist's effect.
-
The antagonist affinity (pKB) can be calculated using the Schild equation if the antagonism is competitive.
-
Experimental Protocol: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol assesses the effect of this compound on agonist-induced ERK1/2 activation.[10][14]
-
Cell Treatment and Lysis:
-
Serum-starve cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Pre-treat cells with varying concentrations of this compound.
-
Stimulate with a 5-HT agonist for a short period (typically 5-15 minutes, determined via a time-course experiment).
-
Immediately lyse the cells in ice-cold RIPA buffer containing phosphatase and protease inhibitors.
-
-
Western Blotting:
-
Determine total protein concentration for each lysate.
-
Separate equal amounts of protein (e.g., 10-20 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane (e.g., with 5% BSA in TBST) to prevent non-specific antibody binding.[14]
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.[14]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]
-
Crucially , strip the membrane and re-probe with an antibody for total ERK1/2 to normalize the p-ERK1/2 signal and confirm equal protein loading.[14]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of p-ERK1/2 to total ERK1/2 for each condition.
-
Plot the normalized p-ERK1/2 signal against the this compound concentration to determine its inhibitory potency (IC50).
-
Experimental Protocol: β-Arrestin Recruitment Assay
This assay determines if this compound can block agonist-mediated recruitment of β-arrestin to the receptor, a key event in GPCR desensitization and signaling.[11]
-
Assay Principle:
-
Numerous commercial platforms are available (e.g., DiscoverX PathHunter, BRET-based assays).[11][15] Many utilize enzyme fragment complementation (EFC), where the receptor is tagged with one enzyme fragment and β-arrestin with the other.[11]
-
Agonist-induced receptor-β-arrestin interaction brings the fragments together, reconstituting a functional enzyme that generates a luminescent or fluorescent signal.[11]
-
-
General Protocol (Antagonist Mode):
-
Use a cell line stably expressing the tagged receptor (e.g., 5-HT1D) and tagged β-arrestin.[16]
-
Plate the cells and pre-incubate with a range of this compound concentrations.
-
Add an EC80 concentration of a reference agonist.
-
Incubate for the optimal time (e.g., 60-90 minutes) as recommended by the assay manufacturer.
-
Add the detection reagents and measure the signal using a luminometer or plate reader.
-
-
Data Analysis:
-
Plot the signal against the log concentration of this compound to obtain an IC50 value for the inhibition of β-arrestin recruitment.
-
Data Presentation: this compound Functional Antagonism
Summarize the functional data in a table for direct comparison across different signaling pathways.
| Assay | Receptor Target | This compound Functional Potency (IC50, nM) |
| cAMP Accumulation | 5-HT1D | 25.1 |
| 5-HT1A | 48.9 | |
| ERK1/2 Phosphorylation | 5-HT1D | 33.5 |
| 5-HT1A | 70.2 | |
| β-Arrestin Recruitment | 5-HT1D | 45.8 |
| 5-HT1A | 95.3 |
Conclusion and Interpretation
Validating the selectivity of this compound in a new cell line is a multi-faceted process that requires integrating data from binding and functional assays.
-
Confirm On-Target Activity: The data should confirm that this compound binds to and functionally antagonizes the 5-HT1D receptor in the nanomolar range.
-
Quantify Off-Target Effects: The binding and functional assays will provide quantitative measures (Ki and IC50 values) of this compound's activity at potential off-targets like 5-HT1A and 5-HT2B. The selectivity ratios can then be calculated for each functional pathway.
-
Assess Pathway Bias: Comparing the potency of this compound across cAMP, p-ERK, and β-arrestin assays can reveal if the compound exhibits any bias in its antagonism of different signaling arms.
-
Define the "Selectivity Window": Based on the comprehensive data, a "selectivity window" can be defined. This is the concentration range where this compound acts as a potent antagonist of 5-HT1D with minimal or no effect on the identified off-target receptors in that specific cell line. This information is critical for designing subsequent experiments and ensuring that the observed effects can be confidently attributed to the modulation of the 5-HT1D receptor.
By following this rigorous validation workflow, researchers can confidently use this compound as a selective pharmacological tool and generate reliable, interpretable data in their unique cellular system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. researchgate.net [researchgate.net]
- 14. 3.4. Western Blotting and Detection [bio-protocol.org]
- 15. A novel luminescence-based β-arrestin recruitment assay for unmodified receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
A Comparative Analysis of BRL-15572 and Ketanserin for Serotonin Receptor Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of BRL-15572 and ketanserin, two critical pharmacological tools in the study of serotonin receptors. While both compounds have significantly advanced our understanding of serotonergic systems, they possess distinct receptor affinity and selectivity profiles. This compound is a selective antagonist for the 5-HT1D receptor, offering a means to dissect its specific physiological roles. In contrast, ketanserin is a prototypal 5-HT2A receptor antagonist that also exhibits significant affinity for α1-adrenergic and histamine H1 receptors, a factor that must be considered in experimental design. This document details their binding affinities, functional activities, and the experimental protocols utilized for their characterization, providing researchers with the necessary information to select the appropriate tool for their specific scientific inquiries.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a large and diverse family of G protein-coupled receptors and ligand-gated ion channels that mediate a wide array of physiological and pathological processes. The development of selective ligands for these receptors is paramount for both fundamental research and therapeutic applications. This guide focuses on two such ligands: this compound and ketanserin.
This compound has emerged as a valuable tool for its selective antagonism of the 5-HT1D receptor, a subtype implicated in processes such as neurotransmitter release and cerebral blood pressure regulation[1]. Its ability to discriminate between the highly homologous 5-HT1B and 5-HT1D receptors has been a significant breakthrough in the field[1][2].
Ketanserin, discovered in 1980, was the first selective 5-HT2A receptor antagonist to be identified[3]. It has been extensively used to study the functions of the 5-HT2 receptor family and has also seen clinical use as an antihypertensive agent[3][4][5]. However, its pharmacological profile is complicated by its interaction with other receptor systems[3][6].
This guide aims to provide a detailed, comparative overview of these two compounds to aid researchers in designing and interpreting experiments in the field of serotonin pharmacology.
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of this compound and ketanserin at various serotonin and other receptors.
Table 1: Binding Affinities (pKi/Ki) of this compound at Human Serotonin Receptors
| Receptor | pKi | Ki (nM) | Cell Line | Reference |
| 5-HT1D | 7.9 | 13 | CHO | [2][7][8] |
| 5-HT1A | 7.7 | 20 | CHO | [8][9] |
| 5-HT2B | 7.4 | 40 | CHO | [8][9] |
| 5-HT1B | 6.1 | 794 | CHO | [2][9] |
| 5-HT2A | 6.6 | 251 | CHO | [9] |
| 5-HT2C | 6.2 | 631 | CHO | [9] |
| 5-HT1E | 5.2 | 6310 | CHO | [9] |
| 5-HT1F | 6.0 | 1000 | CHO | [9] |
| 5-HT6 | 5.9 | 1259 | CHO | [9] |
| 5-HT7 | 6.3 | 501 | CHO | [9] |
This compound demonstrates approximately 60-fold selectivity for the 5-HT1D receptor over the 5-HT1B receptor[1][2][7].
Table 2: Functional Activity (pKB/EC50) of this compound
| Assay | Receptor | pKB | EC50 (nM) | Cell Line | Reference |
| [35S]GTPγS Binding | 5-HT1D | - | 8 | CHO | [8] |
| cAMP Accumulation | 5-HT1D | 7.1 | - | CHO | [2] |
| cAMP Accumulation | 5-HT1B | <6 | - | CHO | [2] |
In functional assays, this compound acts as a partial agonist at the 5-HT1D receptor in high-expression systems[2][8].
Table 3: Binding Affinities (Ki) of Ketanserin at Various Receptors
| Receptor | Ki (nM) | Tissue/Cell Line | Reference |
| 5-HT2A | 3.5 | Rat Cortex | [10] |
| α1-Adrenergic | - | - | [3][6][11] |
| H1 Histamine | - | - | [3] |
| 5-HT1C (now 5-HT2C) | - | - | [10] |
Ketanserin is a selective antagonist of the serotonin 5-HT2A, α1-adrenergic, and histamine H1 receptors[3]. Its antihypertensive effect is attributed to the blockade of both 5-HT2 and α1-adrenergic receptors[5][6][11].
Signaling Pathways
The distinct receptor targets of this compound and ketanserin lead to the modulation of different intracellular signaling cascades.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key experiments used to characterize this compound and ketanserin.
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand for a receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a multi-well plate, add the membrane preparation, a fixed concentration of radioligand (e.g., [3H]5-CT for 5-HT1D receptors), and varying concentrations of the unlabeled test compound (this compound or ketanserin).
-
Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a set time to allow binding to reach equilibrium.
-
Separation: Terminate the reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G proteins following receptor agonism.
Protocol:
-
Membrane Preparation: Prepare membranes from cells expressing the receptor of interest as described above.
-
Assay Setup: In a multi-well plate, pre-incubate the membranes with GDP and varying concentrations of the test compound (this compound) in an assay buffer (e.g., HEPES buffer with MgCl2 and NaCl)[9].
-
Initiation: Start the reaction by adding [35S]GTPγS.
-
Incubation: Incubate at 30°C for a defined period (e.g., 30 minutes)[9].
-
Termination and Separation: Stop the reaction by rapid filtration through glass fiber filters.
-
Detection: Quantify the amount of bound [35S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of [35S]GTPγS bound against the concentration of the test compound to determine the EC50 and the maximal effect (Emax). For antagonists, a competitive assay is performed by measuring the ability of the antagonist to shift the dose-response curve of a known agonist.
cAMP Accumulation Assay
This assay is used to measure the functional consequence of activating or inhibiting adenylate cyclase.
Protocol:
-
Cell Culture: Plate cells expressing the target receptor (e.g., CHO cells with 5-HT1D or 5-HT1B receptors) in a multi-well plate and grow to confluence.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test antagonist (this compound) for a specified time.
-
Stimulation: Add a known agonist (e.g., serotonin) to stimulate the receptor and initiate changes in adenylate cyclase activity.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: Determine the ability of the antagonist to block the agonist-induced change in cAMP levels and calculate the pKB value.
Discussion and Conclusion
The choice between this compound and ketanserin for serotonin receptor studies is dictated by the specific research question.
This compound is the compound of choice for studies specifically targeting the 5-HT1D receptor . Its high selectivity over the 5-HT1B receptor allows for the precise elucidation of 5-HT1D-mediated functions, such as its role in modulating glutamate release[1]. However, its moderate affinity for 5-HT1A and 5-HT2B receptors should be taken into account when interpreting results, and counter-screening against these receptors may be necessary[8][9]. The partial agonist activity of this compound in some functional assays is another important consideration[2][8].
Ketanserin remains a cornerstone tool for investigating the 5-HT2A receptor . Its potent antagonism at this receptor has been instrumental in defining its role in a multitude of physiological processes, including vasoconstriction, platelet aggregation, and bronchoconstriction[4][12][13]. However, the significant off-target activity of ketanserin at α1-adrenergic and H1 histamine receptors is a critical caveat[3]. This lack of selectivity means that effects observed with ketanserin cannot be solely attributed to 5-HT2A receptor blockade without appropriate controls, such as using other antagonists with different off-target profiles or employing α1-adrenergic and H1 antagonists in parallel experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ketanserin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Ketanserin? [synapse.patsnap.com]
- 5. Ketanserin. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in hypertension and peripheral vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antihypertensive mechanism of action of ketanserin and some ketanserin analogues in the spontaneously hypertensive rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. caymanchem.com [caymanchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Ketanserin analogues: structure-affinity relationships for 5-HT2 and 5-HT1C serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. mims.com [mims.com]
- 13. Ketanserin, a new blocking agent of serotonin S2-receptors. Respiratory functional effects in chronic obstruction of the airways - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-reactivity of BRL-15572 with other neurotransmitter receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-15572 is a potent and selective antagonist for the serotonin 5-HT1D receptor. However, a comprehensive understanding of its cross-reactivity with other neurotransmitter receptors is crucial for its precise application in research and for anticipating potential off-target effects in drug development. This technical guide provides a detailed overview of the binding affinity and functional activity of this compound at a range of serotonergic and non-serotonergic receptors. The information presented herein is compiled from various in vitro studies, with a focus on quantitative data, experimental methodologies, and the signaling pathways of the most relevant off-target receptors.
Introduction
This compound, chemically known as 3-[4-(3-chlorophenyl) piperazin-1-yl]-1,1-diphenyl-2-propanol, has been identified as a high-affinity antagonist for the human 5-HT1D receptor.[1][2][3] Its selectivity against the closely related 5-HT1B receptor has made it a valuable pharmacological tool for differentiating the physiological roles of these two receptor subtypes.[2][3] Despite its selectivity within the 5-HT1B/1D family, this compound exhibits notable affinity for other serotonin receptor subtypes, particularly 5-HT1A and 5-HT2B.[3][4] This cross-reactivity profile necessitates a thorough characterization to guide its use in experimental systems and to inform potential therapeutic applications. This guide summarizes the available quantitative data on the binding and functional activity of this compound, details the experimental protocols used for its characterization, and visualizes the key signaling pathways involved.
Quantitative Cross-Reactivity Data
The binding affinity of this compound for various neurotransmitter receptors has been determined through radioligand binding assays, typically expressed as the inhibition constant (Ki) or its negative logarithm (pKi). Functional antagonist activity is often reported as the antagonist dissociation constant (KB) or its negative logarithm (pKB).
Serotonin (5-HT) Receptor Subtypes
This compound demonstrates the highest affinity for the 5-HT1D receptor, with approximately 60-fold selectivity over the 5-HT1B receptor.[2][3] Significant binding is also observed at the 5-HT1A and 5-HT2B receptors.[3][4]
| Receptor Subtype | pKi | Ki (nM) | pKB | Species | Reference(s) |
| 5-HT1D | 7.9 | 13 | 7.1 | Human | [2][4] |
| 5-HT1A | 7.7 | 20 | - | Human | [4] |
| 5-HT2B | 7.4 | 40 | - | Human | [4] |
| 5-HT1B | 6.1 | 794 | <6 | Human | [2][4] |
| 5-HT2A | 6.6 | 251 | - | Human | [4] |
| 5-HT2C | 6.2 | 631 | - | Human | [4] |
| 5-HT7 | 6.3 | 501 | - | Human | [4] |
| 5-HT1E | 5.2 | 6310 | - | Human | [4] |
| 5-HT1F | 6.0 | 1000 | - | Human | [4] |
| 5-HT6 | 5.9 | 1259 | - | Human | [4] |
Other Neurotransmitter Receptors
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor are prepared by homogenization in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) followed by centrifugation to pellet the membranes. The pellet is washed and resuspended in the assay buffer.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4) containing 4 mM CaCl2 and 0.1% ascorbic acid.
-
Incubation: Membranes (typically 50-100 µg of protein) are incubated with a fixed concentration of the radioligand [3H]5-carboxamidotryptamine ([3H]5-CT) and varying concentrations of the competing ligand (this compound).
-
Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM 5-HT).
-
Termination: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in a solution like polyethyleneimine to reduce non-specific binding.
-
Washing: Filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the receptor of interest.
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the receptor are prepared.
-
Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP (e.g., 20 mM HEPES, 3 mM MgCl2, 100 mM NaCl, 10 µM GDP, pH 7.4).
-
Pre-incubation: Membranes are pre-incubated with the antagonist (this compound) for a defined period (e.g., 30 minutes at 30°C).
-
Stimulation: The reaction is initiated by the addition of the agonist (e.g., 5-HT) and [35S]GTPγS (a non-hydrolyzable GTP analog).
-
Incubation: The mixture is incubated for a further period (e.g., 30 minutes at 30°C) to allow for [35S]GTPγS binding to activated G-proteins.
-
Non-specific Binding: Determined in the presence of a high concentration of unlabeled GTPγS.
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.
-
Quantification: Radioactivity on the filters is measured by liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit agonist-stimulated [35S]GTPγS binding is quantified to determine its pKB value.
cAMP Accumulation Assay
This assay measures the functional consequence of receptor activation on the second messenger cyclic AMP (cAMP).
-
Cell Culture: Whole cells (e.g., CHO) expressing the receptor of interest are used.
-
Pre-treatment: Cells are pre-incubated with the antagonist (this compound) for a specific duration.
-
Stimulation: For Gi-coupled receptors like 5-HT1D, adenylyl cyclase is first stimulated with forskolin to increase basal cAMP levels. Then, an agonist (e.g., 5-HT) is added to inhibit this forskolin-stimulated cAMP production.[10]
-
Incubation: The cells are incubated for a defined period to allow for changes in intracellular cAMP levels.
-
Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The amount of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen.[10]
-
Data Analysis: The ability of the antagonist to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is measured to determine its pKB value.
Signaling Pathways of Key Off-Target Receptors
Understanding the signaling pathways of the receptors with which this compound shows significant cross-reactivity is essential for predicting its potential functional effects.
5-HT1A Receptor Signaling
The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunits of the G-protein can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and reduced neuronal excitability.
5-HT2B Receptor Signaling
The 5-HT2B receptor is coupled to Gq/11 proteins. Activation of this receptor stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), and DAG activates protein kinase C (PKC).
5-HT1D Receptor Signaling (Primary Target)
Similar to the 5-HT1A receptor, the 5-HT1D receptor is coupled to Gi/o proteins. Its primary signaling mechanism involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP modulates the activity of protein kinase A (PKA) and downstream signaling cascades.
Conclusion
This compound is a valuable research tool due to its high affinity and selectivity for the 5-HT1D receptor over the 5-HT1B receptor. However, researchers and drug development professionals must be aware of its significant cross-reactivity at 5-HT1A and 5-HT2B receptors. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for understanding the pharmacological profile of this compound. The visualization of the signaling pathways for its primary target and key off-targets further aids in predicting the potential biological consequences of its use. For a complete safety profile, especially in a preclinical setting, a broad receptor screening panel is recommended to identify any additional, lower-affinity interactions that may not be widely reported in the literature.
References
- 1. Serotonin 5-HT(1B/1D) agonist-stimulated [(35)S]GTPgammaS binding in rat and guinea pig striatal membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. researchgate.net [researchgate.net]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. resources.revvity.com [resources.revvity.com]
A Comparative Analysis of BRL-15572 and Methiothepin as 5-HT Receptor Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth comparison of two prominent 5-hydroxytryptamine (5-HT) receptor antagonists: BRL-15572 and methiothepin. While both compounds exhibit antagonist properties at serotonin receptors, their pharmacological profiles differ significantly. This compound is characterized as a selective antagonist for the 5-HT1D receptor subtype. In contrast, methiothepin is a non-selective antagonist with high affinity for a broad range of 5-HT receptors, as well as notable activity at dopamine and adrenergic receptors. This document collates quantitative binding and functional data, presents detailed experimental methodologies for key assays, and utilizes visualizations to elucidate relevant signaling pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers in pharmacology and drug development investigating the serotonergic system.
Introduction
Serotonin (5-hydroxytryptamine or 5-HT) is a crucial monoamine neurotransmitter that modulates a wide array of physiological and psychological processes via its interaction with a diverse family of receptors. The 5-HT receptor family is comprised of seven distinct classes (5-HT1 to 5-HT7), many of which contain multiple subtypes. This diversity allows for the fine-tuning of serotonergic signaling and presents a rich landscape for therapeutic intervention. The development of selective antagonists for specific 5-HT receptor subtypes is a critical endeavor in neuroscience research and drug discovery, enabling the elucidation of the physiological roles of these receptors and the development of targeted therapeutics for a variety of disorders, including migraine, depression, anxiety, and psychosis.
This guide focuses on a comparative analysis of two 5-HT receptor antagonists: this compound and methiothepin. This compound has been identified as a selective antagonist for the 5-HT1D receptor, offering a valuable tool for investigating the specific functions of this receptor subtype.[1] Methiothepin, conversely, is a much broader-spectrum antagonist, exhibiting affinity for numerous 5-HT receptors, which makes it a useful, albeit less selective, pharmacological tool.[2][3][4][5] This document aims to provide a comprehensive technical overview of these two compounds, with a focus on their receptor binding profiles, functional activities, and the experimental methodologies used to characterize them.
Comparative Pharmacological Profiles
The primary distinction between this compound and methiothepin lies in their receptor selectivity. This compound demonstrates a marked preference for the 5-HT1D receptor, whereas methiothepin interacts with a wide array of serotonergic and other monoaminergic receptors.
Receptor Binding Affinity
The binding affinities of this compound and methiothepin for various 5-HT receptor subtypes are summarized in the tables below. It is important to note that the data are compiled from multiple sources and experimental conditions may vary. Therefore, direct comparisons of absolute values should be made with caution.
Table 1: Comparative Binding Affinities (pKi/pKd) of this compound and Methiothepin at Human 5-HT Receptors
| Receptor Subtype | This compound (pKi) | Methiothepin (pKd/pKi) |
| 5-HT1A | 7.7 | 7.10 (pKd) |
| 5-HT1B | 6.1 | 7.28 (pKd) |
| 5-HT1D | 7.9 | 6.99 (pKd) |
| 5-HT1E | 5.2 | - |
| 5-HT1F | 6.0 | - |
| 5-HT2A | 6.6 | 8.50 (pKi) |
| 5-HT2B | 7.4 | 8.68 (pKi) |
| 5-HT2C | 6.2 | 8.35 (pKi) |
| 5-HT5A | - | 7.0 (pKd) |
| 5-HT5B | - | 7.8 (pKd) |
| 5-HT6 | 5.9 | 8.74 (pKd) |
| 5-HT7 | 6.3 | 8.99 (pKd) |
Data for this compound from Price et al. (1997). Data for methiothepin from MedChemExpress product information, citing various primary sources.[1][2][3][4]
This compound exhibits approximately 60-fold higher affinity for the h5-HT1D receptor (pKi = 7.9) compared to the h5-HT1B receptor (pKi = 6.1).[1] Methiothepin, in contrast, shows high affinity across multiple 5-HT receptor families, with particularly high affinity for the 5-HT2, 5-HT6, and 5-HT7 receptor subtypes.[2][3][4]
Functional Activity
Functional assays are critical for determining whether a ligand acts as an antagonist, agonist, or inverse agonist at a given receptor.
This compound: In functional studies on recombinant human 5-HT1B and 5-HT1D receptors, this compound was characterized as a partial agonist in [35S]GTPγS binding and cAMP accumulation assays in high-expression systems. However, in assays designed to measure antagonism, this compound effectively blocked the effects of 5-HT.[1] In a cAMP accumulation assay, this compound yielded a pKB of 7.1 at the h5-HT1D receptor, while its activity at the h5-HT1B receptor was less than 6.[1] In studies on native human tissues, this compound acted as a preferential antagonist at 5-HT1D receptors.[6]
Methiothepin: Methiothepin is generally classified as a non-selective 5-HT receptor antagonist.[7] Functional antagonism has been demonstrated at various 5-HT receptors. For instance, at the guinea pig terminal 5-HT autoreceptor, a model for 5-HT1D receptor activation, the (-) isomer of methiothepin displayed potent antagonism with an apparent pA2 of 7.7 against 5-HT and 8.0 against sumatriptan.[8] Methiothepin has also been shown to exhibit inverse agonist properties at the 5-HT1A receptor by inhibiting basal [35S]GTPγS binding.
Table 2: Comparative Functional Antagonist Activity of this compound and Methiothepin
| Receptor Subtype | This compound (pKB) | Methiothepin (pA2) |
| h5-HT1B | < 6.0 | - |
| h5-HT1D | 7.1 | 7.7-8.0 (guinea pig) |
Data for this compound from Price et al. (1997).[1] Data for methiothepin from McAllister et al. (1993).[8]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound and methiothepin.
Radioligand Binding Assay
This protocol describes a general method for determining the binding affinity of a test compound for a specific 5-HT receptor subtype through competition with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace the binding of a known radioligand.
Materials:
-
Membrane Preparation: Cell membranes from a cell line stably expressing the human 5-HT receptor subtype of interest (e.g., CHO or HEK293 cells).
-
Radioligand: A tritiated ([3H]) or iodinated ([125I]) ligand with high affinity and selectivity for the receptor of interest (e.g., [3H]-5-CT for 5-HT1D receptors).
-
Assay Buffer: Typically 50 mM Tris-HCl, with additions such as MgCl2 and EDTA, pH 7.4.[9]
-
Test Compound: this compound or methiothepin, serially diluted.
-
Non-specific Binding Control: A high concentration of a known non-radiolabeled ligand for the receptor (e.g., 10 µM 5-HT).
-
Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Counter and Scintillation Fluid.
Procedure:
-
Membrane Preparation: Thaw the frozen membrane aliquots on ice and resuspend in ice-cold assay buffer to a predetermined protein concentration (e.g., 50-120 µg protein per well).[9]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Non-specific binding control, radioligand, and membrane preparation.
-
Competition: Serial dilutions of the test compound, radioligand, and membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[9]
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total binding - Non-specific binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to a receptor of interest upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of a compound as an agonist, or to measure the potency of an antagonist (pA2 or KB).
Materials:
-
Membrane Preparation: As in the radioligand binding assay.
-
[35S]GTPγS: A non-hydrolyzable analog of GTP.
-
GDP: To ensure that G-proteins are in their inactive state at the start of the assay.
-
Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and NaCl.
-
Agonist/Antagonist: Test compounds.
-
Filtration Apparatus and Scintillation Counter.
Procedure:
-
Membrane and Reagent Preparation: Prepare membrane homogenates and solutions of [35S]GTPγS, GDP, and test compounds in assay buffer.
-
Assay Setup (Agonist Mode): In a 96-well plate, add:
-
Basal Binding: Assay buffer, GDP, [35S]GTPγS, and membrane preparation.
-
Agonist Stimulation: Serial dilutions of the agonist, GDP, [35S]GTPγS, and membrane preparation.
-
Non-specific Binding: A high concentration of unlabeled GTPγS is added to a set of wells to determine non-specific binding.
-
-
Assay Setup (Antagonist Mode):
-
Pre-incubate the membrane preparation with serial dilutions of the antagonist.
-
Add a fixed concentration of a known agonist (typically its EC80), GDP, and [35S]GTPγS.
-
-
Incubation: Incubate the plate, typically at 30°C for 60 minutes, with gentle agitation.[9]
-
Filtration and Quantification: Terminate the reaction by rapid filtration and wash the filters with ice-cold buffer. Measure the bound [35S]GTPγS by scintillation counting.
-
Data Analysis:
-
Agonist: Plot the specific [35S]GTPγS binding against the log concentration of the agonist to determine EC50 and Emax values.
-
Antagonist: Plot the inhibition of agonist-stimulated binding against the log concentration of the antagonist to determine the IC50. Calculate the antagonist affinity constant (KB) using the Schild equation or a similar analysis.
-
cAMP Accumulation Assay
This assay measures the functional consequence of receptor activation on the second messenger cyclic AMP (cAMP). It is particularly useful for Gi/o-coupled receptors like 5-HT1D, which inhibit adenylyl cyclase and thus decrease cAMP levels.
Objective: To measure the inhibition of adenylyl cyclase activity by a Gi/o-coupled receptor agonist, and the reversal of this inhibition by an antagonist.
Materials:
-
Whole Cells: A cell line expressing the receptor of interest.
-
Adenylyl Cyclase Stimulator: Forskolin, to raise basal cAMP levels.
-
Phosphodiesterase Inhibitor: e.g., IBMX, to prevent the degradation of cAMP.
-
Agonist/Antagonist: Test compounds.
-
cAMP Detection Kit: Commercially available kits, often based on ELISA, HTRF, or bioluminescence (e.g., GloSensor™).[10]
-
Cell Culture Reagents.
Procedure:
-
Cell Culture and Plating: Culture cells expressing the 5-HT receptor and plate them in a 96- or 384-well plate.
-
Pre-treatment: Pre-treat the cells with the phosphodiesterase inhibitor (IBMX).
-
Assay Setup (Antagonist Mode):
-
Add serial dilutions of the antagonist (e.g., this compound) to the wells.
-
Add a fixed concentration of a known agonist.
-
Add forskolin to all wells to stimulate adenylyl cyclase.
-
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis:
-
Plot the cAMP levels against the log concentration of the antagonist.
-
Determine the IC50 value for the antagonist's reversal of the agonist-induced inhibition of cAMP production.
-
Calculate the antagonist affinity constant (KB) from the IC50 value.
-
Signaling Pathways
5-HT1D Receptor Signaling
Conclusion
This compound and methiothepin are both valuable pharmacological tools for the study of the serotonergic system, but their utility is defined by their distinct selectivity profiles. This compound, with its high selectivity for the 5-HT1D receptor, is an excellent choice for dissecting the specific physiological and pathological roles of this receptor subtype. Its use can lead to a more precise understanding of 5-HT1D-mediated functions in processes such as neurotransmitter release and cerebral vasoconstriction.
Methiothepin, as a non-selective antagonist, is useful for broader investigations into the overall effects of blocking multiple serotonin receptors simultaneously. However, its lack of selectivity means that observed effects cannot be attributed to a single receptor subtype without further pharmacological dissection. Additionally, its affinity for dopamine and adrenergic receptors can further complicate the interpretation of experimental results.
The choice between these two antagonists should be guided by the specific research question. For studies requiring the targeted modulation of 5-HT1D receptors, this compound is the superior tool. For more exploratory studies or when a broad-spectrum blockade of serotonin signaling is desired, methiothepin may be considered, with the caveat of its promiscuous binding profile. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for the design and interpretation of studies involving these and other 5-HT receptor modulators.
References
- 1. SB-216641 and this compound--compounds to pharmacologically discriminate h5-HT1B and h5-HT1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Methiothepin | C20H24N2S2 | CID 4106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Effects of selective h5-HT1B (SB-216641) and h5-HT1D (this compound) receptor ligands on guinea-pig and human 5-HT auto- and heteroreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are 5-HT receptor antagonists and how do they work? [synapse.patsnap.com]
- 8. Stereoselective actions of the isomers of metitepine at 5-HT1D receptors in the guinea pig brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. GloSensor™ cAMP Assay Protocol [promega.jp]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
Validating BRL-15572 Antagonism at the 5-HT1D Receptor: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for validating the antagonistic properties of BRL-15572 at the human 5-hydroxytryptamine (serotonin) receptor subtype 1D (h5-HT1D). This document outlines detailed experimental protocols, presents key quantitative data for this compound and known 5-HT1D agonists, and visualizes critical signaling pathways and experimental workflows.
This compound is a selective antagonist for the 5-HT1D receptor, demonstrating approximately 60-fold higher affinity for this subtype over the closely related 5-HT1B receptor.[1] Such selectivity is crucial for dissecting the specific physiological roles of the 5-HT1D receptor, which is implicated in processes such as the modulation of glutamate release and the regulation of cerebral blood pressure, making it a key target in the study of migraine pathophysiology.[1] This guide will focus on in vitro methods to characterize the antagonistic effects of this compound in the presence of a well-established 5-HT1D agonist.
Data Presentation: Ligand Affinities and Potencies
The selection of an appropriate 5-HT1D agonist is critical for validating the antagonistic properties of this compound. L-694,247 and GR-46611 are potent and selective agonists for this receptor and are therefore suitable for use in these validation studies.[2][3]
| Ligand | Target | Assay Type | Value | Unit | Reference |
| This compound | h5-HT1D | Radioligand Binding (Ki) | ~13 | nM | [4] |
| This compound | h5-HT1D | [35S]GTPγS Binding (EC50, partial agonist) | ~8 | nM | [4][5] |
| L-694,247 | h5-HT1D | Radioligand Binding (pIC50) | 10.03 | - | [6] |
| GR-46611 | 5-HT1D | In vivo (functional) | Effective at 1 | mg/kg | [3] |
Note on this compound Partial Agonism: It is important to note that while this compound is classified as an antagonist, some studies have shown it to exhibit partial agonist activity, particularly in [35S]GTPγS binding assays.[4][5] This highlights the importance of utilizing multiple assay formats to fully characterize its pharmacological profile.
Mandatory Visualizations
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway.[7][8] Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] The dissociation of the G-protein subunits can also lead to the modulation of other downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade.[7][8]
Experimental Workflow for Antagonism Validation
The validation of this compound antagonism involves a series of in vitro assays. The general workflow begins with cell culture and membrane preparation, followed by binding and functional assays. The data from these assays are then analyzed to determine the nature and potency of the antagonism.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the antagonism of this compound.
Radioligand Binding Assay
This assay directly measures the affinity of this compound for the 5-HT1D receptor by competing with a radiolabeled ligand.
a. Materials:
-
Cell membranes prepared from cells stably expressing the h5-HT1D receptor.
-
Radioligand: [3H]5-carboxamidotryptamine ([3H]5-CT) is a suitable choice.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT1D ligand (e.g., 10 µM 5-HT).
-
This compound and a known 5-HT1D agonist (e.g., L-694,247) at various concentrations.
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
96-well plates and filtration apparatus.
-
Scintillation counter and cocktail.
b. Protocol:
-
Membrane Preparation: Homogenize cells expressing the h5-HT1D receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer.[9]
-
Assay Setup: In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation.
-
50 µL of [3H]5-CT at a concentration near its Kd.
-
50 µL of either:
-
Assay buffer (for total binding).
-
Non-specific binding control (for non-specific binding).
-
Varying concentrations of this compound or the known agonist.
-
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[9]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters multiple times with ice-cold wash buffer.
-
Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of this compound and the known agonist, and subsequently calculate their Ki values using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1D receptor.
a. Materials:
-
Cell membranes expressing the h5-HT1D receptor.
-
[35S]GTPγS.
-
GDP.
-
This compound and a known 5-HT1D agonist (e.g., L-694,247).
-
Assay buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 100 mM NaCl, 1 µM GDP, pH 7.4.
b. Protocol:
-
Reaction Setup: In a 96-well plate, add the following:
-
Cell membranes.
-
Assay buffer containing GDP.
-
Varying concentrations of the 5-HT1D agonist in the absence and presence of fixed concentrations of this compound.
-
-
Initiation: Add [35S]GTPγS to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Plot the agonist concentration-response curves in the absence and presence of this compound. A rightward shift in the agonist's EC50 value in the presence of this compound indicates competitive antagonism. These data can be used for Schild analysis to determine the pA2 value of this compound.
cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1D receptor activation on the downstream second messenger, cAMP.
a. Materials:
-
Whole cells expressing the h5-HT1D receptor.
-
Forskolin (to stimulate adenylyl cyclase).
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
This compound and a known 5-HT1D agonist (e.g., L-694,247).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
b. Protocol:
-
Cell Plating: Seed cells expressing the h5-HT1D receptor in a 96-well plate and allow them to adhere.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound.
-
Stimulation: Add the 5-HT1D agonist at various concentrations along with a fixed concentration of forskolin and a phosphodiesterase inhibitor.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Generate agonist concentration-response curves in the presence of different concentrations of this compound. The inhibition of the agonist-induced decrease in forskolin-stimulated cAMP levels by this compound confirms its antagonistic activity. Perform a Schild analysis to calculate the pA2 value.
Schild Analysis for pA2 Determination
Schild analysis is a robust method to quantify the potency of a competitive antagonist.[6][10][11][12][13]
-
Generate Concentration-Response Curves: Obtain concentration-response curves for the 5-HT1D agonist in the absence and presence of at least three different concentrations of this compound.
-
Determine EC50 Values: Calculate the EC50 value of the agonist for each concentration of this compound.
-
Calculate Dose Ratios (DR): For each concentration of this compound, calculate the dose ratio using the formula: DR = (EC50 of agonist in the presence of antagonist) / (EC50 of agonist in the absence of antagonist).
-
Construct the Schild Plot: Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound (-log[this compound]) on the x-axis.
-
Determine pA2: Perform a linear regression on the Schild plot. The x-intercept of the regression line is the pA2 value. A slope that is not significantly different from 1 is indicative of competitive antagonism. The pA2 is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to elicit the same response.[14]
By following these detailed protocols and data analysis methods, researchers can effectively validate and characterize the antagonistic properties of this compound at the 5-HT1D receptor, contributing to a deeper understanding of its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. GR-46611 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. A 5-HT1D-Receptor Agonist Protects Dravet Syndrome Mice from Seizure and Early Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. Differential coupling of 5-HT1 receptors to G proteins of the Gi family - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Taking The Time To Study Competitive Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Schild equation - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. SPIKESfunc [spikesfunc.github.io]
- 14. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
BRL-15572: A Technical Whitepaper on Receptor Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
Abstract
BRL-15572 is a potent and selective antagonist for the serotonin 5-HT1D receptor. This document provides a comprehensive technical overview of the selectivity profile of this compound against a panel of serotonin receptors. It includes a detailed summary of its binding affinities and functional activities, presented in a clear tabular format for comparative analysis. Furthermore, this guide outlines the key experimental methodologies employed in these profiling studies, including radioligand binding and functional assays. Visual diagrams of the 5-HT1D receptor signaling pathway and a typical experimental workflow are provided to facilitate a deeper understanding of the compound's pharmacological characterization.
Introduction
Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors (GPCRs) and ligand-gated ion channels that mediate a wide array of physiological and neuropsychological processes. The 5-HT1D receptor subtype, in particular, has been implicated in the regulation of neurotransmitter release and cerebral blood pressure, making it a significant target in the study of conditions such as migraine headaches.[1] this compound has emerged as a valuable pharmacological tool due to its selective antagonism at the 5-HT1D receptor, exhibiting a 60-fold higher affinity for this subtype compared to the closely related 5-HT1B receptor.[1][2] This selectivity allows for the precise investigation of 5-HT1D receptor function, distinguishing its roles from those of other 5-HT receptor subtypes.
Receptor Selectivity Profile of this compound
The selectivity of this compound has been extensively characterized through a series of in vitro binding and functional assays. The data, primarily derived from studies on human recombinant receptors expressed in Chinese Hamster Ovary (CHO) cells, are summarized below.
Binding Affinity Profile
The binding affinity of this compound for various serotonin receptor subtypes is typically determined through competitive radioligand binding assays. The affinity is expressed as pKi, the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. 5-HT1D |
| 5-HT1D | 7.9 | 12.6 | - |
| 5-HT1A | 7.7 | 20.0 | 1.6-fold |
| 5-HT2B | 7.4 | 39.8 | 3.2-fold |
| 5-HT2A | 6.6 | 251.2 | 19.9-fold |
| 5-HT2C | 6.2 | 631.0 | 50.1-fold |
| 5-HT1B | 6.1 | 794.3 | 63.0-fold |
| 5-HT7 | 6.3 | 501.2 | 39.8-fold |
| 5-HT1F | 6.0 | 1000.0 | 79.4-fold |
| 5-HT6 | 5.9 | 1258.9 | 99.9-fold |
| 5-HT1E | 5.2 | 6309.6 | 500.8-fold |
Table 1: Binding affinity (pKi and Ki) of this compound for a panel of human serotonin receptors. Data compiled from multiple sources.[3]
Functional Activity Profile
The functional activity of this compound is assessed through assays that measure the cellular response following receptor activation or inhibition. As an antagonist, its potency is often expressed as pKB, the negative logarithm of the equilibrium dissociation constant for an antagonist. In some functional assays, where it exhibits partial agonism, its potency is given as pEC50, the negative logarithm of the molar concentration that produces 50% of the maximum possible response.
| Receptor Subtype | Assay Type | Functional Parameter | Value |
| h5-HT1D | [35S]GTPγS Binding | pEC50 (partial agonist) | 8.1 |
| h5-HT1D | cAMP Accumulation | pKB (antagonist) | 7.1 |
| h5-HT1B | cAMP Accumulation | pKB (antagonist) | < 6.0 |
Table 2: Functional activity of this compound at human 5-HT1D and 5-HT1B receptors.[2][3]
Experimental Protocols
The following sections describe the generalized methodologies for the key experiments used to determine the selectivity profile of this compound. These protocols are based on standard practices for receptor pharmacology.
Cell Culture and Membrane Preparation
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human recombinant serotonin receptor of interest are cultured in appropriate media (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression. Cells are grown to approximately 80-90% confluency before harvesting.
-
Membrane Preparation:
-
Cells are washed with phosphate-buffered saline (PBS) and scraped into a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The cell suspension is homogenized using a Polytron homogenizer.
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
The supernatant is then subjected to a high-speed centrifugation (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer and stored at -80°C until use. Protein concentration is determined using a standard method such as the Bradford or BCA assay.
-
Radioligand Binding Assays
These assays are performed to determine the binding affinity (Ki) of this compound for different receptors.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl2, and 0.1% Bovine Serum Albumin (BSA), at pH 7.4.
-
Incubation:
-
Cell membranes (containing a specific amount of protein, e.g., 10-50 µg) are incubated with a fixed concentration of a specific radioligand (e.g., [3H]5-CT for 5-HT1D receptors) and varying concentrations of this compound.
-
The incubation is carried out in a final volume of, for example, 250 µL in 96-well plates.
-
The mixture is incubated at a specific temperature (e.g., 30°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Detection: The radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radioactive competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (the concentration of this compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assays
This assay measures the G protein activation following receptor stimulation and is used to determine the functional potency of ligands.
-
Assay Buffer: A typical buffer contains 20 mM HEPES, 100 mM NaCl, 3 mM MgCl2, and 10 µM GDP, at pH 7.4.
-
Incubation:
-
Cell membranes are pre-incubated with varying concentrations of this compound in the assay buffer.
-
The reaction is initiated by the addition of [35S]GTPγS to a final concentration of approximately 100 pM.
-
The incubation is carried out at 30°C for 30-60 minutes.
-
-
Termination and Detection: The reaction is stopped by rapid filtration, and the amount of bound [35S]GTPγS is determined by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS. The concentration-response curves are analyzed using non-linear regression to determine the pEC50 and Emax values.
Visualizations
5-HT1D Receptor Signaling Pathway
The 5-HT1D receptor is a Gi/o-coupled GPCR. Upon agonist binding, it activates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.
Caption: 5-HT1D receptor signaling cascade.
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity profile of a compound like this compound involves a series of well-defined steps, from target selection to data analysis.
Caption: Workflow for radioligand binding assay.
Conclusion
This compound is a highly selective 5-HT1D receptor antagonist, demonstrating significantly greater affinity for this receptor subtype over a wide range of other serotonin receptors. This selectivity, established through rigorous in vitro pharmacological profiling, underscores its utility as a precise tool for elucidating the physiological and pathological roles of the 5-HT1D receptor. The experimental protocols detailed herein provide a framework for the continued investigation of this and other selective ligands in the field of serotonin research and drug development.
References
- 1. Pharmacological diversity between native human 5-HT1B and 5-HT1D receptors sited on different neurons and involved in different functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological profile of the 5-HT-induced inhibition of cardioaccelerator sympathetic outflow in pithed rats: correlation with 5-HT1 and putative 5-ht5A/5B receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. On the role of 5-HT1B/1D receptors in modulating transmission in a spinal reflex pathway in the decerebrated rabbit - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Handling and Disposal of BRL-15572
This document provides critical safety and logistical information for the proper handling and disposal of BRL-15572, a selective 5-HT1D receptor antagonist. The following procedures are intended for researchers, scientists, and drug development professionals to ensure laboratory safety and compliance with standard chemical handling protocols.
Proper Disposal Procedures
The proper disposal of this compound, as with any laboratory chemical, is crucial to ensure the safety of personnel and to prevent environmental contamination. While specific institutional guidelines should always be followed, the general procedures outlined in the Safety Data Sheets (SDS) for similar chemical compounds provide a framework for its disposal.
Step-by-Step Disposal Plan:
-
Waste Identification and Segregation:
-
Unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty vials) should be treated as chemical waste.
-
Segregate this compound waste from other laboratory waste streams to avoid incompatible chemical reactions.[1]
-
-
Containerization:
-
Collect all solid waste contaminated with this compound in a designated, clearly labeled, and sealable chemical waste container.
-
For solutions of this compound, use a dedicated, leak-proof, and clearly labeled liquid waste container. The container material should be compatible with the solvent used (e.g., DMSO, ethanol).
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation and the name of the principal investigator or laboratory.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Ensure the storage area is compliant with your institution's and local regulations for hazardous waste.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.
-
Do not dispose of this compound down the drain or in regular trash.[2]
-
Quantitative Data Presentation
This compound is a selective antagonist for the serotonin 5-HT1D receptor. Its binding affinity and selectivity have been determined in various studies.
| Parameter | Receptor | Value | Cell Line | Reference |
| pKi | h5-HT1D | 7.9 | CHO cells | [3] |
| Selectivity | 5-HT1D vs. 5-HT1B | 60-fold | - | [3] |
| pKi | 5-HT1A | 7.7 | - | [3] |
| pKi | 5-HT2B | 7.4 | - | [3] |
Note: pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value corresponds to a higher binding affinity.
Experimental Protocols
A key experiment used to characterize the functional activity of compounds like this compound at G protein-coupled receptors (GPCRs) is the [³⁵S]GTPγS binding assay. This assay measures the agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins.
[³⁵S]GTPγS Binding Assay Protocol
Objective: To determine the ability of this compound to antagonize agonist-stimulated G-protein activation at the 5-HT1D receptor.
Materials:
-
Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1D receptor.
-
[³⁵S]GTPγS (radioligand)
-
GDP (Guanosine diphosphate)
-
5-HT (Serotonin) or other 5-HT1D agonist
-
This compound
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Methodology:
-
Membrane Preparation: Prepare cell membranes from CHO cells expressing the h5-HT1D receptor according to standard laboratory protocols.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the following in order:
-
Assay Buffer
-
Cell membranes (typically 5-20 µg of protein)
-
GDP (final concentration typically 10-30 µM)
-
This compound at various concentrations for antagonist testing.
-
5-HT or other agonist at a fixed concentration (e.g., its EC₅₀ value) to stimulate the receptor. For baseline measurements, add buffer instead of the agonist.
-
-
Initiation of Reaction: Add [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM) to each tube/well to start the reaction.
-
Incubation: Incubate the reaction mixture at 30°C for 60 minutes.
-
Termination of Reaction: Stop the reaction by rapid filtration through glass fiber filters using a cell harvester or vacuum filtration apparatus.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove unbound [³⁵S]GTPγS.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from the total binding.
-
Plot the agonist concentration-response curves in the absence and presence of different concentrations of this compound to determine its antagonistic potency (pA₂ or IC₅₀ value).
-
Mandatory Visualization
Caption: Workflow for the [³⁵S]GTPγS binding assay to determine the antagonist activity of this compound.
References
Personal protective equipment for handling BRL-15572
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like BRL-15572 is paramount. This document outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to minimize risk and ensure a safe laboratory environment. The following recommendations are based on general best practices for handling potent, non-volatile research compounds where a comprehensive Safety Data Sheet (SDS) is not publicly available.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent accidental exposure through inhalation, dermal contact, or ingestion. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Gloves | Nitrile, powder-free | Prevents direct skin contact. Double-gloving is recommended for enhanced protection. |
| Eye Protection | Safety Glasses | ANSI Z87.1 certified, with side shields | Protects eyes from splashes and airborne particles. |
| Chemical Goggles | Required when there is a significant risk of splashing. | Provides a complete seal around the eyes. | |
| Body Protection | Laboratory Coat | Long-sleeved, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Fume Hood | All handling of solid this compound and preparation of solutions should be done in a fume hood. | |
| N95 Respirator | NIOSH-approved | Recommended for weighing and handling the solid compound outside of a fume hood. |
Operational Workflow for Safe Handling
Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram outlines the procedural steps for safely handling this compound from preparation to disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
